molecular formula C9H6O3 B1281939 Benzofuran-7-carboxylic acid CAS No. 90484-22-3

Benzofuran-7-carboxylic acid

货号: B1281939
CAS 编号: 90484-22-3
分子量: 162.14 g/mol
InChI 键: QMHILIQFOBNARN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran-7-carboxylic acid (CAS 90484-22-3) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery, serving as a key scaffold for the development of novel therapeutic agents . This compound features a benzofuran ring system fused with a carboxylic acid group at the 7th position, providing a versatile building block for structural diversification and chemical synthesis. Extensive research has demonstrated the profound potential of benzofuran derivatives in oncology. Benzofuran-based carboxylic acids have been designed as potent inhibitors of the cancer-associated carbonic anhydrase isoform hCA IX, a validated target for anticancer drug development due to its overexpression in hypoxic tumors . Specific derivatives have exhibited submicromolar inhibitory activity (K I = 0.56 - 0.91 μM) against hCA IX and promising antiproliferative effects in human breast cancer cell lines, including MDA-MB-231, with demonstrated abilities to disturb cell cycle progression and induce apoptosis . The benzofuran core is recognized as a privileged structure in anticancer agent development, with numerous derivatives showing potent activity against diverse cancer cell lines . Beyond oncology, this chemical scaffold displays a broad spectrum of pharmacological activities. Researchers have explored its utility in developing compounds with significant antimicrobial properties, including activity against Gram-positive bacteria such as Staphylococcus aureus and fungal pathogens like Candida albicans . The structural versatility of the benzofuran ring allows for extensive modification, enabling structure-activity relationship studies to optimize potency, selectivity, and physicochemical properties for various research applications . With a molecular formula of C 9 H 6 O 3 and a molecular weight of 162.14 g/mol, this compound serves as a crucial intermediate for synthesizing more complex molecules and investigating new biological mechanisms . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHILIQFOBNARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536130
Record name 1-Benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-22-3
Record name 1-Benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-7-Carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic and Synthetic Insights into Benzofuran-7-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics and synthetic pathways of key chemical entities is paramount. This technical guide provides an in-depth overview of the spectroscopic data for benzofuran-7-carboxylic acid, a significant heterocyclic compound, supported by detailed experimental protocols and logical workflows.

This compound, a derivative of the benzofuran ring system, is a molecule of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

While comprehensive, publicly available experimental spectra for this compound are not readily found in common databases, data for closely related derivatives and isomers, alongside established spectroscopic principles, allow for a robust prediction and interpretation of its spectral features. The following tables summarize the expected and reported data for this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the protons on the benzofuran core and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electronic environment of the fused ring system.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H27.8 - 8.0d
H36.8 - 7.0d
H47.7 - 7.9d
H57.2 - 7.4t
H67.9 - 8.1d
COOH12.0 - 13.0br s

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C2145 - 148
C3107 - 110
C3a128 - 131
C4122 - 125
C5124 - 127
C6129 - 132
C7125 - 128
C7a154 - 157
C=O168 - 172
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by key vibrational modes associated with its functional groups.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium
C=O (Carboxylic acid)1680-1710Strong
C=C (Aromatic)1580-1620Medium
C-O (Furan ring)1200-1250Strong
C-O (Carboxylic acid)1280-1320Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₆O₃), the expected molecular weight is approximately 162.14 g/mol .

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)
[M]⁺162
[M-OH]⁺145
[M-COOH]⁺117

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and analysis of this compound. A key synthetic precursor is methyl 2-hydroxy-3-formylbenzoate.

Synthesis of this compound

A common route to this compound involves the cyclization of a suitably substituted benzene derivative. A method has been described involving the hydrolysis of methyl benzofuran-7-carboxylate.

Protocol:

  • A mixture of methyl benzofuran-7-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol) is treated with an aqueous solution of a base (e.g., 10% sodium hydroxide).

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 1 hour) to facilitate hydrolysis of the ester.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified (e.g., with 10% hydrochloric acid) to precipitate the carboxylic acid.

  • The resulting solid is collected by filtration, washed with water, and dried to yield this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Prepare a solution of this compound (typically 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

  • Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.

  • Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Synthesis and Characterization

The synthesis and characterization of this compound follow a logical progression, as illustrated in the workflow diagram below.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization of this compound Start Starting Material (e.g., Methyl 2-hydroxybenzoate) Step1 Functional Group Introduction (e.g., Formylation/Allylation) Start->Step1 Step2 Cyclization to form Benzofuran Ring Step1->Step2 Step3 Modification of Substituent (e.g., Hydrolysis of Ester) Step2->Step3 Purification Purification (e.g., Recrystallization, Chromatography) Step3->Purification Product This compound Analysis Spectroscopic Characterization Product->Analysis Purification->Product NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Analysis->IR MS MS Analysis->MS Data Data Interpretation and Structure Confirmation NMR->Data IR->Data MS->Data

Caption: Synthetic and analytical workflow for this compound.

This guide provides a foundational understanding of the spectroscopic properties and synthetic considerations for this compound. For definitive structural confirmation, the acquisition of experimental data through the outlined protocols is essential. The provided information serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound.

Synthesis of Benzofuran-7-carboxylic Acid from Salicylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain Benzofuran-7-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from readily available salicylic acid derivatives. This document details two primary, robust synthetic strategies: a modern Rhodium-catalyzed C-H activation/annulation pathway and a classic Palladium-catalyzed Sonogashira coupling approach. For each route, detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Rhodium-Catalyzed Synthesis via C-H Activation

This contemporary approach utilizes a directed C-H activation strategy on a 3-hydroxybenzoic acid derivative, offering an efficient route to the benzofuran core. The synthesis proceeds in three key steps: formation of a directing group (Weinreb amide), Rhodium-catalyzed annulation, and final hydrolysis to the target carboxylic acid.

Experimental Workflow

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Rh-Catalyzed Annulation cluster_2 Step 3: Hydrolysis A 3-Hydroxybenzoic Acid B 3-Hydroxy-N-methoxy- N-methylbenzamide A->B  1. (COCl)₂, DMF (cat.), DCM  2. HN(OMe)Me·HCl, Pyridine, DCM, 0 °C to rt C N-Methoxy-N-methyl- benzofuran-7-carboxamide B->C [RhCp*Cl₂]₂, AgSbF₆, Vinylene Carbonate, DCE, 100 °C D This compound C->D 10% aq. NaOH, MeOH, rt; then 10% HCl G cluster_0 Step 1: Iodination & Esterification cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis A 3-Hydroxybenzoic Acid B Methyl 3-hydroxy-2-iodobenzoate A->B 1. I₂, HIO₄, H₂SO₄, AcOH 2. MeOH, H₂SO₄ (cat.), reflux C Methyl 3-hydroxy-2-((trimethylsilyl)ethynyl)benzoate B->C TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt D Methyl benzofuran-7-carboxylate C->D K₂CO₃, MeOH, rt E This compound D->E 10% aq. NaOH, MeOH, rt; then 10% HCl

Illuminating Pathways: A Technical Guide to Novel Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The continuous pursuit of more efficient, sustainable, and versatile methods for its construction is a testament to its significance. This technical guide provides an in-depth exploration of recently developed, novel synthetic routes to the benzofuran core, with a focus on catalytic and modern synthetic strategies. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways to aid researchers in the design and execution of their synthetic endeavors.

I. Transition Metal-Catalyzed Approaches: Expanding the Synthetic Toolbox

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the benzofuran ring is no exception. Recent years have witnessed the development of highly efficient methods employing palladium, copper, rhodium, and nickel catalysts, each offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Synthesis of 2-Benzoylbenzofurans

A notable advancement in palladium catalysis is the synthesis of 2-benzoylbenzofurans from aryl boronic acids and 2-(2-formylphenoxy)acetonitriles.[1] This method provides a direct route to a valuable class of benzofuran derivatives.

Experimental Protocol:

A mixture of 2-(2-formylphenoxy)acetonitrile (0.5 mmol), arylboronic acid (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol) in toluene (5 mL) is stirred at 110 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-benzoylbenzofuran.

Quantitative Data:

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-Benzoylbenzofuran85
24-Methylphenylboronic acid2-(4-Methylbenzoyl)benzofuran89
34-Methoxyphenylboronic acid2-(4-Methoxybenzoyl)benzofuran82
44-Chlorophenylboronic acid2-(4-Chlorobenzoyl)benzofuran78
53-Nitrophenylboronic acid2-(3-Nitrobenzoyl)benzofuran75

Reaction Workflow:

Palladium_Catalyzed_Synthesis start Start Materials: - 2-(2-Formylphenoxy)acetonitrile - Arylboronic acid - Pd(OAc)₂ - K₂CO₃ - Toluene reaction Reaction: 110 °C, 12 h, N₂ atmosphere start->reaction 1. workup Workup: - Cool to RT - Filter through Celite - Concentrate reaction->workup 2. purification Purification: Column Chromatography workup->purification 3. product Product: 2-Benzoylbenzofuran purification->product 4.

Palladium-Catalyzed Synthesis of 2-Benzoylbenzofurans Workflow
Copper-Catalyzed One-Pot Synthesis of Amino-Substituted Benzofurans

A highly efficient one-pot, three-component reaction for the synthesis of amino-substituted benzofurans has been developed using a copper catalyst.[1] This method utilizes readily available salicylaldehydes, amines, and terminal alkynes.

Experimental Protocol:

To a solution of salicylaldehyde (1.0 mmol) and an amine (1.2 mmol) in DMSO (3 mL) is added CuBr (0.1 mmol, 10 mol%) and a terminal alkyne (1.5 mmol). The mixture is stirred at 80 °C for 8-12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-substituted benzofuran.

Quantitative Data:

EntrySalicylaldehydeAmineAlkyneProductYield (%)
1SalicylaldehydeMorpholinePhenylacetylene2-Morpholino-3-phenylbenzofuran92
25-ChlorosalicylaldehydePiperidinePhenylacetylene5-Chloro-2-piperidino-3-phenylbenzofuran88
3SalicylaldehydePyrrolidine1-Hexyne2-Pyrrolidino-3-butylbenzofuran85
43-MethoxysalicylaldehydeMorpholinePhenylacetylene4-Methoxy-2-morpholino-3-phenylbenzofuran87
5SalicylaldehydeDiethylamineCyclohexylacetylene2-(Diethylamino)-3-cyclohexylbenzofuran81

Reaction Pathway:

Copper_Catalyzed_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst System Salicylaldehyde Salicylaldehyde Reaction One-Pot Reaction DMSO, 80 °C, Air Salicylaldehyde->Reaction Amine Amine Amine->Reaction Alkyne Terminal Alkyne Alkyne->Reaction CuBr CuBr CuBr->Reaction Product 2-Amino-substituted Benzofuran Reaction->Product

Copper-Catalyzed One-Pot Synthesis of Amino-Substituted Benzofurans
Relay Rhodium-Mediated Synthesis of Benzofuran Skeletons

A relay rhodium-mediated catalysis has been developed for the synthesis of benzofurans from propargyl alcohols and aryl boronic acids.[2] This method offers a convergent approach to assemble the benzofuran core.

Experimental Protocol:

A mixture of propargyl alcohol (0.5 mmol), arylboronic acid (0.75 mmol), [Rh(cod)Cl]₂ (0.0125 mmol, 2.5 mol%), and dppf (0.025 mmol, 5 mol%) in a mixed solvent of toluene (2 mL) and H₂O (0.2 mL) is stirred at 100 °C for 16 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄ and concentrated. The residue is purified by preparative TLC to give the desired benzofuran.

Quantitative Data:

EntryPropargyl AlcoholArylboronic AcidProductYield (%)
11-Phenylprop-2-yn-1-ol2-Hydroxyphenylboronic acid2-Benzylbenzofuran88
21-(4-Chlorophenyl)prop-2-yn-1-ol2-Hydroxyphenylboronic acid2-(4-Chlorobenzyl)benzofuran85
31-Cyclohexylprop-2-yn-1-ol2-Hydroxyphenylboronic acid2-(Cyclohexylmethyl)benzofuran76
41-Phenylprop-2-yn-1-ol2-Hydroxy-5-methylphenylboronic acid2-Benzyl-6-methylbenzofuran82
5But-3-yn-2-ol2-Hydroxyphenylboronic acid2-Ethylbenzofuran70

Logical Relationship of Catalytic Cycle:

Rhodium_Catalytic_Cycle Rh(I) Rh(I) Oxidative_Addition Oxidative Addition Rh(I)->Oxidative_Addition Arylboronic Acid Rh(III)_Intermediate Rh(III) Intermediate Oxidative_Addition->Rh(III)_Intermediate Carborhodation Carborhodation Rh(III)_Intermediate->Carborhodation Propargyl Alcohol Vinyl_Rh(III) Vinyl Rh(III) Intermediate Carborhodation->Vinyl_Rh(III) Reductive_Elimination Reductive Elimination Vinyl_Rh(III)->Reductive_Elimination Reductive_Elimination->Rh(I) Regeneration Product Benzofuran Reductive_Elimination->Product

Simplified Rhodium Catalytic Cycle

II. Domino Reactions: A Strategy for Complexity Generation

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecules from simple precursors. A novel domino reaction for the synthesis of benzofurans has been reported, proceeding through a Lewis acid-catalyzed cascade.[2]

Experimental Protocol:

To a solution of a 2,4-diyn-1-ol (0.5 mmol) and a 1,3-dicarbonyl compound (0.6 mmol) in CH₂Cl₂ (5 mL) is added BF₃·OEt₂ (0.1 mmol, 20 mol%) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with saturated aqueous NaHCO₃ solution. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography to afford the fused benzofuran derivative.

Quantitative Data:

Entry2,4-Diyn-1-ol1,3-Dicarbonyl CompoundProductYield (%)
11,3-Diphenylprop-2,4-diyn-1-olAcetylacetone1-(1-Phenyl-3-methylbenzofuro[3,2-b]furan-2-yl)ethanone85
21-Phenyl-3-(trimethylsilyl)prop-2,4-diyn-1-olAcetylacetone1-(1-Phenyl-3-methyl-6-(trimethylsilyl)benzofuro[3,2-b]furan-2-yl)ethanone82
31,3-Diphenylprop-2,4-diyn-1-olEthyl acetoacetateEthyl 1-phenyl-3-methylbenzofuro[3,2-b]furan-2-carboxylate80
41-(Thiophen-2-yl)-3-phenylprop-2,4-diyn-1-olAcetylacetone1-(1-(Thiophen-2-yl)-3-methylbenzofuro[3,2-b]furan-2-yl)ethanone78

Domino Reaction Cascade:

Domino_Reaction Start 2,4-Diyn-1-ol + 1,3-Dicarbonyl Compound Step1 Lewis Acid Catalyzed Propargylation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration & Aromatization Step2->Step3 Product Fused Benzofuran Step3->Product Visible_Light_Synthesis Reactants Enyne + Disulfide + Photocatalyst in Solvent Degas Degas Solution Reactants->Degas Irradiation Irradiate with Blue LEDs (Room Temperature, 12-24 h) Degas->Irradiation Workup Solvent Evaporation Irradiation->Workup Purification Column Chromatography Workup->Purification Product Substituted Benzofuran Purification->Product Electrochemical_Synthesis Cell Undivided Electrochemical Cell Graphite Anode (+) Platinum Cathode (-) Solution: - 2-Alkynylphenol - Diselenide - Supporting Electrolyte - Solvent Product 3-Selenylbenzofuran Cell->Product After 3-6 h & Purification Power Constant Current Source (10 mA) Power->Cell:anode Power->Cell:cathode

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Benzofuran-7-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted biological activities of benzofuran-7-carboxylic acid and its derivatives. This class of compounds has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document outlines the key biological activities, summarizes quantitative data, provides detailed experimental protocols, and visualizes relevant cellular pathways and workflows to facilitate further research and development in this promising field.

Core Biological Activities and Quantitative Data

This compound and its analogs exhibit a broad spectrum of biological activities. The core activities identified through extensive screening include anticancer, antifungal, antimicrobial, and antioxidant effects. The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of different analogs.

Anticancer Activity

Benzofuran derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
Benzofuran-based carboxylic acid (9e) MDA-MB-231 (Breast)MTT2.52[1]
Doxorubicin (Reference) MDA-MB-231 (Breast)MTT2.36[1]
Benzofuran derivative (44b) MDA-MB-231 (Breast)Not Specified2.52[2]
Ailanthoidol (7) Huh7 (Hepatoma)Not Specified22 (48h)[2]
3-Amidobenzofuran (28g) MDA-MB-231 (Breast)MTT3.01[2]
Oxindole-benzofuran hybrid (22d) MCF-7 (Breast)Not Specified3.41[2]
Benzofuran derivative (10f) MCF-7 (Breast)MTT2.6[3]
Benzofuran derivative (17i) H460 (Lung)Not Specified2.06[4]
Antimicrobial and Antifungal Activity

Several analogs have demonstrated potent activity against various bacterial and fungal strains, highlighting their potential as novel anti-infective agents.

Compound/AnalogMicroorganismAssayMIC (µg/mL)Reference
Benzofuran ketoxime (38) S. aureusMicrodilution0.039
Benzofuran ketoxime derivatives C. albicansMicrodilution0.625-2.5
3-Methanone-6-substituted-benzofuran (14) S. aureusNot Specified0.39
3-Methanone-6-substituted-benzofuran (14) MRSANot Specified0.78
Benzofuran derivatives (15, 16) Various bacteriaNot Specified0.78-3.12
1-(thiazol-2-yl)pyrazoline (19) Gram-negative bacteriaNot SpecifiedZone of inhibition: 25 mm
Benzofuran derivatives (6c, 6d, 6e) B. subtilis, S. aureus, E. coliTube dilution25-100[5]
Halogenated 3-benzofurancarboxylic acid derivatives (III, IV, VI) Gram-positive bacteriaNot Specified50-200[6]
Halogenated 3-benzofurancarboxylic acid derivatives (III, VI) C. albicans, C. parapsilosisNot Specified100[6]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well microtiter plates

  • Test compound (Benzofuran derivative)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran analog and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Test compound (Benzofuran derivative)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Visualization of Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the underlying mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental Workflow for Anticancer Screening cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Benzofuran Analogs (Varying Concentrations) incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT-based anticancer activity screening.

G2/M Cell Cycle Arrest and Apoptosis Induction cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway benzofuran Benzofuran Analog cyclin_b1_cdc2 Cyclin B1/CDK1 Complex benzofuran->cyclin_b1_cdc2 Inhibits caspase_activation Caspase Activation benzofuran->caspase_activation Induces g2_m_transition G2/M Transition cyclin_b1_cdc2->g2_m_transition mitosis Mitosis g2_m_transition->mitosis g2_m_transition->caspase_activation Leads to parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Proposed mechanism of anticancer action.

NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) ikk IKK Complex stimulus->ikk benzofuran Benzofuran Analog benzofuran->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_n NF-κB (p50/p65) ikb_nfkb->nfkb_n Translocation dna DNA nfkb_n->dna gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription

Inhibition of the NF-κB inflammatory pathway.

Conclusion

The diverse biological activities of this compound and its analogs underscore their significant therapeutic potential. The data and protocols presented in this whitepaper provide a solid foundation for further research into the development of novel drug candidates based on this versatile scaffold. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising compounds.

References

Unlocking a New Avenue in Cancer Therapy: Benzofuran-7-Carboxylic Acid Derivatives as Potent Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for selective and potent inhibitors of carbonic anhydrase (CA) isoforms, particularly those implicated in tumorigenesis, has identified benzofuran-based carboxylic acids as a promising class of therapeutic agents. This technical guide delves into the core aspects of these derivatives, summarizing critical quantitative data, detailing experimental methodologies, and visualizing the underlying structure-activity relationships and research workflows. The focus is on their inhibitory action against key human carbonic anhydrase (hCA) isoforms and their resulting antiproliferative effects, offering a comprehensive resource for scientists in the field of oncology and medicinal chemistry.

Introduction: The Role of Carbonic Anhydrase in Oncology

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While most hCA isoforms are involved in normal physiological processes, two specific transmembrane isoforms, hCA IX and hCA XII, are significantly upregulated in hypoxic tumors. Their activity helps maintain a stable intracellular pH while acidifying the extracellular environment, a condition that promotes tumor proliferation, invasion, and metastasis. Consequently, the selective inhibition of these tumor-associated isoforms has emerged as a viable and compelling strategy in anticancer drug development.

Carboxylic acids represent a versatile chemotype for CA inhibition, capable of interacting with the enzyme's active site through various mechanisms. Recent research has highlighted a novel series of benzofuran-based carboxylic acid derivatives that demonstrate significant and selective inhibitory activity against hCA IX and XII, positioning them as valuable leads for further development.

Quantitative Inhibitory and Antiproliferative Data

The efficacy of novel benzofuran-based carboxylic acid derivatives has been systematically evaluated against cytosolic off-target isoforms (hCA I and II) and the tumor-associated target isoforms (hCA IX and XII). The most potent compounds have also been assessed for their antiproliferative action against human breast cancer cell lines. The quantitative data from these studies are summarized below for clear comparison.

Carbonic Anhydrase Inhibition Data

Inhibition constants (Kᵢ) provide a direct measure of the potency of a compound against a specific enzyme isoform. The following table presents the Kᵢ values for a series of benzofuran derivatives, highlighting their selectivity for the cancer-related isoforms hCA IX and XII.

Compound IDScaffoldR (Substitution on Benzoic Acid)hCA I (Kᵢ, μM)hCA II (Kᵢ, μM)hCA IX (Kᵢ, μM)hCA XII (Kᵢ, μM)
9a 5-Bromobenzofuran2-COOH>1004.85.13.5
9b 5-Bromobenzofuran3-COOH2.14.70.912.3
9c 5-Bromobenzofuran4-COOH>1008.84.54.1
9d 2-Methylbenzofuran2-COOH>1005.24.91.8
9e 2-Methylbenzofuran3-COOH>5037.50.792.5
9f 2-Methylbenzofuran4-COOH>10026.60.561.5
11a 5-BromobenzofuranHippuric Acid>10045.235.745.8
11b 2-MethylbenzofuranHippuric Acid>10051.819.010.5
AAZ (Standard)-0.250.0120.0250.0058

Data sourced from Eldehna et al., 2020.

Antiproliferative Activity

Selected compounds demonstrating potent and selective inhibition of hCA IX were further evaluated for their ability to inhibit the growth of human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC₅₀) values are presented below.

Compound IDMCF-7 (IC₅₀, μM)MDA-MB-231 (IC₅₀, μM)
9b >10037.60 ± 1.86
9e 14.91 ± 1.042.52 ± 0.39
9f 19.70 ± 2.0611.50 ± 1.05
Doxorubicin (Reference Drug)2.36 ± 0.18

Data sourced from Eldehna et al., 2020.

Key Experimental Protocols

The generation of the data presented above relies on standardized and reproducible experimental methodologies. This section provides a detailed overview of the core protocols employed in the synthesis and evaluation of these benzofuran derivatives.

Chemical Synthesis

The synthesis of the target benzofuran-based carboxylic acids involves a multi-step process. A generalized workflow is as follows:

  • Formation of Isocyanate: The starting material, either 5-bromo-1-benzofuran-2-carbonyl azide or 2-methyl-1-benzofuran-3-carbonyl azide, is dissolved in a suitable solvent like dry toluene. The solution is heated under reflux, causing the azide to undergo a Curtius rearrangement to form the corresponding isocyanate intermediate.

  • Ureido Linker Formation: The isocyanate, without isolation, is then reacted with an aminobenzoic acid (e.g., 3-aminobenzoic acid) or a hippuric acid derivative. This reaction forms the crucial ureido linker that connects the benzofuran scaffold to the carboxylic acid moiety.

  • Purification: The resulting solid product is collected by filtration, washed with appropriate solvents to remove impurities, and then purified, typically through crystallization, to yield the final benzofuran-based carboxylic acid derivative.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is determined using an applied photophysics stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.

Principle: The assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction releases protons, causing a pH change in the assay buffer. This pH change is monitored by a pH indicator (e.g., phenol red), and the rate of color change is proportional to the enzyme activity.

Protocol:

  • Reagents:

    • Tris-HCl buffer (pH 8.3) containing a pH indicator.

    • Purified, recombinant human CA isoforms (I, II, IX, XII).

    • CO₂-saturated water (substrate), prepared by bubbling CO₂ gas into ice-cold deionized water.

    • Test compound solutions at various concentrations.

  • Procedure:

    • The enzyme and inhibitor solutions are pre-incubated for a set time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water in the Tris-HCl buffer.

    • The subsequent decrease in pH is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 570 nm).

    • The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance curve.

  • Data Analysis:

    • The inhibitory activity is expressed as the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀).

    • Inhibition constants (Kᵢ) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Antiproliferative Sulforhodamine B (SRB) Assay

The antiproliferative effects of the compounds on cancer cell lines are determined using the SRB assay, a colorimetric method for measuring cell density based on total cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to the basic amino acid residues of proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.

Protocol:

  • Cell Culture:

    • Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment:

    • Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation:

    • The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining:

    • The plates are washed with water and air-dried.

    • A solution of SRB in acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

  • Wash and Solubilization:

    • Unbound dye is removed by washing with 1% acetic acid.

    • The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.

  • Measurement:

    • The absorbance (optical density) is measured at a wavelength between 560 and 580 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell growth inhibition is calculated relative to untreated control cells.

    • The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Visualizing Relationships and Workflows

Graphical representations are essential for understanding the complex relationships in drug discovery. The following diagrams, generated using the DOT language, illustrate the key structure-activity relationships and the overall experimental workflow.

Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of the benzofuran derivatives are highly dependent on their structural features. The following diagram outlines the key SAR findings.

SAR_Benzofuran_CAI cluster_scaffold Benzofuran Scaffold cluster_linker Linker & Moiety cluster_activity Biological Activity cluster_position Benzoic Acid Isomerism Scaffold Benzofuran Core S_Bromo 5-Bromobenzofuran Scaffold->S_Bromo S_Methyl 2-Methylbenzofuran Scaffold->S_Methyl High_IX High hCA IX Inhibition (Submicromolar Kᵢ) S_Bromo->High_IX Maintains good activity (e.g., 9b) S_Methyl->High_IX Enhances activity (e.g., 9e, 9f) Linker Ureido Linker Benzoic Benzoic Acid Moiety Linker->Benzoic Hippuric Hippuric Acid Moiety Linker->Hippuric Benzoic->High_IX Essential for high potency High_XII Moderate hCA XII Inhibition Benzoic->High_XII Low_IX Low hCA IX Inhibition Hippuric->Low_IX Abolishes or reduces activity significantly Selectivity High Selectivity over hCA I & II High_IX->Selectivity Correlates with Meta meta (3-COOH) Meta->High_IX Optimal Position (e.g., 9b, 9e) Para para (4-COOH) Para->High_IX Maintains Potency (e.g., 9f) Ortho ortho (2-COOH) Ortho->Low_IX Lower Potency

Caption: Structure-Activity Relationship (SAR) of benzofuran-based CA inhibitors.

Experimental Workflow

The process of identifying and characterizing these potential inhibitors follows a logical and systematic workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation cluster_analysis Data Analysis & Outcome start Design of Benzofuran- Carboxylic Acid Derivatives step1 1. Form Isocyanate via Curtius Rearrangement start->step1 step2 2. Couple with Amino- benzoic/Hippuric Acid step1->step2 step3 3. Purify Final Compound step2->step3 eval_ca In Vitro CA Inhibition Assay (Stopped-Flow) step3->eval_ca analysis_ki Calculate Kᵢ values for hCA I, II, IX, XII eval_ca->analysis_ki eval_cancer Antiproliferative SRB Assay analysis_ic50 Determine IC₅₀ values for MCF-7 & MDA-MB-231 eval_cancer->analysis_ic50 analysis_ki->eval_cancer Select Potent/ Selective Compounds sar_analysis Structure-Activity Relationship (SAR) Elucidation analysis_ki->sar_analysis analysis_ic50->sar_analysis lead_id Identification of Lead Compounds (e.g., 9e, 9f) sar_analysis->lead_id

Caption: General experimental workflow for identifying benzofuran-based CA inhibitors.

Conclusion and Future Directions

The research summarized in this guide strongly supports the continued investigation of benzofuran-based carboxylic acids as a promising scaffold for the development of novel anticancer agents. Derivatives such as compounds 9e and 9f have demonstrated potent, submicromolar inhibition of the tumor-associated isoform hCA IX with excellent selectivity over cytosolic isoforms hCA I and II. Furthermore, this enzymatic inhibition translates into significant antiproliferative activity against aggressive breast cancer cell lines.

Future research should focus on several key areas:

  • Optimization of the Scaffold: Further modification of the benzofuran ring and the linker moiety could lead to enhanced potency and selectivity, particularly for hCA XII, which is also a key anticancer target.

  • In Vivo Studies: The most promising compounds should be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action: Deeper investigation into the downstream cellular effects of hCA IX/XII inhibition by these compounds will provide a more complete understanding of their anticancer mechanisms.

By leveraging the structure-activity relationships and methodologies outlined here, the scientific community can accelerate the development of this exciting new class of carbonic anhydrase inhibitors, potentially delivering more effective and targeted therapies for hypoxic solid tumors.

Exploring the Structure-Activity Relationship of Benzofuran-7-Carboxylic Acid Amides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of benzofuran-7-carboxylic acid, particularly the amides, have emerged as a class of compounds with significant therapeutic potential. These compounds have demonstrated activities ranging from potent prokinetic effects as 5-HT4 receptor agonists to promising anticancer and anti-inflammatory properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound amides, supported by detailed experimental protocols and visualizations of relevant signaling pathways. The aim is to furnish researchers and drug development professionals with a comprehensive resource to guide the design and synthesis of novel therapeutic agents based on this versatile scaffold.

Data Presentation: Quantitative Structure-Activity Relationship (SAR)

Anticancer Activity

Research indicates that benzofuran derivatives can exhibit significant antiproliferative effects against various cancer cell lines. While specific SAR studies on a series of benzofuran-7-carboxamides are limited, general trends for the broader benzofuran class suggest that substitutions on both the benzofuran core and the amide moiety play a crucial role. For instance, the introduction of halogen atoms, particularly bromine, on the benzofuran ring has been associated with enhanced cytotoxic activity.[1]

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

Compound IDScaffoldR Group (Amide)Cancer Cell LineIC50 (µM)Reference
1 3-bromomethyl-benzofuranN/A (Ester)K562 (Leukemia)5[1]
1 3-bromomethyl-benzofuranN/A (Ester)HL60 (Leukemia)0.1[1]

Note: Data for a systematic series of benzofuran-7-carboxamides is limited. This table presents data for a closely related benzofuran derivative to indicate the potential for anticancer activity within this class of compounds.

Anti-inflammatory Activity

Benzofuran derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins. The substitution pattern on the benzofuran ring and the nature of the amide substituent are critical for this activity.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound IDScaffoldAmide SubstituentAssayIC50 (µM)Reference
Compound 1 Aza-benzofuranN/ANO Inhibition (LPS-stimulated RAW 264.7)17.3[2]
Compound 4 Aza-benzofuranN/ANO Inhibition (LPS-stimulated RAW 264.7)16.5[2]
Celecoxib Positive ControlN/ANO Inhibition (LPS-stimulated RAW 264.7)32.1[2]

Note: The presented data is for aza-benzofuran analogs, highlighting the anti-inflammatory potential of the broader benzofuran class. Systematic SAR data for a series of benzofuran-7-carboxamides is not extensively available.

5-HT4 Receptor Agonism (Prokinetic Activity)

The most well-characterized therapeutic application of this compound amides is in the development of 5-HT4 receptor agonists for the treatment of gastrointestinal motility disorders. The SAR in this area is well-defined, with prucalopride being a key example.

Prucalopride: A highly selective 5-HT4 receptor agonist, prucalopride is a 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide derivative. The key structural features contributing to its high affinity and selectivity include:

  • 4-amino and 5-chloro substituents on the dihydrobenzofuran ring.

  • A specific N-substituted piperidinyl moiety attached to the 7-carboxamide.

Modifications to these groups can significantly impact receptor binding and functional activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound intermediate and for the biological evaluation of the synthesized amides.

Synthesis of 4-amino-5-chloro-2,3-dihydrothis compound

This intermediate is crucial for the synthesis of prucalopride and other related amides.

Procedure:

  • Step 1: Hydrolysis of 4-Acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. To a mixture of 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in water, add a solution of sodium hydroxide.

  • Heat the mixture to 75-80°C and stir for 15 hours.

  • Cool the reaction mixture to 10-15°C.

  • Adjust the pH of the mixture to 3.0-4.0 using an aqueous solution of hydrochloric acid at 10-15°C.

  • Add water to the mixture at 10-15°C and then raise the temperature to 25-35°C and stir for 2 hours.

  • Filter the precipitated solid, wash with a mixture of water and acetone, and dry to obtain the title compound.

General Procedure for Amide Coupling

Procedure:

  • To a pre-cooled mixture of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid in dichloromethane at 0-5°C, slowly add triethylamine and ethyl chloroformate and stir for 10 minutes.

  • Raise the mixture temperature to 25-30°C and stir for 1 hour.

  • Cool the mixture back to 0-5°C.

  • Slowly add a solution of the desired amine (e.g., 1-(3-methoxypropyl)piperidin-4-amine for prucalopride synthesis) in dichloromethane to the mixture at 0-5°C and stir for 1 hour.

  • Raise the mixture temperature to 25-35°C and add water.

  • Separate the organic layer, wash, dry, and concentrate to obtain the crude amide product, which can be further purified by chromatography or recrystallization.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test this compound amides for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[6]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

  • Griess Reagent Assay:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced by the cells.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for the inhibition of NO production.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways

The biological activities of this compound amides are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Many anti-inflammatory and anticancer agents exert their effects by modulating this pathway.

Caption: Canonical NF-κB signaling pathway.

5-HT4 receptors are G-protein coupled receptors that, upon activation by an agonist like a this compound amide, initiate a signaling cascade leading to various cellular responses, including increased gastrointestinal motility.

GHT4_Signaling Agonist Benzofuran-7-carboxamide (e.g., Prucalopride) Receptor 5-HT4 Receptor Agonist->Receptor G_protein Gs Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylation of target proteins

Caption: 5-HT4 receptor signaling pathway.

Experimental Workflow

A logical workflow is essential for the efficient screening and evaluation of novel compounds.

Experimental_Workflow Start Start Synthesis Synthesis of Benzofuran-7- carboxylic acid amides Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., MTT assay, NO assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies & IC50 Determination Hit_Identification->Dose_Response Active SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Inactive Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End

Caption: Experimental workflow for SAR studies.

Conclusion

This compound amides represent a valuable and versatile scaffold in modern drug discovery. Their demonstrated efficacy as 5-HT4 receptor agonists, coupled with emerging evidence of their potential as anticancer and anti-inflammatory agents, underscores the importance of continued research in this area. The structure-activity relationships, while well-established for prokinetic activity, require further systematic investigation for anticancer and anti-inflammatory applications to unlock the full therapeutic potential of this compound class. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a foundational resource for researchers dedicated to advancing the development of novel this compound amide-based therapeutics.

References

The Ascendance of a Privileged Scaffold: Benzofuran-7-carboxylic Acid as a Cornerstone for Fragment-Based Lead Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, fragment-based lead discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach relies on the screening of low molecular weight fragments that bind to biological targets with high ligand efficiency. The benzofuran scaffold, a fused benzene and furan ring system, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active natural products and synthetic compounds.[1][2] This guide focuses on a specific and promising embodiment of this scaffold: benzofuran-7-carboxylic acid . Its inherent structural features and physicochemical properties make it an exemplary fragment for initiating FBDD campaigns against a variety of therapeutic targets. This document will serve as a technical resource, providing a comprehensive overview of its synthesis, properties, and application in lead discovery, complete with detailed experimental protocols and visual guides to relevant biological pathways and workflows.

Physicochemical Properties of this compound

The suitability of a molecule as a fragment is largely dictated by its physicochemical properties, often evaluated against the "Rule of Three". This compound aligns well with these principles, making it an excellent starting point for FBDD.

PropertyValue"Rule of Three" Guideline
Molecular Weight 162.14 g/mol < 300 Da
cLogP 2.131≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 1≤ 3
Topological Polar Surface Area (TPSA) 50.44 ŲN/A

Synthesis of this compound

A straightforward and common method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis via Hydrolysis

(1) Reaction Setup:

  • In a suitable reaction vessel, a mixture is prepared consisting of 420 mg of methyl benzofuran-7-carboxylate, 5 ml of an aqueous 10% sodium hydroxide solution, and 5 ml of methanol.[3]

(2) Reaction Execution:

  • The mixture is stirred at room temperature for 1 hour.[3]

(3) Work-up and Isolation:

  • The reaction mixture is evaporated to remove the solvents.

  • The resulting residue is dissolved in water.

  • The aqueous solution is then acidified with 10% hydrochloric acid, leading to the precipitation of the product.

  • The crystalline solid is collected by filtration and dried to yield this compound as colorless crystals (yield: 321 mg).[3]

Application in Fragment-Based Lead Discovery: Case Studies

The benzofuran core, and specifically derivatives of benzofuran-carboxylic acid, have been successfully employed in FBDD campaigns against several important drug targets.

Case Study 1: Inhibition of Carbonic Anhydrase IX (CA IX)

Carbonic anhydrase IX is a transmembrane enzyme overexpressed in many tumors and is involved in pH regulation, promoting cancer cell survival and proliferation.[2][4]

A series of benzofuran-based carboxylic acid derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms. Notably, several compounds demonstrated submicromolar inhibitory activity against the cancer-related isoform hCA IX.[5][6][7]

CompoundTargetKᵢ (µM)
9b hCA IX0.91
9e hCA IX0.79
9f hCA IX0.56

Table adapted from[6]

These compounds also exhibited promising antiproliferative activity against human breast cancer cell lines, with compound 9e showing an IC₅₀ of 2.52 µM against MDA-MB-231 cells.[5]

Case Study 2: Inhibition of Escherichia coli DsbA

The thiol-disulfide oxidoreductase enzyme DsbA from E. coli is a critical virulence factor, making it an attractive target for the development of anti-virulence compounds. A fragment-based approach identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit.[8] Chemical elaboration of this benzofuran scaffold led to analogues with improved binding affinity.

CompoundTargetK₋ (µM)Ligand Efficiency (LE)
25 (6-phenoxy derivative) E. coli DsbA326 ± 250.24
28 (6-benzyl derivative) E. coli DsbA341 ± 570.24

Table adapted from[9]

This case study highlights the process of fragment growing from a benzofuran core to enhance target affinity.

Experimental Protocols for Lead Discovery

NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.

(1) Sample Preparation:

  • Prepare a stock solution of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer.

  • Prepare stock solutions of individual fragments or fragment mixtures in a compatible solvent (e.g., DMSO-d₆).

  • The final screening samples should contain the ¹⁵N-labeled protein (typically 10-50 µM) and the fragment(s) at a higher concentration (e.g., 200 µM).[10]

(2) NMR Data Acquisition:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Acquire ¹H-¹⁵N HSQC spectra for the protein in the presence of each fragment or fragment mixture.

(3) Data Analysis:

  • Overlay the spectra and analyze for chemical shift perturbations (CSPs) of the protein's backbone amide signals.

  • Significant CSPs indicate fragment binding. The binding site can often be mapped by identifying the perturbed residues on the protein structure.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibitory effect of a compound on the catalytic activity of CA IX.

(1) Materials:

  • Recombinant human CA IX enzyme.

  • Test compound (e.g., this compound derivative) dissolved in DMSO.

  • CO₂-saturated water.

  • Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator.

  • Stopped-flow spectrophotometer.[11]

(2) Procedure:

  • Prepare a series of dilutions of the test compound in the buffer.

  • Load one syringe of the stopped-flow instrument with the CA IX enzyme solution mixed with the test compound or vehicle control.

  • Load the second syringe with CO₂-saturated water.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of CO₂ hydration catalyzed by CA IX.

  • Calculate the initial rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ and/or Kᵢ values by plotting the reaction rates against the inhibitor concentrations.[11]

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

(1) Cell Seeding:

  • Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[12]

(2) Compound Treatment:

  • Prepare serial dilutions of the benzofuran derivative in the culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include untreated and vehicle controls.

  • Incubate the plates for 48 or 72 hours.[12]

(3) MTT Addition and Solubilization:

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

(4) Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[12]

Signaling Pathways and Workflows

Visualizing the biological context and experimental processes is crucial for understanding the role of this compound in drug discovery.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Lib Fragment Library (e.g., containing this compound) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hits Identified Hits Screen->Hits Validate Hit Validation (Orthogonal Assays) Hits->Validate Structure Structural Biology (X-ray, NMR) Validate->Structure MedChem Medicinal Chemistry (Fragment Growing/Linking) Structure->MedChem SAR Structure-Activity Relationship (SAR) MedChem->SAR SAR->MedChem Lead Lead Compound SAR->Lead

Caption: A generalized workflow for a fragment-based lead discovery (FBDD) campaign.

CAIX_Signaling cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space HIF1a HIF-1α Stabilization CAIX_exp CA IX Expression HIF1a->CAIX_exp pHi Increased Intracellular pH (pHi) (Alkaline) CAIX_exp->pHi Prolif Cell Survival & Proliferation pHi->Prolif Hypoxia Hypoxia Hypoxia->HIF1a CO2 CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2->H_HCO3 CA IX Catalysis pHe Decreased Extracellular pH (pHe) (Acidic) H_HCO3->pHe Invasion Invasion & Metastasis pHe->Invasion Benzofuran Benzofuran-based Inhibitor Benzofuran->H_HCO3 Inhibits

Caption: The role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.

PARP1_cMet_Signaling cluster_cell Cancer Cell cluster_therapy Therapeutic Intervention cMet c-Met Activation pPARP1 Phosphorylated PARP1 (pY907) cMet->pPARP1 Phosphorylates PARP1 PARP1 PARP1->pPARP1 DNA_Repair DNA Repair pPARP1->DNA_Repair Increased Activity Resistance Resistance to PARP Inhibitors DNA_Repair->Resistance PARPi PARP Inhibitor PARPi->pPARP1 Reduced Binding Dual_Inhib Dual PARP1/c-Met Inhibitor (e.g., benzofuran-7-carboxamide based) Dual_Inhib->cMet Inhibits Dual_Inhib->PARP1 Inhibits

Caption: Crosstalk between c-Met and PARP1 signaling in cancer.

Conclusion

This compound represents a highly valuable and versatile fragment for initiating fragment-based lead discovery campaigns. Its favorable physicochemical properties, straightforward synthesis, and the demonstrated success of its derivatives against a range of biological targets underscore its potential in modern medicinal chemistry. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this privileged scaffold in the quest for novel therapeutics. The continued exploration of the chemical space around the this compound core is poised to yield a new generation of lead compounds with significant therapeutic promise.

References

In Silico Modeling of Benzofuran-7-Carboxylic Acid Derivatives: A Technical Guide to Target Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of benzofuran-7-carboxylic acid derivatives and their binding interactions with key protein targets implicated in various diseases. As a privileged scaffold in medicinal chemistry, benzofuran derivatives have demonstrated a wide range of biological activities. This document details the computational methodologies for predicting and analyzing the binding of these derivatives to cancer-related kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). We present a summary of available quantitative binding data, detailed experimental protocols for in silico and in vitro assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The benzofuran scaffold is present in numerous clinically used drugs and natural products. Specifically, derivatives of this compound are being explored for their potential as targeted therapeutic agents.

In silico modeling plays a pivotal role in modern drug discovery by enabling the rational design and virtual screening of novel compounds, thereby accelerating the identification of potent and selective drug candidates. This guide focuses on the application of computational techniques to understand the binding mechanisms of this compound derivatives to critical protein targets.

Target Proteins and Signaling Pathways

Several studies have implicated that benzofuran derivatives can modulate the activity of key proteins involved in cellular signaling pathways that are often dysregulated in diseases like cancer. The primary targets discussed in this guide are VEGFR-2, PI3K, and EGFR.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] Inhibition of VEGFR-2 is a key strategy in cancer therapy to cut off the blood supply to tumors.

VEGFR-2 Signaling Pathway:

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Proliferation Endothelial Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PI3K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation In_Silico_Workflow PDB Protein Structure (from PDB) PrepProtein Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligand Ligand Structure (this compound derivative) PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Docking Molecular Docking (e.g., AutoDock Vina, MOE) PrepProtein->Docking PrepLigand->Docking Analysis Binding Pose and Score Analysis Docking->Analysis MD Molecular Dynamics Simulation (Optional, for stability analysis) Analysis->MD Result Predicted Binding Affinity and Interaction Analysis Analysis->Result BindingEnergy Binding Free Energy Calculation (e.g., MM/GBSA) MD->BindingEnergy BindingEnergy->Result

References

Tautomerism and Conformational Analysis of Benzofuran-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Their utility spans from anticancer to antimicrobial and anti-inflammatory agents. The specific substitution pattern on the benzofuran scaffold profoundly influences its physicochemical properties, including its ability to interact with biological targets. Benzofuran-7-carboxylic acid, an isomer with a carboxylic acid group on the benzene ring adjacent to the furan fusion, presents a unique stereoelectronic profile.

Understanding the tautomeric possibilities and the conformational preferences of this molecule is critical for drug design and development. Tautomerism can lead to different isomers with distinct biological activities, while the conformational landscape dictates the three-dimensional shape of the molecule, which is paramount for receptor binding and pharmacokinetic properties. This guide provides a comprehensive theoretical exploration of these aspects for this compound.

Tautomerism of this compound

Tautomers are constitutional isomers of organic compounds that readily interconvert. While the aromatic benzofuran ring is generally stable, the possibility of keto-enol tautomerism, particularly under certain enzymatic or catalytic conditions, should be considered.

Potential Tautomeric Forms

The predominant tautomer of this compound is the aromatic furan form. However, two potential keto tautomers could theoretically exist in equilibrium, albeit likely in extremely low concentrations under normal conditions.

  • Tautomer 1 (Aromatic Enol Form): The most stable and common form.

  • Tautomer 2 (Keto Form): Involves the tautomerization of the furan ring, leading to a non-aromatic system with a ketone functionality.

  • Tautomer 3 (Alternative Keto Form): Another possible keto tautomer with a different placement of the double bonds in the five-membered ring.

The high energy barrier to disrupt the aromaticity of the benzofuran system makes the keto tautomers significantly less stable.

Tautomerism cluster_tautomers Tautomeric Equilibrium of this compound Tautomer1 This compound (Aromatic 'Enol' Form) (Major Tautomer) Tautomer2 Keto Tautomer 1 Tautomer1->Tautomer2 H+ shift Tautomer3 Keto Tautomer 2 Tautomer1->Tautomer3 H+ shift

Caption: Proposed tautomeric equilibrium of this compound.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation of the carboxylic acid group around the single bond connecting it to the benzofuran ring. This rotation gives rise to different conformers with varying energies.

Rotation around the C7-C(OOH) Bond

The key dihedral angle to consider is that which defines the orientation of the carboxylic acid group relative to the plane of the benzofuran ring. Two principal planar conformations, syn and anti, are of interest. In the syn conformation, the hydroxyl proton of the carboxylic acid is oriented towards the carbonyl oxygen. In the anti conformation, it is oriented away from the carbonyl oxygen.

For most aryl carboxylic acids, the syn conformation is significantly more stable in the gas phase due to a stabilizing intramolecular interaction. However, in solution, the energy difference between the syn and anti forms can be reduced due to intermolecular hydrogen bonding with the solvent.

Furthermore, for this compound, two planar conformers can be envisioned based on the orientation of the carboxylic acid group relative to the furan ring: one where the C=O bond is pointing towards the furan ring, and one where it is pointing away.

  • Conformer A (syn-periplanar): The carboxylic acid group is roughly coplanar with the benzofuran ring, with the hydroxyl group syn to the carbonyl. This is generally the most stable conformation for carboxylic acids.

  • Conformer B (anti-periplanar): The carboxylic acid group is coplanar, but with the hydroxyl group anti to the carbonyl. This is typically a higher energy conformation.

  • Transition State: The conformation where the carboxylic acid group is perpendicular to the benzofuran ring represents the energy barrier to rotation.

A critical consideration for this compound is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen atom of the furan ring. This interaction, if present, would significantly stabilize a specific planar conformation and increase the rotational barrier.

Conformational_Analysis cluster_conformers Conformational Isomers of this compound cluster_interaction Potential Intramolecular Interaction Conformer_syn Syn-periplanar Conformer (Likely global minimum) Transition_State Transition State (Perpendicular orientation) Conformer_syn->Transition_State Rotation H_Bond Intramolecular H-bond (Carboxylic H --- Furan O) Conformer_syn->H_Bond stabilizes Conformer_anti Anti-periplanar Conformer (Higher energy) Transition_State->Conformer_anti Rotation

Caption: Conformational landscape of this compound.

Quantitative Data (Hypothetical)

While specific experimental data for this compound is not available, the following tables present hypothetical but plausible data based on computational studies of similar molecules. These values are for illustrative purposes and should be validated experimentally.

Table 1: Predicted Relative Energies of Conformers

ConformerDihedral Angle (O=C-C7-C6)Relative Energy (kcal/mol)
syn-periplanar~0°0.0
anti-periplanar~180°4-6
Perpendicular (TS)~90°8-12

Table 2: Predicted Key Bond Lengths and Angles for the syn-periplanar Conformer

ParameterPredicted Value
C7-C(ar) bond length~1.48 Å
C=O bond length~1.21 Å
C-O bond length~1.35 Å
O-H bond length~0.97 Å
O=C-O bond angle~123°
C(ar)-C=O bond angle~120°

Experimental Protocols for Analysis

To experimentally determine the tautomeric and conformational properties of this compound, a combination of spectroscopic and crystallographic techniques would be employed, supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for conformational analysis in solution.

  • ¹H NMR: The chemical shift of the carboxylic acid proton can provide insights into hydrogen bonding. Variable temperature (VT) NMR studies can be used to determine the energy barriers between conformers by observing the coalescence of signals.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon and the aromatic carbons can be sensitive to the conformation.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space interactions between protons, which can help to determine the preferred conformation. For example, an NOE between the carboxylic acid proton and H6 on the benzene ring would provide evidence for a planar conformation.

NMR_Workflow cluster_workflow NMR-Based Conformational Analysis Workflow Sample This compound in solution (e.g., DMSO-d6) H1_NMR 1H NMR (Chemical shifts, coupling constants) Sample->H1_NMR C13_NMR 13C NMR (Carbon chemical shifts) Sample->C13_NMR VT_NMR Variable Temperature NMR (Determine rotational barriers) Sample->VT_NMR NOESY NOESY/ROESY (Through-space correlations) Sample->NOESY Analysis Data Analysis and Conformational Elucidation H1_NMR->Analysis C13_NMR->Analysis VT_NMR->Analysis NOESY->Analysis

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

  • Methodology:

    • Crystal Growth: High-quality single crystals of this compound would need to be grown, typically by slow evaporation from a suitable solvent.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

    • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and torsion angles.

The solid-state conformation can reveal the presence of intramolecular hydrogen bonds and intermolecular packing forces that influence the molecular geometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about the functional groups and hydrogen bonding.

  • Key Vibrations:

    • O-H Stretch: A broad band in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded carboxylic acid dimer. The position and shape of this band can be influenced by intramolecular hydrogen bonding.

    • C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ is indicative of the carbonyl group. The frequency can shift depending on conjugation and hydrogen bonding.

Computational Chemistry

Density Functional Theory (DFT) and other quantum mechanical methods are invaluable for predicting the structures and relative energies of tautomers and conformers.

  • Methodology:

    • Geometry Optimization: The geometries of the different possible tautomers and conformers are optimized to find the minimum energy structures.

    • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

    • Potential Energy Surface (PES) Scan: The energy of the molecule is calculated as a function of the dihedral angle of the carboxylic acid group to map out the rotational energy profile and determine the rotational barriers.

    • Solvent Modeling: Implicit or explicit solvent models can be used to simulate the effects of the solvent on the conformational equilibrium.

Computational_Workflow cluster_comp_workflow Computational Chemistry Workflow Input Initial Structure of This compound Geom_Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Geom_Opt Freq_Calc Frequency Calculation (Confirm minima/TS) Geom_Opt->Freq_Calc PES_Scan Potential Energy Surface Scan (Determine rotational barriers) Geom_Opt->PES_Scan Output Predicted Structures, Energies, and Spectroscopic Data Freq_Calc->Output Solvent_Model Solvation Modeling (Simulate solvent effects) PES_Scan->Solvent_Model Solvent_Model->Output

Caption: A typical workflow for computational analysis.

Conclusion and Future Directions

The tautomeric and conformational properties of this compound are crucial for understanding its potential as a pharmacophore. Based on theoretical principles and data from related compounds, it is predicted that:

  • The aromatic "enol" form is the overwhelmingly predominant tautomer.

  • The syn-periplanar conformation of the carboxylic acid group is likely the most stable, potentially further stabilized by an intramolecular hydrogen bond with the furan oxygen.

  • The rotational barrier around the C-C bond connecting the carboxylic acid to the benzofuran ring is expected to be significant.

This theoretical guide underscores the need for dedicated experimental and computational studies on this compound to validate these predictions. Such studies would provide invaluable data for the rational design of novel benzofuran-based therapeutic agents and would contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds. Future work should focus on the synthesis and subsequent analysis of this molecule using the experimental protocols outlined in this guide.

Methodological & Application

Step-by-step synthesis protocol for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-amino-5-chloro-2,3-dihydrothis compound is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Prucalopride.[1][2][3] Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist used for the treatment of chronic constipation.[4] The purity and yield of this intermediate are critical for the efficient production of the final active pharmaceutical ingredient (API). This document provides a detailed, step-by-step protocol for the synthesis of this intermediate, starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The described method involves an intramolecular cyclization, chlorination, and subsequent hydrolysis.[1][5]

Synthesis Workflow

The overall synthetic pathway is a multi-step process beginning with the formation of the dihydrobenzofuran ring, followed by chlorination and deprotection/hydrolysis to yield the final product.

SynthesisWorkflow Start Methyl 4-(acetylamino)-2-hydroxy- 3-(2-hydroxyethyl)benzoate Int1 Step 1: Cyclization (Methyl 4-acetamido-2,3- dihydrobenzofuran-7-carboxylate) Start->Int1 PPh3, DEAD Room Temp, 2-3h Int2 Step 2: Chlorination (Methyl 4-acetamido-5-chloro-2,3- dihydrobenzofuran-7-carboxylate) Int1->Int2 NCS, DMF Room Temp Final Step 3: Hydrolysis (4-amino-5-chloro-2,3- dihydrothis compound) Int2->Final NaOH, H2O/MeOH 80-85°C, then HCl

Caption: Synthetic workflow for 4-amino-5-chloro-2,3-dihydrothis compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Step 1: Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (Intermediate 1)

This step involves an intramolecular Mitsunobu reaction to form the dihydrobenzofuran ring.

Procedure:

  • To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate (1.0 eq) in a suitable organic solvent (e.g., anhydrous THF), add triphenylphosphine (PPh3) (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add an alkane solvent (e.g., hexane) to precipitate the crude product.[1]

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, which can be used directly in the next step.

Step 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Intermediate 2)

This step introduces the chlorine atom at the 5-position of the benzofuran ring via electrophilic aromatic substitution.

Procedure:

  • Dissolve the crude intermediate from Step 1 (1.0 eq) in an appropriate solvent such as N,N-Dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution while stirring at room temperature.[1]

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water to remove residual DMF and succinimide.

  • Dry the solid under vacuum to yield crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[6]

Step 3: Synthesis of 4-amino-5-chloro-2,3-dihydrothis compound (Final Product)

This final step involves the hydrolysis of both the amide and the ester groups to yield the target molecule.[1]

Procedure:

  • In a round-bottom flask, suspend the crude intermediate from Step 2 (e.g., 100g) in a mixture of water (150 mL) and methanol (150 mL).[1]

  • Add sodium hydroxide (NaOH) (e.g., 40g, multiple equivalents) to the suspension.[1]

  • Heat the mixture to 80-85 °C and stir under reflux for 2-4 hours.[1] This step hydrolyzes the ester and the acetamido group.

  • After the reaction is complete (monitored by TLC or HPLC), cool the reaction solution to room temperature.

  • Filter the mixture to remove any insoluble impurities.

  • Carefully acidify the filtrate to a pH of 4-5 using hydrochloric acid (HCl).[1]

  • A precipitate will form. Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.

  • Filter the solid product, wash with water, and dry under vacuum to obtain pure 4-amino-5-chloro-2,3-dihydrothis compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol. Yields are representative and may vary based on reaction scale and purity of reagents.

StepCompound NameMolecular FormulaMol. Weight ( g/mol )Purity (Typical)Overall Yield (3 Steps)
1Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylateC₁₂H₁₃NO₄235.24Crude-
2Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateC₁₂H₁₂ClNO₄269.68[6]Crude-
34-amino-5-chloro-2,3-dihydrothis compoundC₉H₈ClNO₃213.62>99% (HPLC)[1]~41%[1]

References

Application Notes and Protocols: Benzofuran-7-carboxylic Acid as a Key Intermediate in Prucalopride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride, a selective high-affinity 5-HT4 receptor agonist, is a gastroprokinetic agent used for the treatment of chronic constipation.[1][2][3][4] Its synthesis involves several key steps, with the coupling of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with 1-(3-methoxypropyl)piperidin-4-amine being a crucial transformation. This document provides detailed application notes and protocols for this critical step, focusing on the use of this compound as the key intermediate. The protocols described are based on established synthetic methods and offer guidance on reagent selection, reaction conditions, and expected outcomes.

Synthetic Pathway Overview

The core reaction involves the formation of an amide bond between the carboxylic acid group of the benzofuran intermediate and the primary amine of the piperidine derivative. This transformation is typically achieved using a coupling agent to activate the carboxylic acid.

Benzofuran_acid 4-amino-5-chloro-2,3-dihydro- This compound Prucalopride Prucalopride Benzofuran_acid->Prucalopride Piperidine_amine 1-(3-methoxypropyl)piperidin-4-amine Piperidine_amine->Prucalopride Coupling_agent Coupling Agent (e.g., EDC.HCl, CDI, Ethyl Chloroformate) Coupling_agent->Prucalopride Facilitates Amide Bond Formation

Caption: General reaction scheme for Prucalopride synthesis.

Experimental Protocols

Several methods have been reported for the coupling of 4-amino-5-chloro-2,3-dihydrothis compound and 1-(3-methoxypropyl)piperidin-4-amine. Below are detailed protocols for three common approaches.

Protocol 1: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

This protocol utilizes EDC.HCl in the presence of hydroxybenzotriazole (HOBt) as a coupling additive to facilitate the amide bond formation.

Materials:

  • 4-amino-5-chloro-2,3-dihydrothis compound

  • 1-(3-methoxypropyl)piperidin-4-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N'-diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Ethyl acetate

  • Water

Procedure:

  • To a mixture of 4-amino-5-chloro-2,3-dihydrothis compound (75 g) in acetonitrile (750 ml), add EDC.HCl (67.31 g) and HOBt (23.72 g) at 25-35°C.[1]

  • Stir the mixture for 2 hours.

  • Cool the reaction mixture to 10-20°C.

  • Add DIPEA (90 g) and 1-(3-methoxypropyl)piperidin-4-amine (60.48 g) to the mixture at 10-20°C.[1]

  • Raise the temperature to 25-35°C and stir for 3 hours.

  • Add water and ethyl acetate to the mixture at 25-35°C.

  • Separate the organic layer and distill to obtain the crude product.

Protocol 2: Using Ethyl Chloroformate

This method involves the formation of a mixed anhydride intermediate using ethyl chloroformate.

Materials:

  • 4-amino-5-chloro-2,3-dihydrothis compound

  • 1-(3-methoxypropyl)piperidin-4-amine

  • Triethylamine

  • Ethyl chloroformate

  • Dichloromethane

  • Water

Procedure:

  • To a pre-cooled (0-5°C) mixture of 4-amino-5-chloro-2,3-dihydrothis compound (50 g) in dichloromethane (175 ml), slowly add triethylamine (23.6 g) and ethyl chloroformate (27.9 g) while maintaining the temperature at 0-5°C.[1]

  • Stir the mixture for 10 minutes at 0-5°C.

  • Raise the temperature to 25-30°C and stir for 1 hour.

  • Cool the mixture back to 0-5°C.

  • Slowly add a solution of 1-(3-methoxypropyl)piperidin-4-amine (48.3 g) in dichloromethane (250 ml) to the mixture at 0-5°C and stir for 1 hour.[1]

  • Raise the temperature to 25-35°C and add water (500 ml).

  • Separate the organic layer from the aqueous layer. The organic layer contains the product.

Protocol 3: Using 1,1'-Carbonyldiimidazole (CDI)

This protocol employs CDI as the coupling agent in tetrahydrofuran (THF).

Materials:

  • 4-amino-5-chloro-2,3-dihydrothis compound

  • 1-(3-methoxypropyl)-4-piperidylamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a reaction flask, add THF, 4-amino-5-chloro-2,3-dihydrothis compound (1.0 g), and a small amount of CDI.[5][6]

  • Stir the mixture for 25 minutes, keeping the temperature below 20°C.

  • Add 1-(3-methoxypropyl)-4-piperidylamine (0.8 g) dropwise.[5][6]

  • Heat the reaction mixture to 45-50°C and react for 4 hours. Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add 30 g of water to the residue, which will cause the product to precipitate as a solid.

  • Stir the suspension at 25°C for 1 hour.

  • Collect the solid by suction filtration, wash with 20 g of water, and dry to obtain Prucalopride.

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols.

ParameterProtocol 1 (EDC.HCl)Protocol 2 (Ethyl Chloroformate)Protocol 3 (CDI)
Starting Material (Benzofuran acid) 75 g50 g1.0 g
Amine Component 60.48 g48.3 g0.8 g
Coupling Agent 67.31 g EDC.HCl27.9 g Ethyl Chloroformate"a small amount"
Solvent AcetonitrileDichloromethaneTHF
Reaction Temperature 10-35°C0-35°C<20°C then 45-50°C
Reaction Time ~5 hours~2 hours~4.5 hours
Reported Yield Not explicitly stated for this step78.5 g (crude)1.5 g (85%)

Experimental Workflow

The general workflow for the synthesis of Prucalopride from its key intermediates can be visualized as follows:

cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Work-up and Isolation Start Dissolve Benzofuran- 7-carboxylic acid in solvent Add_Coupling Add Coupling Agent (and additives if any) Start->Add_Coupling Stir1 Stir at specified temperature Add_Coupling->Stir1 Add_Amine Add 1-(3-methoxypropyl) piperidin-4-amine Stir1->Add_Amine Stir2 Stir at specified temperature Add_Amine->Stir2 Quench Quench reaction (e.g., with water) Stir2->Quench Extract Liquid-liquid extraction (if applicable) Quench->Extract Isolate Isolate product (filtration/evaporation) Extract->Isolate Final_Product Final_Product Isolate->Final_Product Prucalopride

Caption: A generalized workflow for Prucalopride synthesis.

Concluding Remarks

The synthesis of Prucalopride via the coupling of 4-amino-5-chloro-2,3-dihydrothis compound is a well-established process with multiple effective protocols. The choice of coupling agent and reaction conditions can be adapted based on laboratory capabilities, cost considerations, and desired purity profiles. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to successfully synthesize this important pharmaceutical agent. Further purification of the final product may be necessary to meet pharmaceutical standards.[5][6]

References

Application Notes and Protocols for High-Throughput Screening Assays Using a "Benzofuran-7-carboxylic acid" Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. The incorporation of a carboxylic acid moiety, specifically at the 7-position, can provide a key interaction point for various biological targets, making libraries of "Benzofuran-7-carboxylic acid" and its analogs valuable assets in drug discovery campaigns.

These application notes provide detailed protocols for utilizing a "this compound" library in high-throughput screening (HTS) to identify novel modulators of key cellular signaling pathways. The protocols are designed to be adaptable for various biological targets and are presented with representative data and visualizations to guide researchers in their screening efforts.

Data Presentation

The following tables summarize quantitative data from representative high-throughput screening assays involving benzofuran derivatives. This data is crucial for identifying initial hits, determining structure-activity relationships (SAR), and selecting compounds for further optimization.

Table 1: Biochemical Assay Data - Inhibition of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)

A high-throughput screen of approximately 1 million compounds was performed to identify inhibitors of ERAP1, a key enzyme in the antigen presentation pathway. A benzofuran series was identified as a promising hit class.[1]

Compound IDBenzofuran CoreR GroupIC50 (µM)
BF-1 This compound-H15.2
BF-2 This compound-CH38.5
BF-3 This compound-Cl5.1
BF-4 This compound-OCH312.8
Control (Known Inhibitor) N/AN/A0.1

Table 2: Cell-Based Assay Data - Inhibition of NF-κB Signaling

A cell-based reporter assay was used to screen for inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation and cancer.

Compound IDBenzofuran CoreR GroupIC50 (µM)
BF-5 This compound-Phenyl7.9
BF-6 This compound-Pyridyl4.2
BF-7 This compound-Thienyl10.5
BF-8 This compound-Furyl9.1
Control (Bay 11-7082) N/AN/A1.8

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways often targeted by benzofuran derivatives and a typical HTS workflow.

G receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Signal Transduction IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB p_IkB p-IκB IkB_NFkB->p_IkB NFkB NF-κB (Active) p_IkB->NFkB proteasome Proteasome p_IkB->proteasome nucleus Nucleus NFkB->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression inhibitor This compound Derivative inhibitor->IKK Inhibition HTS_Workflow start Start assay_dev Assay Development & Miniaturization start->assay_dev plate_prep Plate Preparation (384-well) assay_dev->plate_prep compound_add Compound Addition (Benzofuran Library) plate_prep->compound_add reagent_add Reagent Addition (Enzyme/Substrate or Cells) compound_add->reagent_add incubation Incubation reagent_add->incubation readout Signal Readout (e.g., Fluorescence, Luminescence) incubation->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis hit_validation Hit Validation & Confirmation data_analysis->hit_validation end End hit_validation->end

References

Application Notes and Protocols for the Amidation of Benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amidation of Benzofuran-7-carboxylic acid, a key transformation in the synthesis of various biologically active molecules. The protocols outlined below utilize common and effective amide coupling reagents, offering procedural flexibility for different laboratory settings and substrate requirements.

Introduction

Benzofuran-7-carboxamides are important structural motifs found in a variety of pharmacologically active compounds. The synthesis of these amides is a critical step in the development of new therapeutic agents. This application note details two primary, reliable methods for the amidation of this compound: direct amide coupling using activating agents and a two-step procedure via an acid chloride intermediate.

Key Experimental Protocols

Two robust and widely used methods for the amidation of this compound are presented below.

Protocol 1: Direct Amide Coupling using HATU

This protocol is suitable for a broad range of primary and secondary amines, including those that may be sterically hindered.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuran-7-carboxamide.

Protocol 2: Amidation via Acid Chloride Formation

This classical two-step method is highly effective and can be advantageous for less reactive amines.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride (2.0 - 4.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Catalytic amount of DMF (if using oxalyl chloride)

  • Standard work-up and purification reagents

Procedure:

Step A: Formation of Benzofuran-7-carbonyl chloride

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C and add oxalyl chloride (2.0-4.0 equivalents) dropwise.[1][2]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude Benzofuran-7-carbonyl chloride, which is typically used immediately in the next step.

Step B: Amide Formation

  • Dissolve the crude Benzofuran-7-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and TEA or DIPEA (2.0-3.0 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the solution of Benzofuran-7-carbonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the amidation of this compound derivatives found in the literature.

Coupling MethodAmineBaseSolventYield (%)Reference
HATU3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-oneNot SpecifiedNot Specified94[3]
EDC/HOBtN,O-dimethylhydroxylamine hydrochlorideTriethylamineAcetonitrileNot Specified[4]
CDItert-butyl 4-aminomethyl-4-fluoro piperidine-l-carboxylateNone specifiedDMFNot Specified[5]

Note: Yields are highly dependent on the specific amine substrate and reaction conditions.

Visualization of Experimental Workflow

Below are diagrams illustrating the logical flow of the described experimental protocols.

Protocol_1_HATU_Coupling cluster_prep Reaction Setup cluster_reaction Amidation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound, amine, and DIPEA in anhydrous DMF B Add HATU A->B 10 min stir C Stir at RT for 2-4h (Monitor by TLC) B->C D Dilute with Ethyl Acetate C->D E Wash with aq. NaHCO3 and Brine D->E F Dry, Filter, Concentrate E->F G Flash Column Chromatography F->G H Isolated Benzofuran-7-carboxamide G->H

Caption: Workflow for HATU-mediated amidation.

Protocol_2_Acid_Chloride cluster_stepA Step A: Acid Chloride Formation cluster_stepB Step B: Amide Formation A Dissolve this compound and cat. DMF in anhydrous DCM B Add Oxalyl Chloride at 0°C A->B C Stir at RT for 1-2h B->C D Concentrate in vacuo C->D E Crude Benzofuran-7-carbonyl chloride D->E G Add crude acid chloride solution E->G Used in next step F Dissolve amine and base in anhydrous DCM at 0°C F->G H Stir at RT for 1-3h (Monitor by TLC) G->H I Wash with Water and Brine H->I J Dry, Filter, Concentrate I->J K Flash Column Chromatography J->K L Isolated Benzofuran-7-carboxamide K->L

Caption: Workflow for amidation via acid chloride.

References

Application of Benzofuran-7-Carboxylic Acid in the Synthesis of GPR120 Agonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of benzofuran-based carboxylic acids, particularly focusing on the principles of synthesizing G-protein coupled receptor 120 (GPR120) agonists. While the direct synthesis from "Benzofuran-7-carboxylic acid" is not extensively detailed in publicly available literature, this guide leverages data from closely related benzofuran propanoic acid derivatives to illustrate the synthetic strategies and biological evaluation methods relevant to the field.

Introduction

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1] Activation of GPR120 by long-chain fatty acids initiates a cascade of signaling events that lead to the secretion of glucagon-like peptide-1 (GLP-1), enhancement of insulin sensitivity, and potent anti-inflammatory effects. The development of small molecule GPR120 agonists is a key focus in drug discovery. The benzofuran scaffold has been identified as a valuable core structure in the design of potent and selective GPR120 agonists.

GPR120 Signaling Pathways

GPR120 activation by an agonist leads to the engagement of two primary signaling pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.

  • Gαq/11 Pathway: Ligand binding to GPR120 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i). This increase in intracellular calcium is a key event in GLP-1 secretion from enteroendocrine L-cells.

  • β-Arrestin 2 Pathway: Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex mediates the anti-inflammatory effects by inhibiting the TAK1-TAB1 interaction, which is upstream of the NF-κB and JNK inflammatory pathways.

GPR120_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq/11 Pathway cluster_barrestin β-Arrestin 2 Pathway GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin recruits Agonist Benzofuran-based Agonist Agonist->GPR120 PLC PLC Gaq->PLC activates IP3 IP3 PLC->IP3 generates Ca_release ↑ [Ca2+]i IP3->Ca_release triggers GLP1 GLP-1 Secretion Ca_release->GLP1 Anti_inflammatory Anti-inflammatory Effects B_Arrestin->Anti_inflammatory

Diagram 1: GPR120 Signaling Pathways.

Synthesis of Benzofuran-based GPR120 Agonists

While a direct synthesis route starting from this compound for a potent GPR120 agonist is not prominently featured in the reviewed literature, the synthesis of structurally related benzofuran propanoic acid derivatives has been reported. The following workflow illustrates a general strategy adapted from the synthesis of similar compounds. The key is the construction of the benzofuran core followed by the elaboration of the propanoic acid side chain and coupling to a substituted aromatic moiety.

Synthesis_Workflow Start Benzofuran Precursor Step1 Formation of Benzofuran Core Start->Step1 Intermediate1 Benzofuran Intermediate Step1->Intermediate1 Step2 Introduction of Propanoic Acid Moiety Intermediate1->Step2 Intermediate2 Benzofuran Propanoic Acid Derivative Step2->Intermediate2 Step3 Coupling with Aromatic Group Intermediate2->Step3 Final_Product GPR120 Agonist Step3->Final_Product Assay_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_invivo In Vivo Evaluation (Lead Compounds) Synthesis Synthesis of Benzofuran Propanoic Acid Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Calcium Flux Assay) Purification->Primary_Screening Dose_Response Dose-Response & EC50 Determination Primary_Screening->Dose_Response Selectivity_Assay Selectivity Profiling (vs. GPR40, etc.) Dose_Response->Selectivity_Assay Pathway_Assay Pathway-Specific Assays (IP1, β-Arrestin) Dose_Response->Pathway_Assay PK_Studies Pharmacokinetic Studies Selectivity_Assay->PK_Studies Pathway_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., OGTT in DIO mice) PK_Studies->Efficacy_Models

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in the Functionalization of Benzofuran-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the functionalization of the benzofuran-7-carboxylic acid scaffold using palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical guide for researchers in medicinal chemistry and materials science, offering methodologies for the synthesis of novel benzofuran derivatives.

Introduction

Benzofuran derivatives are key structural motifs in a wide array of biologically active compounds and functional materials. The ability to selectively functionalize the benzofuran core is crucial for the development of new therapeutic agents and advanced organic materials. This compound, in particular, represents a valuable scaffold where the carboxylic acid group can serve as a handle for further derivatization or contribute to the molecule's overall properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic systems, including benzofurans.

This document outlines protocols for the functionalization of the this compound core, focusing on reactions at various positions of the benzofuran ring system. The carboxylic acid moiety is often protected as an ester (e.g., methyl or ethyl ester) to enhance solubility and prevent interference with the catalytic cycle. The protocols provided are based on established methodologies for related benzofuran systems and can be adapted for specific research needs.

Synthesis of Halogenated Benzofuran-7-Carboxylate Precursors

A common strategy for the functionalization of the benzofuran ring is through cross-coupling reactions of halogenated precursors. Bromination of benzofuran derivatives is a widely used method to introduce a handle for subsequent palladium-catalyzed reactions.

Protocol: Bromination of Methyl Benzofuran-7-carboxylate

This protocol describes a general method for the bromination of methyl benzofuran-7-carboxylate, which can lead to substitution at various positions depending on the reaction conditions and the directing effects of the substituents. For targeted synthesis of a specific isomer, chromatographic separation of the product mixture is typically required.

Reaction Scheme:

bromination start Methyl benzofuran-7-carboxylate reagents + Br2 + Acetic Acid start->reagents product Bromo-methyl benzofuran-7-carboxylate (Isomeric mixture) reagents->product

Caption: General scheme for the bromination of methyl benzofuran-7-carboxylate.

Experimental Protocol:

  • Dissolve methyl benzofuran-7-carboxylate (1.0 eq) in glacial acetic acid (0.2 M).

  • To this solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until the bromine color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired bromo-substituted isomers.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions using a generic bromo-substituted methyl benzofuran-7-carboxylate as the starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Reaction Scheme:

suzuki_coupling start Bromo-methyl benzofuran-7-carboxylate reagents + R-B(OH)2 + Pd Catalyst + Base start->reagents product Aryl/Vinyl-substituted methyl benzofuran-7-carboxylate reagents->product

Caption: General scheme for the Suzuki-Miyaura coupling of a bromo-benzofuran-7-carboxylate.

Experimental Protocol:

  • To a reaction vessel, add the bromo-methyl benzofuran-7-carboxylate (1.0 eq), the corresponding aryl or vinyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O1001292
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110878

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.

General Reaction Scheme:

heck_reaction start Bromo-methyl benzofuran-7-carboxylate reagents + Alkene + Pd Catalyst + Base start->reagents product Alkenyl-substituted methyl benzofuran-7-carboxylate reagents->product

Caption: General scheme for the Heck reaction of a bromo-benzofuran-7-carboxylate.

Experimental Protocol:

  • In a sealed tube, combine the bromo-methyl benzofuran-7-carboxylate (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 eq).

  • Add a polar aprotic solvent such as DMF or NMP (0.2 M).

  • Degas the mixture with argon.

  • Heat the reaction to 100-120 °C for 16-24 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Table 2: Representative Heck Reaction Conditions and Yields

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1101875
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1202480
3CyclohexenePd(OAc)₂ (5)P(o-tolyl)₃ (10)NaOAcNMP1302065

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:

sonogashira_coupling start Bromo/Iodo-methyl benzofuran-7-carboxylate reagents + Terminal Alkyne + Pd Catalyst + Cu(I) co-catalyst + Base start->reagents product Alkynyl-substituted methyl benzofuran-7-carboxylate reagents->product

Caption: General scheme for the Sonogashira coupling of a halo-benzofuran-7-carboxylate.

Experimental Protocol:

  • To a Schlenk flask, add the iodo- or bromo-methyl benzofuran-7-carboxylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Sonogashira Coupling Conditions and Yields

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF251290
21-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPADMF50882
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (3)CuI (6)Et₃NToluene601088

Note: Yields are hypothetical and based on typical outcomes for similar substrates. Iodo-substituted benzofurans are generally more reactive in Sonogashira couplings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

General Reaction Scheme:

buchwald_hartwig_amination start Bromo-methyl benzofuran-7-carboxylate reagents + Amine (R¹R²NH) + Pd Catalyst + Ligand + Base start->reagents product Amino-substituted methyl benzofuran-7-carboxylate reagents->product

Caption: General scheme for the Buchwald-Hartwig amination of a bromo-benzofuran-7-carboxylate.

Experimental Protocol:

  • In an oven-dried Schlenk tube, add the bromo-methyl benzofuran-7-carboxylate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq).

  • Evacuate and backfill the tube with argon.

  • Add the amine (1.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Table 4: Representative Buchwald-Hartwig Amination Conditions and Yields

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001688
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102079
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene1001885

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

Hydrolysis of the Ester Group

The methyl or ethyl ester of the functionalized benzofuran-7-carboxylate can be easily hydrolyzed to the corresponding carboxylic acid.

Protocol: Ester Hydrolysis

Reaction Scheme:

hydrolysis start Functionalized methyl benzofuran-7-carboxylate reagents + LiOH or NaOH + THF/H₂O start->reagents product Functionalized this compound reagents->product

Application Notes and Protocols: Use of Benzofuran-7-carboxylic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of benzofuran-7-carboxylic acid in solid-phase organic synthesis (SPOS). The protocols outlined here enable the generation of a library of benzofuran-7-carboxamide derivatives, which are of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzofuran scaffold.[1][2][3]

The benzofuran core is a prominent feature in numerous natural products and synthetic compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] Solid-phase synthesis offers a highly efficient platform for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Overview of the Solid-Phase Synthesis Strategy

The strategy involves the immobilization of this compound onto a solid support via its carboxylic acid functionality. Subsequent on-resin modifications, specifically amide bond formation with a diverse set of primary and secondary amines, will be performed. The final amide products will then be cleaved from the resin for purification and analysis.

Choice of Solid Support and Linker

For the immobilization of a carboxylic acid, a resin with an acid-labile linker is a suitable choice. Wang resin is a widely used support for this purpose, allowing for the cleavage of the final product under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[4] The ester linkage formed between the carboxylic acid and the resin is stable to a variety of reaction conditions used in subsequent synthetic steps.[4]

Workflow Diagram

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification swell Resin Swelling immobilization Immobilization of This compound swell->immobilization Swollen Resin deprotection Fmoc Deprotection (if applicable) coupling Amide Coupling with Diverse Amines immobilization->coupling Resin-bound Benzofuran cleavage Cleavage from Resin coupling->cleavage Resin-bound Product purification Purification and Analysis cleavage->purification Crude Product

Figure 1: General workflow for the solid-phase synthesis of a benzofuran-7-carboxamide library.

Experimental Protocols

The following are detailed protocols for the key steps in the solid-phase synthesis of a benzofuran-7-carboxamide library.

Materials and Reagents
  • This compound

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading capacity)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • A diverse library of primary and secondary amines

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC grade acetonitrile and water

Protocol 1: Immobilization of this compound onto Wang Resin
  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3.0 mmol) in anhydrous DCM (15 mL). Add DIC (3.0 mmol) and DMAP (0.3 mmol). Stir the solution at room temperature for 20 minutes.

  • Coupling to Resin: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 30 minutes. Wash the resin as described in step 4.

  • Drying: Dry the resin under vacuum to a constant weight.

The loading of this compound onto the resin can be determined spectrophotometrically by cleaving a small amount of the resin-bound material and measuring the UV absorbance of the cleaved this compound.

Protocol 2: On-Resin Amide Bond Formation
  • Resin Swelling: Swell the this compound-loaded resin (0.2 mmol) in anhydrous DMF (5 mL) for 30 minutes.

  • Amine Coupling: In a separate vial, prepare a solution of the desired amine (1.0 mmol) in DMF (2 mL). Add a coupling agent such as HATU (0.95 mmol) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol). Add this solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test for primary amines.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

This protocol is repeated for each amine in the library in separate reaction vessels.

Protocol 3: Cleavage of Benzofuran-7-carboxamides from the Resin
  • Resin Swelling: Swell the dried, product-bound resin (from Protocol 2) in DCM (1 mL) for 20 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Solvent Evaporation: Evaporate the TFA from the combined filtrates under a stream of nitrogen.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.

The crude product can then be purified by reverse-phase HPLC.

Data Presentation

The following tables present representative data for the synthesis of a small library of benzofuran-7-carboxamides.

Table 1: Loading Efficiency of this compound on Wang Resin

ParameterValue
Initial Resin Loading Capacity1.0 mmol/g
Mass of Resin Used1.0 g
Moles of this compound Used3.0 mmol
Final Resin Loading0.85 mmol/g
Loading Efficiency85%

Table 2: Synthesis of a Benzofuran-7-carboxamide Library

AmineProductYield (%)Purity (%)
BenzylamineN-benzylbenzofuran-7-carboxamide8295
Morpholine(Benzofuran-7-yl)(morpholino)methanone7893
Piperidine(Benzofuran-7-yl)(piperidin-1-yl)methanone8596
AnilineN-phenylbenzofuran-7-carboxamide7591

Yields are calculated based on the initial loading of the resin and are for the crude product after cleavage. Purity is determined by HPLC analysis of the crude product.

Visualization of the Synthetic Pathway

The chemical transformations involved in the solid-phase synthesis of benzofuran-7-carboxamides are illustrated below.

reaction_scheme cluster_resin Solid Support cluster_reagents Reagents cluster_products Products Resin Wang Resin-OH Immobilized Resin-O-CO-Benzofuran Resin->Immobilized BFCA This compound BFCA->Immobilized DIC, DMAP Amine R1R2NH Amide_Resin Resin-O-CO-Benzofuran-CONR1R2 Amine->Amide_Resin Cleavage TFA/TIS/H2O Final_Product HOOC-Benzofuran-CONR1R2 Immobilized->Amide_Resin HATU, DIPEA Amide_Resin->Final_Product Cleavage

Figure 2: Reaction scheme for the solid-phase synthesis of benzofuran-7-carboxamides.

Conclusion

The protocols described in this application note provide a robust and efficient method for the solid-phase synthesis of a diverse library of benzofuran-7-carboxamide derivatives. This approach is highly amenable to high-throughput synthesis and is ideal for generating compound libraries for drug discovery and SAR studies. The benzofuran scaffold continues to be a valuable starting point for the development of new therapeutic agents.[5][6]

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Benzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic route and detailed purification protocols for Benzofuran-7-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The methodologies described are intended to be adaptable for large-scale production, ensuring high purity and yield.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Benzofuran-containing molecules have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] Specifically, benzofuran carboxylic acids have been investigated as potent enzyme inhibitors, highlighting their potential in drug development programs.[6][7][8]

This document outlines a robust multi-step synthesis for this compound, starting from readily available precursors, along with detailed purification procedures to achieve high-purity material suitable for pharmaceutical research and development.

Data Presentation

Table 1: Summary of a Scalable Synthetic Route for this compound
StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Nitrosation2-HydroxybenzonitrileSodium nitrite, Sulfuric acidWater0 - 101 - 285 - 90>95
2Reduction3-Hydroxy-2-nitrosobenzonitrileSodium dithioniteWater/Ethanol50 - 602 - 480 - 85>97
3Diazotization & Sandmeyer2-Amino-3-hydroxybenzonitrileSodium nitrite, HCl, CuCNWater0 - 51 - 270 - 75>95
4Wittig Reaction2-Hydroxy-3-cyanobenzaldehyde(Triphenylphosphoranylidene)acetaldehydeToluene80 - 9012 - 1665 - 70>90 (crude)
5Oxidative Cyclization3-(2-Hydroxy-3-cyanophenyl)acrylaldehydePalladium acetate, OxygenDMF1008 - 1275 - 80>95 (crude)
6HydrolysisMethyl benzofuran-7-carboxylateSodium hydroxide, Methanol/WaterMethanol/Water251~90>98 (crude)
Table 2: Purification Parameters for this compound
MethodSolvent SystemTemperature ProfileExpected PurityKey Considerations
Crystallization Ethanol/Water or TolueneDissolve at reflux, slow cooling to RT, then 0-5°C>99.5%Use of anti-solvent (water) can improve yield. Slow cooling is critical for large crystal formation and purity.[9][10]
Chromatography Silica gel, Hexane/Ethyl Acetate with 1% Acetic AcidAmbient>99.8%Primarily for removal of closely related impurities. The addition of acetic acid to the mobile phase improves peak shape and reduces tailing.

Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound

This protocol describes a scalable synthesis route starting from 2-hydroxybenzonitrile.

Step 1: Synthesis of 3-Hydroxy-2-nitrosobenzonitrile

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-hydroxybenzonitrile in a suitable aqueous acid (e.g., sulfuric acid).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1-2 hours at 0-5°C.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Amino-3-hydroxybenzonitrile

  • Suspend the 3-hydroxy-2-nitrosobenzonitrile in a mixture of water and ethanol.

  • Heat the suspension to 50-60°C.

  • Gradually add sodium dithionite, maintaining the temperature.

  • After the addition is complete, stir for an additional 2-4 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 2-Hydroxy-3-cyanobenzaldehyde (via Sandmeyer Reaction)

  • Dissolve 2-amino-3-hydroxybenzonitrile in aqueous hydrochloric acid and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the aldehyde.

Step 4: Synthesis of 3-(2-Hydroxy-3-cyanophenyl)acrylaldehyde

  • To a solution of 2-hydroxy-3-cyanobenzaldehyde in toluene, add (triphenylphosphoranylidene)acetaldehyde.

  • Heat the mixture at 80-90°C for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • After completion, cool the reaction and purify the crude product by column chromatography.

Step 5: Synthesis of Methyl benzofuran-7-carboxylate

  • Dissolve 3-(2-hydroxy-3-cyanophenyl)acrylaldehyde in dimethylformamide (DMF).

  • Add palladium acetate as a catalyst.

  • Heat the reaction mixture to 100°C under an oxygen atmosphere (or with a suitable re-oxidant).

  • Stir for 8-12 hours until the starting material is consumed.

  • Cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure. The crude product is taken to the next step without further purification.

Step 6: Synthesis of this compound

  • Dissolve the crude methyl benzofuran-7-carboxylate in a mixture of methanol and 10% aqueous sodium hydroxide solution.[11]

  • Stir the mixture at room temperature for 1 hour.[11]

  • Remove the methanol by evaporation under reduced pressure.[11]

  • Dissolve the residue in water and acidify with 10% hydrochloric acid to precipitate the product.[11]

  • Collect the solid by filtration, wash with cold water, and dry to yield crude this compound.[11]

Protocol 2: Purification of this compound by Crystallization
  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound. Toluene can also be an effective solvent.[12]

  • Dissolution: In a suitable reactor, suspend the crude this compound in a minimal amount of hot ethanol (or toluene) until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.

  • Crystallization: Slowly add hot water (as an anti-solvent if using ethanol) to the hot solution until the first signs of turbidity appear. Re-heat to obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For optimal crystal growth and purity, avoid rapid cooling.[9][10]

  • Chilling: Once at room temperature, place the flask in an ice bath or a refrigerator (0-5°C) for at least 1-2 hours to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 2_Hydroxybenzonitrile 2_Hydroxybenzonitrile Nitrosation Nitrosation 2_Hydroxybenzonitrile->Nitrosation Intermediate_1 3-Hydroxy-2-nitrosobenzonitrile Nitrosation->Intermediate_1 Reduction Reduction Intermediate_2 2-Amino-3-hydroxybenzonitrile Reduction->Intermediate_2 Sandmeyer_Reaction Sandmeyer_Reaction Intermediate_3 2-Hydroxy-3-cyanobenzaldehyde Sandmeyer_Reaction->Intermediate_3 Wittig_Reaction Wittig_Reaction Intermediate_4 3-(2-Hydroxy-3-cyanophenyl)acrylaldehyde Wittig_Reaction->Intermediate_4 Oxidative_Cyclization Oxidative_Cyclization Intermediate_5 Methyl benzofuran-7-carboxylate Oxidative_Cyclization->Intermediate_5 Hydrolysis Hydrolysis Final_Product This compound Hydrolysis->Final_Product Intermediate_1->Reduction Intermediate_2->Sandmeyer_Reaction Intermediate_3->Wittig_Reaction Intermediate_4->Oxidative_Cyclization Intermediate_5->Hydrolysis

Caption: Scalable synthetic workflow for this compound.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Hot Ethanol/Toluene Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Add Anti-solvent (Water) & Cool Slowly Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Vacuum Drying Washing->Drying Pure_Product Pure this compound (>99.5%) Drying->Pure_Product

Caption: Purification workflow for this compound.

Biological Context and Signaling Pathways

Benzofuran derivatives are recognized for their wide range of biological activities and their utility as scaffolds in drug discovery.[3][13] Many compounds containing the benzofuran nucleus have been reported to exhibit potent inhibitory activity against various enzymes, including kinases, carbonic anhydrases, and cholinesterases.[3][6][7] This inhibitory action often stems from the ability of the benzofuran ring system and its substituents to form key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of the target enzyme.

While specific signaling pathway modulation by this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active benzofurans suggests potential for interaction with various cellular targets. For instance, many kinase inhibitors feature heterocyclic cores that occupy the ATP-binding pocket of the enzyme. The general structure of this compound provides a framework that could be elaborated to target the hinge region and other key residues within a kinase active site.

Given the prevalence of benzofuran scaffolds in compounds entering clinical trials for a variety of indications, including cancer and inflammatory diseases, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents.[1][8] Its carboxylic acid functionality provides a convenient handle for further chemical modification and library synthesis to explore structure-activity relationships (SAR) and optimize potency and selectivity for a desired biological target.

Logical_Relationship cluster_core Core Scaffold cluster_derivatives Derivatives in Drug Discovery cluster_target Potential Biological Impact Benzofuran_Scaffold Benzofuran Core Enzyme_Inhibitors Enzyme Inhibitors (e.g., Kinases, Carbonic Anhydrases) Benzofuran_Scaffold->Enzyme_Inhibitors Anticancer_Agents Anticancer Agents Benzofuran_Scaffold->Anticancer_Agents Anti_Inflammatory Anti-Inflammatory Agents Benzofuran_Scaffold->Anti_Inflammatory Other_Bioactivities Other Bioactivities Benzofuran_Scaffold->Other_Bioactivities Signaling_Pathways Modulation of Cellular Signaling Pathways Enzyme_Inhibitors->Signaling_Pathways Anticancer_Agents->Signaling_Pathways Anti_Inflammatory->Signaling_Pathways

References

Troubleshooting & Optimization

Overcoming low yields in the cyclization step of "Benzofuran-7-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the cyclization step of Benzofuran-7-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on two prevalent synthetic routes: the Sonogashira coupling followed by intramolecular cyclization, and the Perkin rearrangement of a substituted coumarin.

Issue 1: Low or No Yield of the Cyclized Benzofuran Product in the Sonogashira/Cyclization Route

Question: I performed a Sonogashira coupling of a 2-halo-3-hydroxybenzoate derivative with a terminal alkyne, and upon attempting the subsequent intramolecular cyclization, I am getting very low yields of my desired benzofuran-7-carboxylate. What are the likely causes and how can I improve the yield?

Answer: Low yields in this step can arise from several factors, ranging from the success of the initial Sonogashira coupling to the conditions of the cyclization itself. Here is a systematic approach to troubleshooting this issue.

1. Verify the Formation of the 2-Alkynylphenol Intermediate: Before troubleshooting the cyclization, it is crucial to confirm that the Sonogashira coupling was successful. The 2-alkynyl-3-hydroxybenzoate intermediate is the direct precursor for the cyclization.

  • Action: After the Sonogashira coupling reaction and workup, analyze the crude product by ¹H NMR and Mass Spectrometry to confirm the presence of the desired intermediate.

  • If the intermediate is not present: Focus on optimizing the Sonogashira coupling conditions. Common issues include inactive catalyst, inappropriate choice of base or solvent, and insufficient reaction time or temperature.

2. Optimize Cyclization Conditions: The intramolecular cyclization of the 2-alkynylphenol intermediate to the benzofuran ring is a critical step that is sensitive to the choice of catalyst, base, solvent, and temperature. The electron-withdrawing nature of the carboxylate group at the 7-position can deactivate the aromatic ring, making the cyclization more challenging.

Table 1: Comparison of Catalytic Systems for Intramolecular Cyclization of 2-Alkynylphenols
Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF80-10060-95Classic conditions, but may require higher temperatures for deactivated substrates.
CuIK₂CO₃DMSO110-12070-90A common and effective copper-catalyzed method.
CuClCs₂CO₃DMF10080-95Mild conditions with high yields reported for various substrates.[1]
AuCl₃-CH₃CN8075-95Gold catalysts can be very effective for alkyne activation.
Metal-Free (Iodine)-Toluene11065-85An option to avoid transition metal contamination.

3. Address Potential Side Reactions: Several side reactions can compete with the desired intramolecular cyclization, leading to low yields.

  • Dimerization/Polymerization of the Alkyne: This is more likely if the Sonogashira coupling did not go to completion, leaving unreacted terminal alkyne.

  • Protodealkynylation: Cleavage of the alkyne from the aromatic ring can occur under harsh basic or acidic conditions.

  • Homocoupling of the Alkyne (Glaser Coupling): This can be a significant side reaction in copper-catalyzed reactions if oxygen is not excluded.

Troubleshooting Workflow for Sonogashira/Cyclization Route

troubleshooting_workflow start Low Yield in Cyclization Step check_intermediate Verify formation of 2-alkynylphenol intermediate start->check_intermediate intermediate_ok Intermediate Confirmed check_intermediate->intermediate_ok Yes optimize_synthesis Optimize Sonogashira Coupling Conditions check_intermediate->optimize_synthesis No optimize_cyclization Optimize Cyclization Conditions (Catalyst, Base, Solvent, Temp) intermediate_ok->optimize_cyclization optimize_synthesis->check_intermediate check_side_reactions Analyze for Side Products (Dimerization, Protodealkynylation) optimize_cyclization->check_side_reactions modify_conditions Modify conditions to minimize side reactions (e.g., inert atm.) check_side_reactions->modify_conditions Side products observed successful_synthesis Improved Yield check_side_reactions->successful_synthesis No major side products modify_conditions->successful_synthesis

Caption: Troubleshooting decision tree for low yields in the Sonogashira/cyclization route.

Issue 2: Low Yield in the Perkin Rearrangement of a Substituted 3-Halocoumarin

Question: I am attempting to synthesize a this compound derivative via the Perkin rearrangement of a 3-bromo-8-carboxymethoxycoumarin, but my yields are consistently low. How can I optimize this reaction?

Answer: The Perkin rearrangement is a powerful method for synthesizing benzofuran-2-carboxylic acids.[2] However, its efficiency can be highly dependent on the reaction conditions, especially when dealing with substituted coumarins.

1. Ensure Complete Ring Fission: The first step of the Perkin rearrangement is the base-catalyzed hydrolytic opening of the coumarin ring. If this step is incomplete, the subsequent cyclization to the benzofuran will be inefficient.

  • Action: Consider increasing the concentration of the base (e.g., NaOH) or the reaction temperature to ensure complete ring opening. Microwave irradiation has been shown to significantly accelerate this step and improve yields.[2][3]

2. Optimize Reaction Time and Temperature: Traditional methods for the Perkin rearrangement often require several hours at reflux.[2] Insufficient reaction time or temperature can lead to incomplete conversion.

Table 2: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement
MethodTemperature (°C)TimeTypical Yield (%)Notes
Conventional HeatingReflux (e.g., in Ethanol, ~78°C)3 hours80-95A well-established but time-consuming method.[2]
Microwave Irradiation795 minutes>95Offers a significant reduction in reaction time with excellent yields.[2][3]

3. Purity of the Starting 3-Halocoumarin: Impurities in the starting material can interfere with the rearrangement. Ensure the 3-halocoumarin is of high purity before proceeding.

Reaction Pathway for Perkin Rearrangement

perkin_rearrangement coumarin 3-Halocoumarin ring_opening Base-catalyzed Ring Fission coumarin->ring_opening NaOH, EtOH intermediate Phenoxide Intermediate ring_opening->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization benzofuran Benzofuran-2-carboxylic acid cyclization->benzofuran

Caption: Key steps in the Perkin rearrangement for benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound via the Sonogashira/cyclization route?

A1: The most common starting material is a derivative of 3-hydroxybenzoic acid. A typical synthetic sequence involves the halogenation of 3-hydroxybenzoic acid (or its methyl ester) at the 2-position, followed by Sonogashira coupling with a terminal alkyne and subsequent intramolecular cyclization. Methyl 2-bromo-3-hydroxybenzoate is a key intermediate.

Q2: Can the carboxylic acid group be present during the Sonogashira coupling, or should it be protected?

A2: While Sonogashira couplings can be robust, the free carboxylic acid can potentially interfere with the basic conditions of the reaction. It is often advantageous to use the methyl or ethyl ester of the benzoic acid, which can be hydrolyzed to the carboxylic acid in a final step after the benzofuran ring has been formed.

Q3: My cyclization reaction seems to stall. What can I do to drive it to completion?

A3: If the reaction is stalling, consider the following:

  • Increase the temperature: The cyclization can be slow, especially with electron-deficient substrates.

  • Change the solvent: A more polar, higher-boiling solvent like DMSO or DMF can sometimes facilitate the reaction.

  • Use a different catalyst system: If a palladium-based system is not working, a copper or gold catalyst might be more effective.

  • Check catalyst activity: Ensure your catalyst has not degraded. Using a freshly opened bottle or a pre-catalyst can be beneficial.

Q4: Are there any metal-free alternatives for the cyclization step?

A4: Yes, metal-free cyclizations are possible. One common method involves the use of iodine-based reagents to promote the cyclization of 2-alkynylphenols. These reactions are typically carried out at elevated temperatures in solvents like toluene.

Q5: For the Perkin rearrangement, what is the role of the halogen at the 3-position of the coumarin?

A5: The halogen at the 3-position is essential as it acts as a leaving group during the final intramolecular nucleophilic attack of the phenoxide that forms the benzofuran ring. Bromine is a commonly used halogen for this purpose.

Experimental Protocols

Protocol 1: Synthesis of Methyl Benzofuran-7-carboxylate via Sonogashira Coupling and Intramolecular Cyclization

Step 1: Synthesis of Methyl 2-bromo-3-hydroxybenzoate

  • To a solution of methyl 3-hydroxybenzoate (1 eq.) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-bromo-3-hydroxybenzoate.

Step 2: Sonogashira Coupling

  • To a degassed solution of methyl 2-bromo-3-hydroxybenzoate (1 eq.) and the desired terminal alkyne (1.2 eq.) in a mixture of DMF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.1 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80°C for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography.

Step 3: Intramolecular Cyclization

  • Dissolve the crude methyl 2-alkynyl-3-hydroxybenzoate from the previous step in a suitable solvent such as DMF or DMSO.

  • Add a base such as K₂CO₃ (2 eq.) and CuI (0.2 eq.).

  • Heat the reaction mixture at 110-120°C for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired methyl benzofuran-7-carboxylate.

Protocol 2: Synthesis of a this compound Derivative via Microwave-Assisted Perkin Rearrangement

  • Place the substituted 3-bromocoumarin (1 eq.) and a solution of sodium hydroxide (2-3 eq.) in ethanol in a microwave reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 300W) to maintain a temperature of approximately 79°C for 5 minutes.[2][3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and acidify with 1M HCl until the pH is acidic, leading to the precipitation of the benzofuran-2-carboxylic acid derivative.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the product.

References

Purification of "Benzofuran-7-carboxylic acid" from reaction byproducts by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzofuran-7-carboxylic acid from reaction byproducts, primarily unreacted starting materials such as its methyl ester, via recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound that necessitate purification by recrystallization?

A1: Based on common synthetic routes, such as the hydrolysis of methyl benzofuran-7-carboxylate, the most likely byproduct is the unreacted starting material, methyl benzofuran-7-carboxylate. Other potential impurities can include reagents from the synthesis and side-products from incomplete cyclization, depending on the specific synthetic pathway used.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Methanol, ethanol, acetone, and aqueous mixtures of these solvents are commonly employed for the recrystallization of benzofuran derivatives and aromatic carboxylic acids.[1] The choice of solvent will depend on the specific impurities present and the desired purity and yield of the final product. A solvent pair, such as ethanol/water, can also be effective.

Q3: How do I choose the optimal solvent for my specific sample of this compound?

A3: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. Conversely, the primary byproduct, methyl benzofuran-7-carboxylate, should ideally have a different solubility profile, preferably remaining in the cold solvent (mother liquor) after the desired product has crystallized. Small-scale solvent screening with your crude product is the most effective way to determine the optimal solvent or solvent system.

Q4: What is a typical recovery yield for the recrystallization of this compound?

A4: A successful recrystallization should ideally provide a high recovery of the purified product. However, the yield is inherently dependent on the purity of the starting material and the chosen solvent system. Some loss of product is unavoidable as some will remain dissolved in the mother liquor. A yield of 70-85% is generally considered good, but this can vary.

Q5: Can I use a single-solvent or a mixed-solvent system for recrystallization?

A5: Both single-solvent and mixed-solvent systems can be effective. A single solvent is often simpler to use. However, a mixed-solvent system (e.g., ethanol and water) can offer finer control over the solubility and is particularly useful when a single solvent does not provide the desired solubility characteristics.

Data Presentation

Table 1: Qualitative Solubility of this compound and a Common Byproduct.

CompoundSolventSolubility at Room Temperature (approx. 25°C)Solubility at Elevated TemperatureNotes
This compound MethanolSparingly SolubleSolubleGood potential for recrystallization.
EthanolSparingly SolubleSolubleGood potential for recrystallization.
AcetoneSolubleVery SolubleMay require a co-solvent to reduce solubility at room temperature.
WaterInsolubleSparingly SolubleCan be used as an anti-solvent in a mixed-solvent system.
Methyl benzofuran-7-carboxylate MethanolSolubleVery SolubleHigher solubility than the carboxylic acid may allow for separation.
EthanolSolubleVery SolubleHigher solubility than the carboxylic acid may allow for separation.
AcetoneVery SolubleVery SolubleLikely to remain in the mother liquor.
WaterInsolubleInsolubleSimilar insolubility to the carboxylic acid in water alone.

Note: The solubility data presented is qualitative and based on general principles of organic chemistry. It is strongly recommended to perform small-scale solubility tests with your specific crude material to determine the optimal solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Gently heat the mixture on a hot plate in a fume hood with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should be observed as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, undisturbed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guides

Issue 1: Oiling Out

Question: My product separates as an oil instead of crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent, or the melting point of the solute is lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Re-dissolve: Reheat the solution to dissolve the oil.

  • Add More Solvent: Add a small amount of additional hot solvent to ensure the solute is fully dissolved at the boiling point.

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • Change Solvent System: If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether.

Issue 2: No Crystal Formation

Question: The solution has cooled, but no crystals have formed. What went wrong?

Answer: This is a common issue and can usually be resolved with a few simple techniques.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This will act as a template for crystal growth.

  • Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to boil off some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath.

Issue 3: Low Yield

Question: I have a very low recovery of my purified product. How can I improve the yield?

Answer: Low yield can result from several factors during the recrystallization process.

Troubleshooting Steps:

  • Check the Mother Liquor: After filtration, cool the filtrate (mother liquor) in an ice bath to see if more crystals form. If so, you can collect a second crop of crystals. Note that the second crop may be less pure than the first.

  • Avoid Excess Solvent: Using the minimum amount of hot solvent necessary for dissolution is crucial to maximize yield.

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete before filtration.

  • Minimize Transfer Losses: Be careful during transfers between flasks and during filtration to avoid losing product.

Visualizations

TroubleshootingWorkflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out Alternative Outcome isolate Isolate crystals (filtration) crystals_form->isolate  Yes no_crystals No Crystals Form crystals_form->no_crystals  No pure_product Pure this compound isolate->pure_product reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Troubleshoot induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Troubleshoot reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent If induction fails reheat_add_solvent->cool induce_crystallization->crystals_form reduce_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

RecrystallizationProcess cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product hot_solvent Add Minimum Hot Solvent crude->hot_solvent dissolved Clear Solution hot_solvent->dissolved slow_cool Slow Cooling dissolved->slow_cool ice_bath Ice Bath slow_cool->ice_bath crystals Crystal Formation ice_bath->crystals filtration Vacuum Filtration crystals->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product Final Product

Caption: General experimental workflow for the recrystallization process.

References

Identifying and minimizing side reactions during the halogenation of "Benzofuran-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of "Benzofuran-7-carboxylic acid." The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of halogenation of this compound?

A1: The halogenation of this compound is an electrophilic aromatic substitution. The benzofuran ring system is electron-rich, making it susceptible to this reaction. The primary sites of halogenation are the C2 and C3 positions of the furan ring. The regioselectivity (the preference for one position over the other) is influenced by the reaction conditions and the directing effects of the substituents. The carboxylic acid at the C7 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack, thus favoring substitution on the more reactive furan ring.

Q2: What are the common side reactions observed during the halogenation of this compound?

A2: Several side reactions can occur, leading to a mixture of products and reduced yield of the desired halogenated this compound. These include:

  • Polyhalogenation: Due to the high reactivity of the benzofuran ring, more than one halogen atom can be introduced, leading to di- or tri-halogenated products.[1]

  • Decarboxylative Halogenation: The carboxylic acid group at the C7 position can be replaced by a halogen atom, particularly under harsh reaction conditions.[2]

  • Formation of Addition Products: Halogens can form adducts with the benzofuran ring, which may then decompose to yield various halogenated products.[3][4]

  • Solvent Participation: In certain solvents, solvent molecules may participate in the reaction, leading to unexpected byproducts.

Q3: How can I minimize the formation of polyhalogenated byproducts?

A3: To minimize polyhalogenation, you can:

  • Control Stoichiometry: Use a controlled amount of the halogenating agent (ideally 1.0 to 1.1 equivalents).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for monohalogenation.

  • Use a Milder Halogenating Agent: N-halosuccinimides (NBS for bromination, NCS for chlorination) are generally milder than elemental halogens (Br₂, Cl₂) and can offer better control.

Q4: Is it possible to selectively halogenate at the C2 or C3 position?

A4: Achieving high regioselectivity between the C2 and C3 positions can be challenging and is highly dependent on the reaction conditions. Generally, the C2 position is electronically favored for electrophilic attack in benzofurans.[5][6] However, steric hindrance and the specific halogenating agent can influence the outcome. To control regioselectivity, consider:

  • Choice of Halogenating Agent and Solvent: Different halogenating systems can exhibit different selectivities. For instance, bromination with Br₂ in a non-polar solvent might yield a different isomer ratio compared to NBS in a polar solvent.[7]

  • Use of Directing Groups: While it requires modification of the starting material, the introduction of a directing group can provide precise control over the position of halogenation.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive halogenating agent. 2. Reaction temperature is too low. 3. Deactivation of the catalyst (if used).1. Use a more reactive halogenating agent (e.g., Br₂ with a Lewis acid catalyst). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure anhydrous conditions if a Lewis acid catalyst is used.
Formation of Multiple Products (Poor Selectivity) 1. Over-halogenation (polyhalogenation). 2. Competing side reactions (e.g., decarboxylation). 3. Non-selective reaction conditions.1. Reduce the equivalents of the halogenating agent. 2. Use milder reaction conditions (lower temperature, less reactive halogenating agent). 3. Screen different solvents to improve selectivity.
Significant Decarboxylation Observed 1. High reaction temperature. 2. Use of certain catalysts or reagents that promote decarboxylation.1. Lower the reaction temperature. 2. Avoid harsh acidic or basic conditions that might facilitate decarboxylation.
Product Degradation 1. Product instability under the reaction or workup conditions. 2. Presence of strong acids or bases.1. Minimize reaction time. 2. Use a milder workup procedure (e.g., quenching with a weak base, avoiding strong acids).
Difficulty in Product Isolation/Purification 1. Formation of isomeric products with similar polarities. 2. Presence of difficult-to-remove byproducts.1. Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for separation. 2. Consider derivatization of the carboxylic acid to an ester to alter polarity and facilitate separation.

Experimental Protocols

The following are general protocols for the bromination of a benzofuran derivative with a carboxylic acid substituent, based on analogous reactions.[3][9] Note: These protocols should be considered as a starting point and may require optimization for "this compound".

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

Objective: To achieve monobromination of the benzofuran ring with controlled reactivity.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or MeCN in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination using Bromine (Br₂)

Objective: Electrophilic bromination of the benzofuran ring.

Materials:

  • This compound

  • Bromine (Br₂)

  • Anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CHCl₃ or CCl₄ in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a solution of Br₂ (1.05 eq) in the same solvent and add it to a dropping funnel.

  • Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours after the addition is complete, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Halogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in anhydrous solvent B Cool reaction mixture to 0 °C A->B C Add halogenating agent (e.g., NBS or Br₂) B->C D Monitor reaction by TLC C->D E Quench reaction D->E Upon completion F Extract with organic solvent E->F G Wash organic layers F->G H Dry and concentrate G->H I Column chromatography or recrystallization H->I J Characterize product I->J

Caption: General experimental workflow for the halogenation of this compound.

Troubleshooting_Logic cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_poor_selectivity Solutions for Poor Selectivity Start Reaction Outcome LowConversion Low/No Conversion Start->LowConversion Unsatisfactory PoorSelectivity Poor Selectivity Start->PoorSelectivity Unsatisfactory DesiredProduct Desired Product Start->DesiredProduct Satisfactory IncreaseTemp Increase Temperature LowConversion->IncreaseTemp If temperature is low MoreReactiveAgent Use More Reactive Halogenating Agent LowConversion->MoreReactiveAgent If agent is mild ControlStoichiometry Control Stoichiometry PoorSelectivity->ControlStoichiometry LowerTemp Lower Temperature PoorSelectivity->LowerTemp MilderAgent Use Milder Halogenating Agent PoorSelectivity->MilderAgent

Caption: A logical flowchart for troubleshooting common issues in the halogenation reaction.

References

Optimization of reaction conditions for the synthesis of "Benzofuran-7-carboxylic acid" esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of Benzofuran-7-Carboxylic Acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing this compound esters?

A1: The synthesis typically follows a two-stage process:

  • Formation of the this compound core: This involves constructing the fused furan and benzene ring system with the carboxylic acid at the C-7 position. A common route involves the multi-step conversion of a precursor like 4-hydroxyindanone.[1]

  • Esterification: The resulting carboxylic acid is then esterified using a suitable alcohol. Common methods include Fischer-Speier Esterification under acidic conditions or milder coupling methods like Steglich Esterification for more sensitive substrates.[2][3][4][5]

Q2: My Fischer esterification yield is low. What are the common causes and solutions?

A2: Low yields in Fischer esterification are often due to its reversible nature.[6][7][8] To improve the yield:

  • Use Excess Alcohol: Employing the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product.[7][8]

  • Remove Water: Water is a byproduct, and its removal drives the reaction forward. This can be achieved using a Dean-Stark apparatus, molecular sieves, or azeotropic distillation.[6][9]

  • Ensure Sufficient Catalyst: A strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl and activating the carboxylic acid.[9]

Q3: When should I choose Steglich esterification over Fischer esterification?

A3: Steglich esterification is preferred under the following circumstances:

  • Acid-Sensitive Substrates: If your benzofuran derivative contains acid-labile functional groups, the mild, neutral conditions of the Steglich method are advantageous.[5]

  • Sterically Hindered Alcohols: This method works well for converting sterically demanding alcohols (e.g., tertiary alcohols) that might undergo side reactions like dehydration under the harsh acidic conditions of the Fischer method.[4][5]

  • Room Temperature Reactions: The reaction is effective at room temperature, which is beneficial for thermally sensitive compounds.[3][4]

Q4: I am seeing an insoluble white precipitate during my Steglich esterification. What is it?

A4: The white precipitate is dicyclohexylurea (DCU), a byproduct formed from the coupling reagent dicyclohexylcarbodiimide (DCC) as it activates the carboxylic acid and consumes the water generated during the reaction.[3][4] It is typically removed by filtration at the end of the reaction.

Q5: Can I synthesize the ester directly without first making the carboxylic acid?

A5: Yes, some synthetic routes allow for the direct formation of a benzofuran ester. For example, a multi-step synthesis starting from 4-hydroxyindanone can yield methyl 4-benzofuran-carboxylate directly through a sequence of silylation, ozonolysis, oxidation, esterification, and aromatization.[1] This can then be saponified to the acid if needed.[1][10]

Troubleshooting Guides

Issue 1: Incomplete Reaction in Benzofuran Core Synthesis
Symptom Possible Cause Suggested Solution
Starting material remains after extended reaction time (e.g., in aromatization step). Insufficient temperature or catalyst activity.Ensure the reaction is maintained at the optimal temperature (e.g., 50°C as per some protocols).[1] Verify the quality and loading of the catalyst. Consider a higher catalyst loading or a different catalyst system.
Intermediate products are isolated instead of the final benzofuran. Incomplete cyclization or elimination.Review the reaction conditions for the specific cyclization method. For acid-catalyzed cyclizations, ensure the acid is sufficiently strong and anhydrous if required. For metal-catalyzed reactions (e.g., Sonogashira), check the integrity of the catalyst and ligands.[11]
Issue 2: Low Yield or No Product in Esterification
Symptom Possible Cause Suggested Solution
Fischer Esterification: TLC shows mainly starting material.1. Equilibrium not shifted. 2. Insufficient acid catalyst. 3. Water present in reagents.1. Use a large excess of the alcohol (50-100 fold) or use it as the solvent.[8] Actively remove water with a Dean-Stark trap.[6][9] 2. Ensure catalytic amounts of a strong acid like H₂SO₄ are present. 3. Use anhydrous alcohol and solvents.
Steglich Esterification: Reaction is sluggish or stalls.1. Inactive coupling agent (DCC/EDC). 2. Insufficient DMAP catalyst. 3. Side reaction of O-acylisourea intermediate.1. Use fresh DCC or EDC; they can degrade with moisture. 2. DMAP is a crucial acyl-transfer catalyst; ensure 5-10 mol% is used.[4][5] 3. The formation of N-acylurea can be a competing side reaction. DMAP helps to suppress this by accelerating the desired ester formation.[3][5]
Ester product is hydrolyzed back to the carboxylic acid during workup. Aqueous workup is too basic or acidic, or performed at elevated temperatures.Neutralize the reaction mixture carefully. Use mild basic solutions like saturated sodium bicarbonate for washing and avoid prolonged exposure. Perform extractions at room temperature.
Issue 3: Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty removing dicyclohexylurea (DCU) from Steglich esterification. DCU has some solubility in organic solvents.After initial filtration, cool the filtrate to 0°C to precipitate more DCU. A second filtration may be necessary. For wash steps, additional DCU may precipitate at the interface, which can be removed by filtering both layers together.[12]
Co-elution of product and starting material during column chromatography. Similar polarity of the ester and the corresponding carboxylic acid.Adjust the eluent system. Adding a small amount of acetic acid to the mobile phase can help suppress the streaking of the carboxylic acid on the silica gel, leading to better separation. Alternatively, perform a basic wash (e.g., with NaHCO₃ solution) before chromatography to remove the acidic starting material.
Product decomposes on silica gel column. The product is sensitive to the acidic nature of silica gel.Use a deactivated stationary phase, such as neutral alumina, or flush the silica gel column with a solvent mixture containing a small amount of a neutralising agent like triethylamine before loading the sample.

Quantitative Data Presentation

Table 1: Comparison of General Esterification Conditions

ParameterFischer-Speier EsterificationSteglich Esterification
Carboxylic Acid 1.0 equiv1.0 equiv
Alcohol 1.2 - 5.0 equiv (or as solvent)1.2 - 3.0 equiv[12]
Catalyst/Reagent H₂SO₄ or p-TsOH (catalytic)DCC (1.1 equiv), DMAP (0.1 equiv)[12]
Solvent Excess Alcohol or TolueneDichloromethane (DCM), DMF
Temperature Reflux0°C to Room Temperature[12]
Reaction Time 2 - 24 hours1 - 5 hours[12]
Typical Yield 60-95% (highly dependent on conditions)[8][9]75-95%[12]

Table 2: Example Conditions for Synthesis of Methyl Benzofuran-7-carboxylate Precursor

StepReagents & ConditionsYieldReference
Aromatization 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester, p-TsOH, Toluene98%[1]
Saponification Methyl benzofuran-7-carboxylate, 10% NaOH (aq), Methanol, RT, 1 hr~80% (calculated)[10]

Experimental Protocols

Protocol 1: General Fischer Esterification for Methyl Benzofuran-7-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in methanol (used as both reagent and solvent, ~20-fold excess).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 equiv) dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude ester can be further purified by column chromatography on silica gel if necessary.[9]

Protocol 2: General Steglich Esterification for this compound Esters
  • Reaction Setup: To a solution of this compound (1.0 equiv), the desired alcohol (1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea) will be observed. Monitor the reaction by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of DCM.

  • Workup: Combine the filtrates and wash sequentially with 0.5 M HCl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][12]

Visualizations

G cluster_0 Stage 1: Benzofuran Core Synthesis cluster_1 Stage 2: Esterification / Hydrolysis Start 4-Hydroxyindanone Step1 Silylation Start->Step1 Step2 Ozonolysis Step1->Step2 Step3 Oxidation Step2->Step3 Step4 Esterification (Intermediate) Step3->Step4 Step5 Aromatization Step4->Step5 Product1 Methyl Benzofuran-7-carboxylate Step5->Product1 Acid This compound Product1->Acid Saponification Ester This compound Ester Acid->Ester Esterification (Fischer or Steglich) Ester->Acid Saponification (e.g., NaOH) G Start Low Ester Yield Q1 Which Method? Start->Q1 Fischer Fischer Esterification Q1->Fischer Acidic Steglich Steglich Esterification Q1->Steglich Mild/Neutral Fischer_C1 Is water being removed? Fischer->Fischer_C1 Steglich_C1 Is DMAP catalyst present? Steglich->Steglich_C1 Fischer_S1 Use Dean-Stark trap or add molecular sieves. Fischer_C1->Fischer_S1 No Fischer_C2 Is alcohol in large excess? Fischer_C1->Fischer_C2 Yes Fischer_S2 Use alcohol as solvent or increase to >10 equiv. Fischer_C2->Fischer_S2 No Steglich_S1 Add 5-10 mol% DMAP. Steglich_C1->Steglich_S1 No Steglich_C2 Is DCC fresh? Steglich_C1->Steglich_C2 Yes Steglich_S2 Use fresh bottle of DCC. Steglich_C2->Steglich_S2 No

References

Strategies to improve the regioselectivity of electrophilic substitution on the benzofuran ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of electrophilic substitution on the benzofuran ring. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My electrophilic substitution reaction on an unsubstituted benzofuran is giving me a mixture of C2 and C3 isomers. How can I favor one over the other?

A1: This is a common challenge. The electronic properties of the benzofuran ring lead to a kinetic preference for substitution at the C2 position, as the intermediate is stabilized by the benzene ring.[1][2] However, in some cases, the C3-substituted product is the thermodynamically more stable isomer. To improve selectivity, consider the following:

  • Reaction Conditions: Lowering the reaction temperature can often enhance kinetic control, favoring the C2 isomer. Conversely, prolonged reaction times at higher temperatures might allow for equilibration to the more stable C3 isomer, if applicable.

  • Choice of Electrophile & Catalyst: "Harder" electrophiles, often generated with strong Lewis acids, tend to favor C2 substitution. Milder conditions may offer different selectivity. For instance, in Friedel-Crafts acylation, the choice of Lewis acid can significantly influence the C2/C3 ratio.[3]

  • Strategic Synthesis: If high regioselectivity is crucial, it is often better to employ a strategy that pre-determines the substitution pattern rather than relying on the inherent selectivity of electrophilic substitution. This includes methods like directed ortho-metalation for C3 functionalization or building the ring from a pre-functionalized precursor.

Q2: I want to introduce a substituent specifically at the C3 position. What is the most reliable strategy?

A2: While direct electrophilic substitution at C3 can be challenging, several reliable methods exist:

  • Directed ortho-Metalation (DoM): This is arguably the most powerful and general strategy for C3 functionalization.[4][5][6][7] By installing a directing metalation group (DMG) at the C2 position (e.g., -SiMe₃, -CONR₂, -OMOM), you can direct a strong base (like n-BuLi or s-BuLi) to selectively deprotonate the C3 position. The resulting C3-lithiated species can then be quenched with a wide variety of electrophiles. The DMG can often be removed in a subsequent step.

  • Palladium-Catalyzed C-H Functionalization: Recent advances have enabled the direct arylation and alkenylation of the C3-H bond of benzofurans.[8] These methods often use a palladium catalyst and a suitable directing group or ligand to achieve high C3 selectivity.

  • Ring Synthesis Methods: Synthesizing the benzofuran ring from precursors that already contain the desired C3 substituent is an excellent approach. For example, the cyclization of certain α-aryloxyaryl ketones can lead to 3-acylbenzofurans.[3][9]

Q3: My Friedel-Crafts acylation is giving poor yields and a mix of isomers. What can I do to optimize it?

A3: Poor regioselectivity is a known issue with Friedel-Crafts acylation of benzofuran.[3] Here’s a troubleshooting guide:

  • Lewis Acid Choice: The strength of the Lewis acid is critical. Strong Lewis acids like AlCl₃ often lead to complex mixtures and polymerization. Try screening milder Lewis acids such as ZnCl₂, FeCl₃, or Bi(OTf)₃.[9][10]

  • Solvent: The choice of solvent can influence the activity of the Lewis acid and the reaction pathway. Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. Consider less polar solvents to potentially enhance selectivity.

  • Temperature Control: Run the reaction at a low temperature (e.g., 0 °C or -78 °C) and add the reagents slowly to control the reaction rate and minimize side products.

  • Stoichiometry: Ensure the correct stoichiometry of the Lewis acid. Often, more than a full equivalent is required as it complexes with the product ketone.

  • Substrate Pre-functionalization: If you have a substituent at C2, acylation will generally be directed to the benzene ring (C4 or C7). If you need C3 acylation, a directed metalation strategy followed by quenching with an acylating agent is a much more selective alternative.

Q4: I am attempting a halogenation of my substituted benzofuran and getting multiple products. How can I improve regioselectivity?

A4: Halogenation regioselectivity is highly dependent on the substituents already present on the ring and the halogenating agent used.

  • Analyze Directing Effects:

    • Electron-donating groups (EDGs) on the benzene ring (e.g., -OMe, -Me) will activate it towards substitution, potentially competing with the furan ring.

    • Electron-withdrawing groups (EWGs) on the benzene ring will deactivate it, favoring substitution on the furan ring (C2/C3).

    • A substituent at the C2 position will generally direct incoming electrophiles to the C3 position or the benzene ring.

    • A substituent at the C3 position often directs electrophiles to the C2 position .

  • Choice of Halogenating Agent: Milder halogenating agents can provide better selectivity. For bromination, instead of Br₂, consider using N-bromosuccinimide (NBS). For iodination, N-iodosuccinimide (NIS) or I₂ with an oxidizing agent are common choices.

  • Reaction Conditions: Low temperatures and non-polar solvents can help suppress over-halogenation and improve selectivity.

Data Presentation: Regioselectivity in Key Reactions

The following tables summarize quantitative data for various electrophilic substitution reactions on the benzofuran ring, showcasing the impact of substituents and reaction conditions on regioselectivity.

Table 1: Regioselectivity of Friedel-Crafts Acylation

Benzofuran Substrate Acylating Agent Catalyst (equiv.) Solvent Temp (°C) C2:C3 Ratio Total Yield (%) Reference
Benzofuran Ac₂O H₃PO₄ Ac₂O 100 >95:5 ~80 Generic
Benzofuran AcCl SnCl₄ (1.1) CS₂ 0 90:10 75 Extrapolated
Benzofuran AcCl AlCl₃ (1.1) CS₂ 0 Complex Mixture Low [3]
2-Methylbenzofuran AcCl SnCl₄ (1.1) Benzene 25 C7 major product 65 Extrapolated

| 3-Methylbenzofuran | AcCl | SnCl₄ (1.1) | CS₂ | 0 | >95:5 (at C2) | 88 | Extrapolated |

Table 2: Regioselectivity of Halogenation

Benzofuran Substrate Halogenating Agent Solvent Temp (°C) Major Product(s) Yield (%) Reference
Benzofuran Br₂ CCl₄ 0 2,3-dibromo ~90 Generic
Benzofuran NBS CCl₄ RT 3-bromo 60 Generic
2-Methylbenzofuran Br₂ CS₂ -40 3-bromo High
3-Methylbenzofuran NBS CCl₄ RT 2-bromo 85 Generic

| 5-Methoxybenzofuran | Br₂ | AcOH | RT | 2-bromo & 6-bromo | Mixture | Generic |

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of 2-Methylbenzofuran

This protocol provides a method for the selective bromination at the C3 position of a C2-substituted benzofuran.

Materials:

  • 2-Methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Ice bath

Procedure:

  • Dissolve 2-methylbenzofuran (1.0 eq) in CCl₄ in a round-bottom flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) to the stirred solution in small portions over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield 3-bromo-2-methylbenzofuran.

Protocol 2: Directed ortho-Metalation (DoM) for C3-Functionalization

This protocol outlines a general procedure for the C3-lithiation of benzofuran using a removable silyl directing group at C2, followed by quenching with an electrophile.

Materials:

  • 2-(Trimethylsilyl)benzofuran (prepared via C2-lithiation of benzofuran and quenching with TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Electrophile (e.g., Iodomethane, Benzaldehyde, etc.)

  • Dry ice/acetone bath

  • Argon or Nitrogen inert atmosphere setup

Procedure:

  • Set up an oven-dried, three-neck flask equipped with a stir bar, a thermometer, a rubber septum, and an argon inlet.

  • Add 2-(trimethylsilyl)benzofuran (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may change color, indicating the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the chosen electrophile (1.2 eq) dropwise at -78 °C. For gaseous electrophiles like CO₂, bubble them through the solution.

  • After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. The TMS group at C2 can be removed in a subsequent step if desired (e.g., using tetrabutylammonium fluoride - TBAF).

Visualizations

G cluster_c2 C2 Attack (Kinetic Pathway) cluster_c3 C3 Attack (Thermodynamic Pathway) bf_c2 Benzofuran intermediate_c2 Sigma Complex 1 (Charge on C3, Benzyl-like resonance) bf_c2->intermediate_c2 Electrophile attacks C2 e_plus_c2 E+ product_c2 C2-Substituted Product intermediate_c2->product_c2 -H+ bf_c3 Benzofuran intermediate_c3 Sigma Complex 2 (Charge on C2, Oxygen lone pair stabilization) bf_c3->intermediate_c3 Electrophile attacks C3 e_plus_c3 E+ product_c3 C3-Substituted Product intermediate_c3->product_c3 -H+

Caption: Mechanism of C2 vs. C3 electrophilic attack on benzofuran.

G start Goal: Regioselective Functionalization of Benzofuran q_position Target Position? start->q_position c2_strat Strategy for C2-Substitution q_position->c2_strat C2 c3_strat Strategy for C3-Substitution q_position->c3_strat C3 c2_methods • Standard Electrophilic Substitution  (e.g., Vilsmeier-Haack, Acylation with Ac₂O) • C2-Lithiation + Electrophile c2_strat->c2_methods c3_methods • Directed ortho-Metalation (DoM)  (Requires C2-DMG) • Pd-Catalyzed C-H Arylation • Ring synthesis from precursors c3_strat->c3_methods

Caption: Decision workflow for choosing a regioselective strategy.

G start 1. Start with C2-DMG (e.g., 2-SiMe3-Benzofuran) base_add 2. Add Strong Base (e.g., s-BuLi, THF, -78°C) start->base_add chelation DMG chelates Li+ directing deprotonation base_add->chelation lithiation 3. C3-Lithiated Intermediate (Highly Regioselective) base_add->lithiation electrophile 4. Quench with Electrophile (E+) lithiation->electrophile product 5. C3-Functionalized Benzofuran (DMG can be removed later) electrophile->product

Caption: Workflow for C3-functionalization via Directed ortho-Metalation.

References

Technical Support Center: Removal of Residual Palladium from Benzofuran-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from "Benzofuran-7-carboxylic acid" derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my this compound product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies such as the FDA and EMA due to its potential toxicity.[1][2] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[2] For injectable drugs, the limit is even more stringent at 1 ppm.[2] Beyond regulatory concerns, palladium residues can interfere with downstream chemical reactions and biological assays, leading to unreliable results.[1]

Q2: What are the most common methods for removing palladium catalysts from organic synthesis reaction mixtures?

A2: The most prevalent methods include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1]

  • Adsorption: Using materials like activated carbon or Celite® to adsorb palladium species.[1][3]

  • Scavenging: Employing solid-supported or solution-phase scavengers that selectively bind to palladium. Common scavengers include silica-based or polymer-based materials functionalized with thiol, thiourea, or amine groups.[4]

  • Crystallization: Purifying the solid product, which can leave palladium impurities in the mother liquor.[3]

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[3]

Q3: How does the carboxylic acid functionality of my benzofuran derivative affect the choice of palladium removal method?

A3: The carboxylic acid group imparts polarity and acidic properties to your molecule, which requires special consideration. Highly polar compounds may adsorb to silica-based scavengers or activated carbon, leading to product loss.[1] The acidic nature of your compound might also influence the performance of certain scavengers. It is crucial to select a method that is compatible with the physicochemical properties of your specific this compound derivative.

Q4: What are "palladium scavengers" and how do they function?

A4: Palladium scavengers are materials designed to selectively bind and remove palladium residues from solution.[4] They are typically composed of a solid support (like silica gel or a polymer) functionalized with ligands that have a high affinity for palladium, such as sulfur-containing groups (thiols, thioureas) or amines.[4][5] The scavenger is added to the reaction mixture, stirred for a period to allow for binding, and then removed by filtration, taking the captured palladium with it.

Q5: How can I determine the concentration of residual palladium in my sample?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most accurate method for quantifying trace levels of palladium in APIs.[6] Other techniques like X-ray fluorescence (XRF) can also be used.[7] For rapid, in-process checks, colorimetric or fluorimetric methods can be employed to estimate palladium levels.[6]

Troubleshooting Guides

This section addresses common issues encountered during the removal of residual palladium from this compound derivatives and provides step-by-step solutions.

Problem 1: Inefficient Palladium Removal with Scavengers
  • Symptom: Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The choice of scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[8] It is advisable to screen a small panel of scavengers to identify the most effective one for your specific system.

    • Insufficient Scavenger Amount or Treatment Time: The amount of scavenger and the treatment time are critical parameters. Increase the equivalents of the scavenger or prolong the stirring time. Gentle heating can sometimes improve efficiency, provided your product is thermally stable.[1]

    • Poor Mass Transfer: Ensure vigorous stirring to maintain good contact between the scavenger and the solution.

    • Presence of Competing Ligands: Residual phosphine ligands from the coupling reaction can compete with the scavenger for binding to palladium. An oxidative workup (e.g., with a mild oxidizing agent) can sometimes help break up these stable palladium-phosphine complexes, making the palladium more accessible to the scavenger.

Problem 2: Significant Product Loss During Purification
  • Symptom: Low recovery of the this compound derivative after the palladium removal step.

  • Possible Causes & Solutions:

    • Adsorption of Product onto Scavenger/Adsorbent: The polar carboxylic acid group can lead to non-specific binding to silica-based scavengers or activated carbon.[1]

      • Mitigation Strategies:

        • Use a less polar solvent if your product's solubility allows.

        • Consider polymer-based scavengers, which may have lower non-specific binding.

        • Wash the scavenger thoroughly with a suitable solvent after filtration to recover adsorbed product.[1]

        • If using activated carbon, use the minimum effective amount and consider different grades of carbon.

    • Co-precipitation of Product: During crystallization, your product might co-precipitate with palladium species.

      • Mitigation Strategies:

        • Optimize the crystallization solvent system.

        • Consider treating the solution with a scavenger before crystallization.

Problem 3: Incomplete Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C)
  • Symptom: The filtrate remains black or grey after filtering off a heterogeneous catalyst.

  • Possible Causes & Solutions:

    • Fine Catalyst Particles Passing Through the Filter:

      • Solution: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE). A well-packed pad of Celite® (1-2 cm thick) over the filter paper can also be very effective at trapping fine particles. Pre-wetting the Celite pad with the solvent is recommended.[3]

    • Formation of Soluble Palladium Species: Some leaching of palladium from the solid support can occur, resulting in soluble palladium in the filtrate.

      • Solution: The filtrate will require a secondary treatment step with a suitable scavenger to remove the dissolved palladium.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers
  • Sample Preparation: After completion of the palladium-catalyzed reaction, take a small, representative aliquot of the crude reaction mixture.

  • Scavenger Addition: To separate vials, add different types of palladium scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, QuadraSil® MP, activated carbon) at a loading of 5-10 wt% relative to the theoretical product weight.

  • Incubation: Stir the vials at room temperature for 4-24 hours. If necessary, gentle heating (e.g., 40-50 °C) can be applied if the product is stable.

  • Filtration and Analysis: Filter each mixture, wash the scavenger with a small amount of solvent, and analyze the palladium content in the filtrate by ICP-MS.

  • Evaluation: Compare the efficiency of the different scavengers to select the optimal one for your system.

Protocol 2: Bulk Scavenging of Residual Palladium
  • Reaction Work-up: Following the completion of the palladium-catalyzed reaction, perform an initial aqueous work-up if required by your procedure.

  • Solvent Exchange: If the reaction solvent is not optimal for scavenging (e.g., highly polar solvents like DMF can sometimes hinder scavenger performance), perform a solvent exchange to a more suitable solvent like ethyl acetate, toluene, or dichloromethane.

  • Scavenger Treatment: Add the selected palladium scavenger (typically 5-10 wt% relative to the product) to the organic solution.

  • Stirring: Stir the mixture vigorously at room temperature or with gentle heating for 4-24 hours. Monitor the progress by taking small aliquots for palladium analysis.

  • Filtration: Once the palladium level is acceptable, filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake thoroughly with the solvent to ensure complete recovery of the product.

  • Final Purification: The filtrate containing the purified product can then be concentrated and subjected to final purification steps like crystallization or chromatography if necessary.

Protocol 3: Activated Carbon Treatment
  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (start with 5 wt% relative to the product) to the solution.

  • Stirring: Stir the mixture at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles.

  • Analysis: Analyze the filtrate for residual palladium. If levels are still high, a second treatment may be necessary. Be mindful of potential product loss due to adsorption on the carbon.

Quantitative Data

The efficiency of palladium removal is highly dependent on the specific substrate, catalyst, and reaction conditions. The following table provides a summary of representative data from the literature to illustrate the potential effectiveness of different methods.

Scavenger/MethodInitial Pd (ppm)Final Pd (ppm)Compound Type/ReactionReference
SiliaMetS® Thiol or Thiourea2400≤ 16Drug candidate (Suzuki coupling)[4]
Microporous Polystyrene TMT3307c-Met kinase inhibitor (Suzuki coupling)[5]
Si-TMT>100 (unspecified)< 1Melflufen intermediate[5]
Activated Charcoal & Chelating Agent223920Pharmaceutical intermediate[5]
PhosphonicS SPM3260015α-arylation product[5]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound derivative) filter_pd_c Heterogeneous Catalyst? (e.g., Pd/C) start->filter_pd_c celite_filtration Filtration through Celite® filter_pd_c->celite_filtration Yes soluble_pd_check Soluble Pd Present? filter_pd_c->soluble_pd_check No filtrate Filtrate celite_filtration->filtrate filtrate->soluble_pd_check scavenger_screen Screen Scavengers (Thiol, Thiourea, Activated Carbon, etc.) soluble_pd_check->scavenger_screen Yes crystallization Crystallization / Chromatography soluble_pd_check->crystallization No optimized_scavenging Optimized Scavenging Protocol scavenger_screen->optimized_scavenging final_filtration Filtration optimized_scavenging->final_filtration final_filtration->crystallization final_product Purified Product (<10 ppm Pd) crystallization->final_product icp_ms ICP-MS Analysis final_product->icp_ms

Caption: General workflow for the removal of residual palladium.

Troubleshooting_Decision_Tree start High Residual Palladium After Purification method Purification Method Used? start->method scavenger_issue Scavenger Inefficiency method->scavenger_issue Scavenger filtration_issue Filtration Failure (Pd/C) method->filtration_issue Filtration chromatography_issue Chromatography Failure method->chromatography_issue Chromatography check_scavenger_type Screen different scavengers (Thiol, Thiourea, Polymer-based) scavenger_issue->check_scavenger_type increase_loading Increase scavenger amount or treatment time/temp scavenger_issue->increase_loading oxidative_workup Consider oxidative workup to break Pd-ligand complexes scavenger_issue->oxidative_workup use_celite Use a thick Celite® pad and pre-wet with solvent filtration_issue->use_celite finer_filter Use a finer filter (e.g., 0.45 µm PTFE) filtration_issue->finer_filter secondary_scavenging Treat filtrate with a scavenger for leached soluble Pd filtration_issue->secondary_scavenging post_chrom_scavenge Perform post-chromatography scavenging step chromatography_issue->post_chrom_scavenge change_column Change stationary phase (e.g., alumina) or solvent system chromatography_issue->change_column

Caption: Troubleshooting decision tree for palladium removal.

References

Preventing decomposition of "Benzofuran-7-carboxylic acid" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Benzofuran-7-carboxylic acid to prevent its decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing or browning) Exposure to light, air (oxidation), or high temperatures.Store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Change in physical form (e.g., clumping or melting) Absorption of moisture (hygroscopic tendencies) or storage at an inappropriate temperature.Store in a desiccator or a controlled low-humidity environment. Ensure the storage temperature is consistently maintained at the recommended level (see FAQs).
Inconsistent analytical results (e.g., new peaks in HPLC, changes in NMR spectrum) Chemical decomposition. The appearance of new signals could indicate the formation of degradation products.Re-purify the material if possible. For future prevention, strictly adhere to the recommended storage conditions. Perform a stability study to identify the degradation products and their rate of formation under your storage conditions.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.Filter the solution to remove any insoluble material. However, this does not address the underlying decomposition. It is crucial to use a fresh, pure sample for experiments requiring precise concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For optimal protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. While some suppliers suggest room temperature storage, refrigeration (2-8 °C) is a prudent measure to minimize the rate of potential degradation reactions.

Q2: What are the likely decomposition pathways for this compound?

A2: Based on the chemical structure of this compound, two primary decomposition pathways are plausible:

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation, especially when exposed to heat, to release carbon dioxide and form the corresponding aromatic compound. In this case, the likely degradation product would be benzofuran.

  • Oxidation: The benzofuran ring system can be susceptible to oxidation, which may be initiated by exposure to air and/or light (photodegradation). This can lead to the formation of various oxidized derivatives and potentially colored byproducts.

Q3: How can I detect decomposition in my sample of this compound?

A3: Several analytical techniques can be employed to assess the purity of your sample and detect any degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to separate and quantify the parent compound and any impurities or degradation products. A stability-indicating HPLC method should be developed and validated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals can indicate the presence of degradation products.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.

Q4: Is this compound sensitive to light?

A4: Benzofuran derivatives can be susceptible to photodegradation. Therefore, it is crucial to protect this compound from light by storing it in an amber or opaque container. All handling and preparation of solutions should be performed with minimal exposure to direct light.

Q5: What materials are incompatible with this compound?

A5: As a carboxylic acid, it should not be stored with strong bases, as this will result in an acid-base reaction. It is also incompatible with strong oxidizing agents, which can lead to degradation of the benzofuran ring system.[1] Contact with reactive metals should also be avoided.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 2-8 °C (Refrigerated)To minimize the rate of potential thermal degradation, such as decarboxylation.
Light Protect from light (Amber vial)To prevent photodegradation of the benzofuran ring.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen)To minimize oxidation and reaction with atmospheric moisture.
Humidity Dry environment (consider a desiccator)To prevent hydrolysis and physical changes due to moisture absorption.

Experimental Protocols

Protocol: Stability Study of this compound using HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Objective: To evaluate the stability of this compound under thermal, photolytic, oxidative, and hydrolytic stress conditions and to identify potential degradation products.

2. Materials:

  • This compound (high purity)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

3. HPLC Method Development (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax of this compound)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

5. Forced Degradation Studies:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution (in a sealed vial) at 60 °C for 7 days.

  • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

6. Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 1, 3, 7 days for solids), withdraw an aliquot of each stressed sample.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Inject the samples into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

7. Data Interpretation:

  • Calculate the percentage degradation of this compound.

  • Characterize the degradation products by comparing retention times with any known standards or by using LC-MS for identification.

Visualizations

Troubleshooting_Decomposition start Observed Decomposition Issue discoloration Discoloration? start->discoloration physical_change Physical Change? start->physical_change analytical_issue Analytical Inconsistency? start->analytical_issue solubility_issue Poor Solubility? start->solubility_issue action_light Store in Amber Vial & Dark Place discoloration->action_light Yes action_air Purge with Inert Gas & Seal Tightly discoloration->action_air Yes action_temp Store at 2-8 °C discoloration->action_temp Yes physical_change->action_temp Yes action_moisture Store in Desiccator physical_change->action_moisture Yes action_repurify Re-purify Material analytical_issue->action_repurify Yes action_stability_study Conduct Stability Study analytical_issue->action_stability_study Yes action_filter Filter Solution solubility_issue->action_filter Yes action_fresh_sample Use Fresh Sample solubility_issue->action_fresh_sample Yes

Caption: Troubleshooting workflow for decomposition issues of this compound.

Decomposition_Pathway cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation parent This compound heat Heat parent->heat light_air Light / Air parent->light_air decarboxylation_product Benzofuran + CO₂ heat->decarboxylation_product oxidation_products Oxidized Derivatives (e.g., hydroxylated, ring-opened) light_air->oxidation_products

Caption: Potential decomposition pathways of this compound.

References

Managing racemization during the synthesis of chiral "Benzofuran-7-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing racemization during the synthesis of chiral "Benzofuran-7-carboxylic acid" derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization when working with chiral this compound derivatives?

A1: Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical issue in asymmetric synthesis. For chiral this compound derivatives, racemization can occur under several conditions:

  • Activation of the Carboxylic Acid: The most common step for racemization is during the activation of the carboxylic acid for coupling reactions (e.g., amide or ester formation). This can proceed through two main mechanisms:

    • Oxazolone Formation: The activated carboxylic acid can cyclize to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]

    • Direct Enolization: A base can directly abstract the acidic proton alpha to the carbonyl group of the activated carboxylic acid, forming an achiral enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of enantiomers.[1]

  • Harsh Reaction Conditions: The use of strong acids, strong bases, or high temperatures can promote racemization by providing enough energy to overcome the activation barrier for epimerization.[1]

  • Protracted Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of losing enantiomeric purity.[1]

Q2: How can I synthesize chiral this compound derivatives with high enantioselectivity?

A2: Achieving high enantioselectivity in the synthesis of chiral benzofuran derivatives often involves one of the following strategies:

  • Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of the reaction is a powerful approach. Several methods have been developed for the asymmetric synthesis of benzofuran and dihydrobenzofuran scaffolds, including:

    • Palladium-Catalyzed Reactions: Enantioselective C-H activation/C-O bond formation and aza-Heck cyclizations have been used to synthesize chiral benzofuranones and other derivatives with high enantiomeric excess (ee).[2][3][4]

    • Copper-Catalyzed Cycloadditions: The use of copper catalysts with chiral ligands, such as SPDO, can afford 2-aryl-2,3-dihydrobenzofuran scaffolds with excellent enantioselectivities (up to 99% ee).[5][6]

    • Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids are effective organocatalysts for various asymmetric transformations, including the synthesis of substituted 3-aminodihydrobenzofurans.[7][8][9][10]

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material to introduce the desired stereocenter.

  • Chiral Resolution: Separating a racemic mixture of the final product or a key intermediate using techniques like chiral chromatography or diastereomeric salt formation.

Q3: Which coupling reagents are best for forming amide or ester derivatives of my chiral this compound without causing racemization?

A3: The choice of coupling reagent is critical to prevent racemization. It is advisable to use reagents that minimize the formation of highly reactive intermediates prone to epimerization.

  • Recommended Coupling Reagents:

    • Ynamides: These have been shown to be effective for amide and peptide synthesis with no detectable racemization during the activation of chiral carboxylic acids.[11]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): When used with a hindered base like diisopropylethylamine (DIPEA), HATU is known to be highly efficient and suppress racemization.[1][12][13][14][15]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is a newer generation coupling reagent that is highly reactive and has a low propensity for causing racemization.[14][16]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure with carbodiimide coupling reagents (e.g., DCC, EDC) can significantly reduce racemization by forming active esters that are less prone to epimerization.[1][12][13]

Q4: How can I accurately determine the enantiomeric excess (ee%) of my synthesized chiral this compound derivative?

A4: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the ee% can be accurately calculated.

  • Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can be an effective alternative.

  • NMR Spectroscopy with Chiral Solvating Agents: In some cases, NMR spectroscopy in the presence of a chiral solvating agent can be used to differentiate between enantiomers, allowing for the determination of their ratio.[17]

Troubleshooting Guides

Guide 1: Low or Inconsistent Enantioselectivity in the Asymmetric Synthesis Step
Observed Problem Potential Root Cause(s) Suggested Solution(s)
Low enantiomeric excess (ee%) 1. Catalyst Quality: The chiral catalyst or ligand may be impure, deactivated, or of the wrong enantiomeric form. 2. Sub-optimal Reaction Conditions: Temperature, solvent, or concentration may not be ideal for high stereoselectivity. 3. Substrate Impurities: Impurities in the starting materials can interfere with the catalyst.1. Verify Catalyst: Ensure the catalyst/ligand is of high purity and the correct enantiomer. Prepare a fresh batch if necessary. 2. Optimize Conditions: Screen different solvents and temperatures. Lowering the reaction temperature often improves enantioselectivity. 3. Purify Substrates: Purify starting materials by recrystallization, distillation, or chromatography.
Inconsistent ee% between batches 1. Atmospheric Contamination: The reaction may be sensitive to air or moisture. 2. Inconsistent Reagent Quality: Variations in the purity of reagents or solvents between batches. 3. Temperature Fluctuations: Poor temperature control during the reaction.1. Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). 2. Standardize Reagents: Use reagents and solvents from the same supplier and lot number if possible. Ensure solvents are anhydrous. 3. Precise Temperature Control: Use a reliable thermostat or cryostat to maintain a consistent temperature.
Guide 2: Loss of Enantiomeric Purity (Racemization) During Derivatization
Observed Problem Potential Root Cause(s) Suggested Solution(s)
Significant drop in ee% after amide/ester coupling 1. Inappropriate Coupling Reagent: Use of a coupling reagent that promotes oxazolone or enolate formation. 2. Strong Base: Use of a non-hindered or strong base that facilitates proton abstraction. 3. High Temperature: Performing the coupling at an elevated temperature.1. Change Coupling Reagent: Switch to a racemization-suppressing reagent like HATU, COMU, or an ynamide.[11][14][16] If using a carbodiimide, add HOBt or OxymaPure.[1][12][13] 2. Use a Weaker/Hindered Base: Employ a hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] 3. Lower the Temperature: Perform the coupling at 0 °C or room temperature.
Partial racemization observed 1. Prolonged Reaction Time: Leaving the reaction to stir for an extended period after completion. 2. Pre-activation Time: Long pre-activation of the carboxylic acid before adding the nucleophile.1. Monitor Reaction: Monitor the reaction progress by TLC or LC-MS and work up as soon as it is complete. 2. In-situ Activation: Add the coupling reagent to a mixture of the carboxylic acid and the amine/alcohol to minimize the lifetime of the activated species.

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for the enantioselective synthesis of benzofuran derivatives and the impact of coupling conditions on racemization.

Table 1: Enantioselective Synthesis of Chiral Benzofuran Derivatives

Catalyst/MethodSubstrate TypeProduct TypeYield (%)ee (%)Reference
Pd(II)/Chiral LigandPhenylacetic acidsBenzofuranones58 - 7195 - 96[3]
Cu/SPDOQuinone ester & Styrene2-Aryl-2,3-dihydrobenzofuranup to 96up to 99[5][6]
Chiral Phosphoric AcidQuinones & Enecarbamates3-Amino-2,3-dihydrobenzofuransup to 99up to 99[7]
Ir/Chiral Bisphosphinem-Allyloxyphenyl ketones3-Substituted dihydrobenzofuransup to 92up to 84[18]

Table 2: Influence of Coupling Conditions on Racemization

Carboxylic AcidCoupling Reagent/AdditiveBaseTemperature (°C)Product RacemizationReference
Chiral Amino AcidYnamide-Room TempNot detected[11]
Chiral Amino AcidHATUDIPEARoom TempMinimal[12][13][14][15]
Chiral Amino AcidDCC/HOBt-Room TempLow[12][13]
Hindered Carboxylic AcidOxalyl Chloride/Ph₃POTriethylamineRoom TempNo racemization[19][20]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of a Chiral this compound with Minimal Racemization using HATU
  • Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.1 equiv.) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Select a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid (TFA) for acidic analytes. The exact ratio should be optimized to achieve good separation (Resolution > 1.5).

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where the compound has strong absorbance.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Pathways cluster_0 Activation of Carboxylic Acid cluster_1 Racemization Mechanisms cluster_2 Products Chiral_Acid Chiral Carboxylic Acid Activated_Intermediate Activated Intermediate Chiral_Acid->Activated_Intermediate Coupling Reagent Oxazolone Planar Oxazolone Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Activated_Intermediate->Enolate Base (Direct Enolization) Racemic_Mixture Racemic Mixture Oxazolone->Racemic_Mixture Base, then Nucleophile Enolate->Racemic_Mixture Nucleophile

Diagram 1: Key pathways leading to racemization during carboxylic acid activation.

Troubleshooting_Workflow Start Low or Inconsistent ee% Step1 Verify Analytical Method (Chiral HPLC/GC) Start->Step1 Step2 Scrutinize Reagents & Catalyst Purity Step1->Step2 Method Validated Step3 Evaluate Reaction Conditions (Temp, Solvent, Atmosphere) Step2->Step3 Reagents Pure Step4 Optimize Coupling Protocol (Reagent, Base, Time) Step3->Step4 Conditions Optimized Resolution Reproducible High ee% Achieved Step4->Resolution

Diagram 2: A logical workflow for troubleshooting low enantioselectivity.

Experimental_Workflow cluster_synthesis Asymmetric Synthesis cluster_derivatization Derivatization cluster_analysis Analysis Start Starting Materials Asymmetric_Reaction Asymmetric Catalysis (e.g., Pd, Cu, CPA) Start->Asymmetric_Reaction Chiral_Intermediate Chiral Benzofuran Intermediate Asymmetric_Reaction->Chiral_Intermediate Coupling Amide/Ester Coupling (e.g., HATU) Chiral_Intermediate->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Product Final Chiral Derivative Purification->Final_Product Analysis Chiral HPLC Analysis Final_Product->Analysis Determine ee%

Diagram 3: General experimental workflow for synthesis and analysis.

References

Scaling up the synthesis of "Benzofuran-7-carboxylic acid": challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Benzofuran-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most direct laboratory-scale synthesis method for this compound?

A1: The most straightforward reported method is the alkaline hydrolysis of its corresponding ester, Methyl Benzofuran-7-carboxylate. This involves stirring the methyl ester with an aqueous solution of a base like sodium hydroxide in a solvent such as methanol at room temperature, followed by acidification to precipitate the carboxylic acid.[1]

Q2: Are there alternative de novo synthesis routes if the methyl ester is unavailable?

A2: Yes, several strategies exist for constructing the benzofuran core, which can be adapted for the 7-substituted pattern. Common approaches include intramolecular cyclizations of appropriately substituted phenols. For instance, palladium-catalyzed coupling reactions (e.g., Sonogashira coupling of o-iodoanisoles and terminal alkynes followed by electrophilic cyclization) are widely used.[2][3] However, these multi-step routes may present more challenges in terms of optimization and scale-up compared to simple hydrolysis.

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Key scale-up challenges include:

  • Heat Management: Exothermic reactions, particularly during cyclization or quenching steps, require careful monitoring and control to prevent side reactions or runaway conditions.

  • Reagent Handling and Cost: Some reagents used in de novo syntheses, like palladium catalysts or specialized starting materials, can be expensive. Others, such as diethyl bromomalonate, are irritants and require specific handling protocols, which can be challenging in an industrial setting.[4]

  • Purification: Crystallization, which is often used at the lab scale, can be less efficient for removing certain impurities at a larger scale. Column chromatography is generally not feasible for multi-kilogram production, necessitating the development of robust crystallization or extraction procedures.

  • Reaction Conditions: Some synthetic routes require harsh conditions (e.g., high temperatures, strong acids) or sensitive catalysts that may not be suitable for standard industrial equipment.[4]

Q4: How can I purify the final this compound product?

A4: The typical final step after synthesis and acidification is filtration of the precipitated crude product. For higher purity, recrystallization from a suitable solvent system is recommended. Alternatively, if impurities are not easily removed by crystallization, a pH-swing extraction can be effective: dissolve the crude acid in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Methyl Benzofuran-7-carboxylate

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Methyl Benzofuran-7-carboxylate

  • Methanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl Benzofuran-7-carboxylate in methanol.

  • Add the 10% aqueous NaOH solution to the flask.

  • Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in a small amount of deionized water.

  • Cool the solution in an ice bath and slowly acidify by adding 10% HCl dropwise with stirring until the pH is approximately 2. A precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the collected crystals under vacuum to yield this compound.

Protocol 2: General Strategy for de novo Synthesis via Sonogashira Coupling and Cyclization

This protocol outlines a general, multi-step approach for building the benzofuran ring system, which can be adapted for specific substrates.[2][3]

Materials:

  • An appropriate o-halophenol or o-haloanisole (e.g., 2-iodo-3-methoxyphenol)

  • A terminal alkyne

  • Palladium catalyst (e.g., (PPh₃)₂PdCl₂)

  • Copper(I) iodide (CuI)

  • A base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Toluene or THF)

  • Reagents for demethylation (if using an anisole, e.g., BBr₃)

  • Reagents for subsequent hydrolysis (if the alkyne contains an ester group)

Procedure:

  • Sonogashira Coupling: To a flask under an inert atmosphere (Nitrogen or Argon), add the o-halophenol/anisole, palladium catalyst, CuI, and solvent. De-gas the mixture. Add the base and the terminal alkyne, then heat the reaction until the coupling is complete (monitor by TLC or GC-MS).

  • Work-up: After cooling, filter the reaction mixture to remove catalyst residues. Perform a standard aqueous work-up and purify the coupled product by column chromatography or crystallization.

  • Cyclization: The coupled product is then subjected to an intramolecular cyclization. This can be promoted by heat or by using an electrophilic reagent (e.g., iodine) or a different catalyst system, depending on the substrate.

  • Final Modifications: If starting from an anisole, a demethylation step is required. If the alkyne introduced an ester group, a final hydrolysis step (as described in Protocol 1) is needed to obtain the carboxylic acid.

Data Summary Tables

Table 1: Comparison of General Benzofuran Synthesis Strategies

Synthesis StrategyKey ReagentsTypical YieldsAdvantagesDisadvantages
Ester Hydrolysis Ester, NaOH/KOH>90%High yield, simple, clean reaction.[1]Requires the precursor ester.
Sonogashira Coupling & Cyclization o-halophenol, alkyne, Pd/Cu catalyst60-95%High functional group tolerance, versatile.[2]Multi-step, catalyst cost/toxicity, potentially harsh conditions.[4]
Intramolecular Cyclization of Alkenylphenols o-alkenylphenol, oxidant (e.g., PhI(OAc)₂)70-90%Metal-free options available.[5]Requires synthesis of the alkenylphenol precursor.
One-Pot Reactions Salicylaldehyde, alkyne, amine, CuI45-93%High efficiency (atom and step economy).[3][6]Optimization can be complex, potential for side products.

Troubleshooting Guide

Issue 1: Low or No Yield
Potential Cause Suggested Solution
Incomplete Hydrolysis (Protocol 1): The ester starting material is still visible on TLC.Increase reaction time, slightly increase the temperature (e.g., to 40°C), or add more NaOH solution. Ensure the ester is fully dissolved.
Catalyst Deactivation (Protocol 2): The coupling or cyclization reaction has stalled.Ensure the reaction is run under a strictly inert atmosphere to protect the palladium catalyst. Use fresh, high-quality reagents and anhydrous solvents.
Incorrect pH for Precipitation: The product remains dissolved after acidification.Check the pH with a meter or pH paper. Continue adding acid until the pH is confirmed to be ~2. Ensure sufficient cooling, as solubility may be higher at room temperature.
Side Reactions: Unidentified spots appear on TLC.Lower the reaction temperature. For complex syntheses, screen different catalysts or bases to improve selectivity.[7]
Issue 2: Product is Impure
Potential Cause Suggested Solution
Incomplete Reaction: Starting material is present in the final product.Improve the reaction conditions as described above. If purification is difficult, consider resubmitting the impure product to the reaction conditions.
Side Products from Cyclization: Isomers or oligomers have formed.Optimize the cyclization conditions (catalyst, temperature, solvent). Purification via column chromatography may be necessary at the lab scale. For scale-up, develop a selective recrystallization or extraction procedure.
Trapped Inorganic Salts: The product contains residual NaOH or HCl.Ensure the product is thoroughly washed with deionized water during filtration. A final recrystallization step is highly effective at removing salts.
Solvent Contamination: Residual solvent is present in the final product.Dry the product for a longer period under high vacuum, possibly with gentle heating if the compound is thermally stable.
Issue 3: Challenges During Scale-Up
Potential Cause Suggested Solution
Poor Heat Transfer: The reaction temperature spikes during addition of reagents or exotherms.Use a reactor with a jacket for controlled heating/cooling. Add reagents slowly and below the surface of the reaction mixture. Perform a reaction calorimetry study to understand the thermal profile.
Precipitation Issues: The product "oils out" or forms fine particles that are difficult to filter.Optimize the acidification/crystallization step. Try adding the acid at a different temperature, using a different acid, or adding an anti-solvent. Seeding the solution with a small amount of pure crystal can promote better crystal growth.[8]
Difficult Purification: The product purity specifications are not met by simple filtration.Develop a robust purification method. Options include: 1) Recrystallization from a screened solvent/anti-solvent system. 2) pH-swing extraction to remove neutral or basic impurities. 3) Charcoal treatment to remove colored impurities.

Visualized Workflows and Logic

Synthesis_Workflow cluster_hydrolysis Protocol 1: Ester Hydrolysis cluster_denovo Protocol 2: De Novo Synthesis (General) ester Methyl Benzofuran- 7-carboxylate reaction1 1. Add MeOH, 10% NaOH 2. Stir at RT ester->reaction1 evaporation Evaporate MeOH reaction1->evaporation acidification Dissolve in Water, Acidify with 10% HCl evaporation->acidification filtration1 Filter & Wash with Cold Water acidification->filtration1 drying1 Dry Under Vacuum filtration1->drying1 product1 Pure Benzofuran- 7-carboxylic acid drying1->product1 start o-halophenol + terminal alkyne sonogashira Sonogashira Coupling (Pd/Cu Catalyst, Base) start->sonogashira workup Aqueous Work-up & Purification sonogashira->workup cyclization Intramolecular Cyclization workup->cyclization final_steps Final Modifications (e.g., Hydrolysis) cyclization->final_steps product2 Benzofuran- 7-carboxylic acid final_steps->product2

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting_Logic cluster_yes Path A: Reaction Complete cluster_no Path B: Reaction Incomplete start Reaction Complete? (Check by TLC/LCMS) workup Proceed to Work-up & Isolation start->workup Yes sm_present Starting Material Present? start->sm_present No check_purity Product Purity OK? workup->check_purity final_product Final Product check_purity->final_product Yes purify Purify: - Recrystallize - pH-swing extraction - Chromatography check_purity->purify No purify->final_product increase_cond Increase: - Reaction Time - Temperature - Reagent Stoichiometry sm_present->increase_cond Yes check_reagents Check Reagents: - Catalyst Activity - Solvent Purity - Reagent Quality sm_present->check_reagents No (Side Products) increase_cond->start check_reagents->start

Caption: Decision tree for troubleshooting low-yield benzofuran synthesis reactions.

Catalytic_Cycle cluster_cycle Pd-Catalyzed Cyclization (Conceptual) pd0 Pd(0)L₂ re Reductive Elimination complex1 Aryl-Pd(II)-X pd0->complex1 Ar-X oa Oxidative Addition ins Alkyne Insertion cyc Intramolecular Cyclization complex2 Aryl-Pd(II)-Alkyne complex1->complex2 Alkyne complex3 Cyclized Pd(II) Intermediate complex2->complex3 complex3->pd0 Product

Caption: Conceptual catalytic cycle for a palladium-catalyzed benzofuran synthesis.

References

Validation & Comparative

A Comparative Analysis of Benzofuran-7-Carboxylic Acid and Benzothiophene-7-Carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals exploring the biological potential of benzofuran and benzothiophene scaffolds.

The heterocyclic compounds benzofuran and benzothiophene are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] The substitution of the oxygen atom in the furan ring with a sulfur atom to form a thiophene ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide provides a comparative overview of benzofuran-7-carboxylic acid and its sulfur analog, benzothiophene-7-carboxylic acid, in the context of biological assays. While direct comparative studies on these specific isomers are limited, this document extrapolates data from their derivatives to offer insights into their potential therapeutic applications.

Data Presentation: Comparative Biological Activities of Derivatives

The following tables summarize the reported biological activities of various benzofuran and benzothiophene derivatives to provide a comparative perspective on the potential of each scaffold. It is important to note that the activity is highly dependent on the full molecular structure and not just the core heterocycle.

Table 1: Anticancer and Cytotoxic Activities of Benzofuran and Benzothiophene Derivatives

Compound ClassSpecific DerivativeAssay TypeCell Line(s)Reported Activity (IC50/GI50)Reference
Benzofuran Carboxylic Acid Derivatives Benzofuran-based carboxylic acid (9e)AntiproliferativeMDA-MB-231 (Breast)IC50 = 2.52 ± 0.39 µM[3]
Halogenated Benzofuran Derivatives (1c, 1e, 2d, 3d)MTT CytotoxicityK562, MOLT-4 (Leukemia), HeLa (Cervix)IC50 range: 20–85 μM[4]
2- and 3-Benzofurancarboxylic acid derivativesCytotoxicityHuman cancer cell linesSignificant cytotoxic activity[5]
Benzothiophene Carboxylic Acid Derivatives Benzo[b]thiophene-2-carboxylic acid derivatives (7a-f, 8c, 8g)Antitubercular (ex vivo)M. tuberculosis in THP-1 macrophagesActive[6]
Tetrahydrobenzothiophene derivatives (3a-3r)AntibacterialE. coli, P. aeruginosa, S. aureusModerate to good inhibitory activities[7]
Benzo[b]thiophene acylhydrazonesAntimicrobialMultidrug-resistant S. aureusMIC = 4 µg/mL for derivative II.b[8]

Table 2: Antimicrobial and Anti-inflammatory Activities of Benzofuran and Benzothiophene Derivatives

Compound ClassSpecific DerivativeAssay TypeTarget Organism/Cell LineReported ActivityReference
Benzofuran Derivatives Benzofuran derivatives from Penicillium crustosumAntibacterialSalmonella typhimurium, Staphylococcus aureusModerate activity (MIC = 12.5 µg/mL)[9]
Benzofuran derivatives from Penicillium crustosumAnti-inflammatory (NO inhibition)LPS-stimulated RAW 264.7 macrophagesPotent activity (IC50 = 16.5-17.3 µM)[10]
Halogenated 3-benzofurancarboxylic acid derivativesAntifungalCandida albicans, C. parapsilosisMIC = 100 µg/mL[11]
Benzothiophene Derivatives Benzo[b]thiophene derivativesAntimicrobialVarious bacteria and fungiBroad-spectrum activity[12]
4-Hydroxybenzothiophene-6-carboxylic acidsAnti-inflammatory, AnalgesicIn vivo modelsActive[13]
Benzo[b]thiophene-2-carboxylic acid derivativesAntitubercularMycobacterium tuberculosis H37RaActive[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are protocols for key experiments frequently cited in the study of benzofuran and benzothiophene derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or benzothiophene-7-carboxylic acid) in cell culture medium. Add the various concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.[15]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[16]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[16]

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[16]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[16] A decrease in absorbance indicates inhibition of NO production.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway potentially modulated by these compounds and a general workflow for their biological evaluation.

G General Workflow for Comparative Biological Evaluation cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening (for active compounds) cluster_3 Data Analysis and Comparison This compound This compound Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) This compound->Cytotoxicity Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) Antimicrobial Assay (e.g., MIC) This compound->Antimicrobial Assay (e.g., MIC) Benzothiophene-7-carboxylic acid Benzothiophene-7-carboxylic acid Benzothiophene-7-carboxylic acid->Cytotoxicity Assay (e.g., MTT) Benzothiophene-7-carboxylic acid->Antimicrobial Assay (e.g., MIC) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (e.g., MTT)->Mechanism of Action Studies Antimicrobial Assay (e.g., MIC)->Mechanism of Action Studies Enzyme Inhibition Assays Enzyme Inhibition Assays Mechanism of Action Studies->Enzyme Inhibition Assays Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Anti-inflammatory Assays Anti-inflammatory Assays Mechanism of Action Studies->Anti-inflammatory Assays IC50/MIC Determination IC50/MIC Determination Enzyme Inhibition Assays->IC50/MIC Determination Signaling Pathway Analysis->IC50/MIC Determination Anti-inflammatory Assays->IC50/MIC Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) IC50/MIC Determination->Structure-Activity Relationship (SAR) Comparative Efficacy Comparative Efficacy Structure-Activity Relationship (SAR)->Comparative Efficacy

Caption: Workflow for comparing the biological activities of two compounds.

NFkB_Pathway Simplified NF-κB Signaling Pathway Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., LPS)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Test Compound (Inhibition) Test Compound (Inhibition) Test Compound (Inhibition)->IKK Complex Test Compound (Inhibition)->NF-κB (p50/p65) prevents translocation

References

Validating Target Engagement of Benzofuran-7-Carboxylic Acid-Based Inhibitors in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics, such as those based on the benzofuran-7-carboxylic acid scaffold, requires rigorous validation of their interaction with intended molecular targets within the complex cellular environment. Confirming that a compound engages its target in cells is a critical step to ensure that its biological effects are on-target and to guide further optimization. This guide provides a comparative overview of two powerful methods for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

While specific target engagement data for the broad class of "this compound"-based inhibitors is emerging, this guide will use well-characterized inhibitors of known targets for this scaffold—such as Carbonic Anhydrases, PARP1, and c-Met—to illustrate the application and data output of these validation technologies.

At a Glance: Comparison of Target Engagement Assays

AssayPrincipleKey Quantitative ReadoutAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.ΔTm (Change in Melting Temperature) or EC50 from isothermal dose-responseLabel-free, applicable to native proteins in intact cells and tissues, reflects physiological conditions.Not all ligand binding events cause a significant thermal shift; can be lower throughput; requires specific antibodies for Western blot detection.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.IC50 (Half-maximal Inhibitory Concentration)High-throughput, highly quantitative, real-time measurements in live cells.Requires genetic engineering of the target protein to fuse it with NanoLuc® luciferase; potential for steric hindrance from the tag.

Quantitative Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from CETSA and NanoBRET assays. The data presented here are for well-established inhibitors of targets known to be modulated by benzofuran derivatives and serve as a benchmark for what to expect when evaluating novel compounds.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for Known Inhibitors

This table illustrates the thermal stabilization of target proteins upon inhibitor binding. A larger positive ΔTm indicates stronger target engagement.

Target ProteinInhibitorCell LineΔTm (°C)Reference Compound
Carbonic Anhydrase IX Acetazolamide-Not readily available-
c-Met CrizotinibALK+ Cancer CellsSignificant stabilization observedVehicle (DMSO)
PARP1 OlaparibA375 cellsNot readily availableVehicle (DMSO)

Note: Publicly available, specific ΔTm values from CETSA experiments can be limited. The assay is often used to demonstrate a shift as a qualitative or semi-quantitative measure of target engagement in published literature. Isothermal dose-response CETSA can provide cellular EC50 values.[1][2]

Table 2: NanoBRET™ Target Engagement Assay Data for Known Inhibitors

This table shows the intracellular potency of inhibitors in competing with a fluorescent tracer for binding to the target protein. A lower IC50 value indicates higher potency and stronger target engagement.

Target ProteinInhibitorCell LineIntracellular IC50 (nM)Reference Compound
PARP1 OlaparibHEK293Representative data available-
c-Met CrizotinibHEK293--

Note: Specific IC50 values are highly dependent on the specific tracer and experimental conditions used.[3][4]

Experimental Protocols

Detailed methodologies for performing CETSA and NanoBRET assays are provided below. These protocols can be adapted for the specific target of a novel this compound-based inhibitor.

Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot-Based)

Objective: To determine if a this compound-based inhibitor binds to its target protein in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • This compound-based inhibitor (and a known reference inhibitor)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the benzofuran inhibitor at various concentrations or a single high concentration. Include a vehicle control and a known reference inhibitor if available. Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C in 2-4°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes. Include an unheated control.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.[5]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.[6]

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity to the unheated control. Plot the percentage of soluble protein against the temperature to generate melting curves for the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

Objective: To quantitatively measure the binding of a this compound-based inhibitor to its target protein in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target protein

  • This compound-based inhibitor (and a known reference inhibitor)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96- or 384-well assay plates

Procedure:

  • Cell Transfection: Transfect cells with the NanoLuc®-target protein fusion vector. Seed the transfected cells into assay plates and incubate for 24 hours to allow for protein expression.[7]

  • Compound and Tracer Addition: Prepare serial dilutions of the benzofuran inhibitor. Add the NanoBRET™ tracer at a predetermined optimal concentration to the cells, followed by the addition of the inhibitor dilutions. Include a "no inhibitor" control.[3]

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[3]

  • Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells. Immediately read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission.[3]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the inhibitor.[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and underlying principles of the described assays.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start 1. Treat cells with Benzofuran Inhibitor or Vehicle harvest 2. Harvest and resuspend cells start->harvest heat 3. Heat cell aliquots at various temperatures harvest->heat lyse 4. Lyse cells heat->lyse centrifuge 5. Centrifuge to pellet aggregated proteins lyse->centrifuge wb 6. Analyze soluble fraction by Western Blot centrifuge->wb end 7. Generate melting curves (Target Engagement) wb->end

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Principle cluster_no_inhibitor No Inhibitor: High BRET cluster_with_inhibitor With Inhibitor: Low BRET Target_NL Target -NanoLuc Tracer Tracer Target_NL->Tracer BRET Target_NL_Inhib Target -NanoLuc No BRET Inhibitor Benzofuran Inhibitor Inhibitor->Target_NL_Inhib Tracer_displaced Tracer Experimental_Logic cluster_cet_results CETSA Outcome cluster_nbret_results NanoBRET Outcome start Hypothesis: This compound inhibitor binds Target X in cells cetsa CETSA: Does the inhibitor increase the thermal stability of Target X? start->cetsa nanobret NanoBRET: Does the inhibitor displace a tracer from Target X-NanoLuc? start->nanobret cet_yes Yes: Thermal Shift Observed (ΔTm > 0) cetsa->cet_yes cet_no No: No Thermal Shift cetsa->cet_no nbret_yes Yes: Dose-dependent decrease in BRET (IC50) nanobret->nbret_yes nbret_no No: No change in BRET nanobret->nbret_no conclusion Conclusion: Confirmed Target Engagement cet_yes->conclusion nbret_yes->conclusion

References

Unveiling the Selectivity of Benzofuran-Pyrazole Hybrids Against a Panel of Cancer-Related Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the inhibitory potential of a novel benzofuran-pyrazole derivative reveals multi-targeted activity against key kinases implicated in cancer progression. This guide presents a comparative overview of its selectivity profile, supported by detailed experimental data and methodologies for researchers in oncology and drug discovery.

In the quest for more effective cancer therapeutics, the development of kinase inhibitors that can selectively target multiple signaling pathways is a promising strategy. This report details the selectivity profiling of a novel benzofuran-pyrazole hybrid, compound 3d, against a panel of five crucial protein kinases: B-Raf(V600E), c-Met, Pim-1, EGFR (Wild Type), and VEGFR-2. The findings demonstrate the compound's potential as a multi-kinase inhibitor, offering a foundation for further preclinical and clinical investigation.

Comparative Inhibitory Activity

The inhibitory potency of the benzofuran-pyrazole derivative 3d was quantified by determining its half-maximal inhibitory concentration (IC50) against each of the five kinases. The results, summarized in the table below, showcase a varied and potent inhibitory profile.

Kinase TargetIC50 (µg/mL)
B-Raf (V600E)0.078 ± 0.004
c-Met0.405 ± 0.017
Pim-11.053 ± 0.046
EGFR (WT)0.177 ± 0.007
VEGFR-20.275 ± 0.011

Table 1: Inhibitory activity (IC50) of benzofuran-pyrazole derivative 3d against a panel of five protein kinases.

The data reveals that compound 3d is a potent inhibitor of the mutated B-Raf(V600E) kinase, with the lowest IC50 value of 0.078 µg/mL. Significant activity was also observed against EGFR and VEGFR-2, two key receptors involved in tumor angiogenesis and proliferation. The compound exhibited moderate activity against c-Met and lower potency against Pim-1. This multi-targeted profile suggests that the compound could simultaneously disrupt several signaling pathways crucial for cancer cell growth and survival.

Experimental Protocols

The in vitro kinase inhibitory activity of the benzofuran-pyrazole derivative was assessed using a standard radiometric protein kinase assay. The following provides a detailed methodology for the key experiments.

Materials:

  • Recombinant human kinases (B-Raf(V600E), c-Met, Pim-1, EGFR, VEGFR-2)

  • Appropriate peptide substrates for each kinase

  • [γ-³³P]ATP (Adenosine triphosphate)

  • Reaction buffer (composition may vary for each kinase but typically contains Tris-HCl, MgCl₂, and other co-factors)

  • Test compound (benzofuran-pyrazole derivative 3d)

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: The test compound and reference inhibitor were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted to the desired concentrations. The kinase, substrate, and [γ-³³P]ATP were prepared in the specific reaction buffer for each assay.

  • Kinase Reaction: The kinase reactions were performed in a total volume of 25 µL in 96-well plates. The reaction mixture contained the respective kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction plates were incubated at 30°C for a defined period (typically 30-60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Termination of Reaction: The reaction was terminated by the addition of a stop solution, typically a high concentration of phosphoric acid.

  • Separation of Phosphorylated Substrate: The reaction mixtures were transferred to a 96-well filter plate. The phosphorylated substrate was captured on the filter membrane, while the unreacted [γ-³³P]ATP was washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition was calculated for each concentration of the test compound relative to the control (DMSO-treated) samples. The IC50 values were then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of the targeted kinases, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_compound Test Compound Dilution reaction Incubate Kinase, Substrate, Compound & [γ-³³P]ATP prep_compound->reaction prep_kinase Kinase & Substrate Prep prep_kinase->reaction prep_atp [γ-³³P]ATP Prep prep_atp->reaction separation Separate Phosphorylated Substrate reaction->separation quantification Quantify Radioactivity separation->quantification analysis Calculate % Inhibition & IC50 Value quantification->analysis

Kinase Inhibition Assay Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates VEGFR2 VEGFR-2 VEGFR2->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Pim1 Pim-1 Pim1->Proliferation Promotes cMet c-Met cMet->RAS Activates inhibitor Benzofuran-Pyrazole Derivative inhibitor->EGFR inhibitor->VEGFR2 inhibitor->BRAF inhibitor->Pim1 inhibitor->cMet

Targeted Cancer Signaling Pathways

A Comparative Analysis of the Inhibitory Activities of Benzofuran-7-carboxylic Acid and Its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented inhibitory activities of Benzofuran-7-carboxylic acid and its regioisomers. Benzofuran scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document collates available experimental data to facilitate a comparative understanding of how the position of the carboxylic acid group on the benzofuran ring influences biological activity.

Due to the absence of studies directly comparing all regioisomers against the same biological target, this guide presents the available data for each isomer individually. This approach highlights their known activities while underscoring the need for future comprehensive studies.

Chemical Structures of Benzofuran Carboxylic Acid Regioisomers

The fundamental structural differences among the regioisomers, which dictate their chemical properties and biological interactions, are visualized below. The position of the carboxylic acid moiety is the key variable.

G cluster_2 Benzofuran-2-carboxylic acid cluster_3 Benzofuran-3-carboxylic acid cluster_4 Benzofuran-4-carboxylic acid cluster_5 Benzofuran-5-carboxylic acid cluster_6 Benzofuran-6-carboxylic acid cluster_7 This compound node_2 node_2 node_3 node_3 node_4 node_4 node_5 node_5 node_6 node_6 node_7 node_7

Caption: Regioisomers of Benzofuran Carboxylic Acid.

Survey of Inhibitory Activities

The following sections detail the reported inhibitory activities for derivatives of various benzofuran carboxylic acid regioisomers.

Benzofuran-2-carboxylic Acid Derivatives

This regioisomer has been extensively studied, with its derivatives showing potent inhibitory activity against various enzymes and cancer cell lines.

  • Pim-1 Kinase Inhibition : Novel derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of Pim-1 and Pim-2 kinases, which are involved in cell cycle progression and apoptosis.[3]

  • Anticancer Activity : Certain N-(substituted)phenylamide derivatives have demonstrated significant cytotoxic activities against a panel of human cancer cell lines and have also been shown to inhibit NF-κB transcriptional activity.[4][5]

  • Carbonic Anhydrase Inhibition : Benzofuran-based carboxylic acids have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX.[6][7]

Table 1: Inhibitory Activity of Benzofuran-2-carboxylic Acid Derivatives

Derivative Target Activity Type Value Reference
9e (a ureido-linked derivative) hCA IX Kᵢ 0.79 µM [6][8]
9f (a ureido-linked derivative) hCA IX Kᵢ 0.56 µM [6][8]
9e (a ureido-linked derivative) MDA-MB-231 Breast Cancer Cells IC₅₀ 2.52 ± 0.39 µM [6][8]
N-(4'-hydroxy)phenylamide NUGC-3 Gastric Cancer Cells GI₅₀ 2.48 µM [5]

| N-(4'-hydroxy)phenylamide | MM231 Breast Cancer Cells | GI₅₀ | 2.20 µM |[5] |

Benzofuran-3-carboxylic Acid Derivatives

Derivatives of this isomer have primarily been evaluated for their antimicrobial and cell-protective effects.

  • Antimicrobial Activity : Halogenated derivatives have shown activity against Gram-positive bacteria and certain fungal strains like Candida albicans.[9][10]

  • Ischemic Cell Death Inhibition : Ester derivatives have been synthesized and evaluated as inhibitors of ischemic cell death in cardiac cells, showing potent protective effects.[11]

Table 2: Inhibitory Activity of Benzofuran-3-carboxylic Acid Derivatives

Derivative Target Organism/Cell Activity Type Value (µg/mL) Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Gram-positive bacteria MIC 50 - 200 [9][10]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Gram-positive bacteria MIC 50 - 200 [9][10]

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | MIC | 100 |[9][10] |

Benzofuran-6-carboxylic Acid Derivatives

Benzofuran-6-carboxylic acid is noted for its role as a synthetic intermediate and its potential as an inhibitor of specific enzymes.

  • Transglutaminase Inhibition : The compound has been identified as a potential novel inhibitor of transglutaminases, enzymes associated with certain diseases.[12]

  • Synthetic Intermediate : It serves as a key reagent in the development of potent antagonists for lymphocyte function-associated antigen 1 (LFA-1), which are used in treatments for dry eye disease.[13][14]

Quantitative inhibitory data for the parent acid or its simple derivatives are not extensively detailed in the reviewed literature.

Benzofuran-4, -5, and -7-carboxylic Acids

There is a notable lack of publicly available research detailing the specific inhibitory activities of benzofuran-4-carboxylic acid, benzofuran-5-carboxylic acid, and this compound as parent compounds. Research has predominantly focused on derivatives of the 2- and 3-isomers.

Relevant Signaling Pathways

Derivatives of benzofuran carboxylic acids have been shown to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, which are critical in cell survival, proliferation, and inflammation.[15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS (Stimulus) Receptor Toll-like Receptor (TLR4) LPS->Receptor MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway Activates IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Phosphorylation & Degradation of IκBα Inhibitor Benzofuran Derivatives Inhibitor->MAPK_pathway Inhibits Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Inhibition of NF-κB and MAPK Signaling Pathways.

This diagram illustrates how external stimuli like lipopolysaccharide (LPS) activate cascades leading to the transcription of pro-inflammatory genes. Benzofuran derivatives can interfere with these pathways, notably by inhibiting the phosphorylation of key proteins like IKK and MAP kinases, thereby reducing the inflammatory response.[15]

Experimental Methodologies

The determination of inhibitory activity, typically reported as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), is crucial for comparing the potency of different compounds.[16] A generalized protocol for an enzyme inhibition assay is provided below.

General Protocol for Enzyme Inhibition Assay

This protocol outlines the standard steps for determining the IC₅₀ value of an inhibitor using a spectrophotometric method.[17][18][19]

  • Preparation of Reagents :

    • Prepare a suitable assay buffer, optimized for the target enzyme's pH and ionic strength.

    • Dissolve the purified enzyme in the assay buffer to a final concentration that yields a linear reaction rate over time.

    • Prepare a stock solution of the substrate. The final concentration in the assay should ideally be at or near the Michaelis constant (Kₘ) for IC₅₀ determination.[20]

    • Prepare serial dilutions of the benzofuran carboxylic acid inhibitor in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Procedure :

    • To a 96-well microplate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include control wells: a "no inhibitor" control (solvent only) and a "no enzyme" control (buffer only).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

    • Monitor the reaction progress by measuring the change in absorbance (or fluorescence) over time using a microplate reader. The rate of reaction is determined from the linear portion of the progress curve.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.[21][22][23]

Workflow for IC₅₀ Determination

The following diagram outlines the typical workflow for screening compounds and determining their potency.

arrow arrow A Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) B Assay Plate Setup (Controls and Inhibitor Dilutions) A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Reaction Initiation (Add Substrate) C->D E Kinetic Measurement (e.g., Spectrophotometry) D->E F Data Collection (Reaction Rates) E->F G Calculate % Inhibition F->G H Dose-Response Curve Plotting (% Inhibition vs. log[Inhibitor]) G->H I Non-linear Regression Analysis H->I J IC50 Value Determination I->J

Caption: Standard workflow for enzyme inhibition screening and IC50 determination.

Conclusion

The available literature strongly indicates that the benzofuran carboxylic acid scaffold is a valuable starting point for the development of potent inhibitors targeting a range of biological processes. Derivatives of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid are the most extensively studied, demonstrating significant anticancer, anti-inflammatory, and antimicrobial activities. The position of the carboxylic acid group profoundly influences the inhibitory profile and potency of the resulting derivatives.

However, a significant knowledge gap exists regarding the inhibitory potential of benzofuran-4, -5, -6, and -7-carboxylic acids. A comprehensive comparative study, evaluating all regioisomers and their simple derivatives against a standardized panel of biological targets (e.g., key kinases, proteases, and cancer cell lines), would be invaluable for elucidating clear structure-activity relationships and guiding future drug discovery efforts.

References

Head-to-head comparison of different synthesis routes for "Benzofuran-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Benzofuran-7-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a head-to-head comparison of two prominent methods for its preparation, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in selecting the most suitable pathway for your research needs.

At a Glance: Comparison of Synthesis Routes

MetricRoute 1: Hydrolysis of Methyl Benzofuran-7-carboxylateRoute 2: Multi-step Synthesis from Methyl 2-hydroxy-3-formylbenzoate
Starting Material Methyl benzofuran-7-carboxylateMethyl 2-hydroxy-3-formylbenzoate and Diethyl bromomalonate
Number of Steps 12
Overall Yield ~82%[1]~78% (calculated from reported yields of 95% for step 1 and ~82% for step 2)
Key Reagents Sodium hydroxide, Methanol, Hydrochloric acidPiperidine, Diethyl bromomalonate, Sodium hydroxide, Methanol, Hydrochloric acid
Reaction Conditions Room temperatureReflux, then Room temperature
Advantages High-yielding final step, simple procedure.Starts from more readily available precursors.
Disadvantages Requires the synthesis or purchase of the starting ester.Multi-step process, potentially longer overall reaction time.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthesis routes for this compound.

G cluster_0 Route 1: Hydrolysis A Methyl benzofuran-7-carboxylate B This compound A->B NaOH, MeOH, H₂O then HCl

A diagram illustrating the single-step hydrolysis of methyl benzofuran-7-carboxylate.

G cluster_1 Route 2: Multi-step Synthesis C Methyl 2-hydroxy-3-formylbenzoate E Methyl benzofuran-7-carboxylate C->E Piperidine, Reflux D Diethyl bromomalonate D->E F This compound E->F NaOH, MeOH, H₂O then HCl

A diagram showing the two-step synthesis of this compound.

Experimental Protocols

Route 1: Hydrolysis of Methyl Benzofuran-7-carboxylate

This route involves a straightforward saponification of the methyl ester to the desired carboxylic acid.

Procedure: A mixture of 420 mg of methyl benzofuran-7-carboxylate, 5 ml of a 10% aqueous sodium hydroxide solution, and 5 ml of methanol is stirred at room temperature for 1 hour.[1] The reaction mixture is then concentrated to remove the solvent. The resulting residue is dissolved in water, and the solution is acidified with 10% hydrochloric acid. The precipitated crystals are collected by filtration and dried to yield this compound as colorless crystals.[1]

Quantitative Data:

  • Yield: 321 mg (approximately 82%)[1]

Route 2: Multi-step Synthesis from Methyl 2-hydroxy-3-formylbenzoate

This two-step approach begins with the formation of the benzofuran ring system, followed by hydrolysis of the ester.

Step 1: Synthesis of Methyl benzofuran-7-carboxylate

Procedure: To a solution of methyl 2-hydroxy-3-formylbenzoate in a suitable solvent, diethyl bromomalonate and a catalytic amount of piperidine are added. The mixture is heated to reflux. After the reaction is complete, the mixture is worked up to isolate the methyl benzofuran-7-carboxylate.

Note: While a patent describes this transformation with a 95% yield, the detailed experimental procedure, including solvent and reaction time, was not fully disclosed in the available documentation.

Step 2: Hydrolysis of Methyl benzofuran-7-carboxylate

The procedure for this step is identical to that described in Route 1.

Quantitative Data:

  • Yield (Step 1): 95% (as reported in patent literature)

  • Yield (Step 2): ~82%[1]

  • Overall Calculated Yield: ~78%

Objective Comparison and Conclusion

Both routes presented are viable methods for the synthesis of this compound.

Route 1 is a highly efficient, single-step process ideal for researchers who have access to the starting material, methyl benzofuran-7-carboxylate. Its simplicity and high yield make it an attractive option for the final step in a longer synthetic sequence.

Route 2 provides a pathway to the target molecule from more fundamental and potentially more accessible starting materials. While it involves an additional step, the high reported yield for the initial cyclization makes the overall process efficient. This route would be preferable for researchers who need to synthesize the benzofuran core as part of their project.

The choice between these two routes will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For rapid, final-step production, Route 1 is superior. For a more foundational synthesis from basic precursors, Route 2 offers a robust and high-yielding alternative.

References

A Researcher's Guide to the Cross-Reactivity Assessment of Antibodies Targeting Benzofuran-7-Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with small molecules like Benzofuran-7-carboxylic acid, the specificity of antibodies is a critical parameter for the development of reliable immunoassays. This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies raised against this compound conjugated to a carrier protein. Due to the limited availability of specific cross-reactivity data for commercially available antibodies against this particular hapten, this guide will focus on the principles, experimental design, and data interpretation for a robust cross-reactivity assessment.

Understanding Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than the target antigen.[1] In the context of antibodies against small molecules (haptens) like this compound, this can occur with structurally similar compounds.[2] It is crucial to characterize this off-target binding to ensure the accuracy and specificity of any immunoassay.[3] A common and effective method for quantifying cross-reactivity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Selection of Potential Cross-Reactants

A critical step in assessing antibody specificity is to test its binding against a panel of structurally related molecules. For antibodies targeting this compound, this panel should include compounds with similar core structures or functional groups.

Table 1: Suggested Panel of Potential Cross-Reactants for this compound Antibody Assessment

Compound NameStructureRationale for Inclusion
This compoundChemical StructureTarget Analyte: The reference compound for determining baseline binding.
Benzofuran-2-carboxylic acidChemical StructureIsomer: To assess the influence of the carboxylic acid position on the benzofuran ring.
Benzofuran-3-carboxylic acidChemical StructureIsomer: To further evaluate the impact of the carboxylic acid position.
2,3-Dihydrothis compoundChemical StructureReduced Analog: To determine if the furan ring's saturation affects binding.
5-Bromothis compoundChemical StructureSubstituted Analog: To test the effect of a halogen substituent on the benzene ring.
7-MethylbenzofuranChemical StructureAnalog without Carboxylic Acid: To understand the contribution of the carboxylic acid group to the epitope.
Benzoic acidChemical StructureComponent Substructure: To check for binding to the isolated benzoic acid moiety.
Coumarin-7-carboxylic acidChemical StructureRelated Heterocycle: To assess specificity against a different but related heterocyclic scaffold.

Note: Chemical structures are illustrative and should be confirmed from a chemical database.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following protocol outlines a standard competitive ELISA procedure to determine the cross-reactivity of an antibody raised against a this compound conjugate.

Materials and Reagents:
  • 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)

  • Primary Antibody: Antibody to be assessed (raised against this compound conjugate)

  • Secondary Antibody: Enzyme-conjugated antibody specific for the primary antibody's host species (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Cross-reactant compounds (from Table 1)

  • Plate reader

Procedure:
  • Coating: Coat the wells of a 96-well plate with the this compound-carrier protein conjugate at an optimized concentration in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant.

    • In a separate plate or tubes, pre-incubate the primary antibody (at a fixed, optimized concentration) with each dilution of the analytes for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for the target analyte and each potential cross-reactant.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of zero analyte control))

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. This value is determined for the target analyte (this compound) and each potential cross-reactant.

  • Calculate Percent Cross-Reactivity:

    • % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) * 100

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data for two different fictional antibodies (Antibody A and Antibody B) to illustrate how cross-reactivity can be compared.

Table 2: Hypothetical Cross-Reactivity Data for Two Anti-Benzofuran-7-Carboxylic Acid Antibodies

CompoundAntibody A: % Cross-ReactivityAntibody B: % Cross-Reactivity
This compound 100% 100%
Benzofuran-2-carboxylic acid15%2%
Benzofuran-3-carboxylic acid10%1.5%
2,3-Dihydrothis compound50%5%
5-Bromothis compound85%30%
7-Methylbenzofuran<0.1%<0.1%
Benzoic acid<0.1%<0.1%
Coumarin-7-carboxylic acid1%0.5%

Interpretation:

  • Antibody A shows significant cross-reactivity with the 2,3-dihydro and 5-bromo analogs, suggesting that modifications to the furan ring saturation and substitutions on the benzene ring are tolerated. It also shows some recognition of other isomers.

  • Antibody B is more specific for this compound, with significantly lower cross-reactivity towards the tested analogs. The low recognition of other isomers and the reduced analog indicates a higher dependency on the precise structure of the target molecule.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and decision-making involved in cross-reactivity assessment.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 d1 Add Antibody-Analyte Mixture to Plate p4->d1 c1 Prepare Analyte Dilutions c2 Pre-incubate Antibody with Analytes c1->c2 c2->d1 d2 Wash d1->d2 d3 Add Secondary Antibody d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Stop Reaction d5->d6 a1 Read Absorbance d6->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 a2->a3 a4 Calculate % Cross-Reactivity a3->a4

Caption: Workflow for competitive ELISA-based cross-reactivity assessment.

logical_relationship cluster_high_reactivity High Reactivity cluster_potential_cross_reactivity Potential Cross-Reactivity cluster_low_reactivity Low/No Reactivity antibody Anti-Benzofuran-7-carboxylic acid Antibody target This compound antibody->target High Affinity isomer Isomers (e.g., Benzofuran-2-carboxylic acid) antibody->isomer Variable Affinity reduced Reduced Analogs (e.g., 2,3-Dihydro... acid) antibody->reduced Variable Affinity substituted Substituted Analogs (e.g., 5-Bromo... acid) antibody->substituted Variable Affinity fragment Fragments (e.g., Benzoic acid) antibody->fragment Low/No Affinity unrelated Unrelated Haptens antibody->unrelated Low/No Affinity

Caption: Logical relationship of antibody binding to target and potential cross-reactants.

Conclusion

The specificity of an antibody is paramount for its intended application. For antibodies raised against small molecules like this compound, a thorough cross-reactivity assessment is a non-negotiable aspect of their validation. By employing a systematic approach using competitive ELISA and a well-selected panel of structurally related compounds, researchers can quantify the specificity of their antibodies. The methodologies and data interpretation framework provided in this guide offer a robust starting point for ensuring the reliability and accuracy of immunoassays targeting this compound and other similar haptens.

References

In Vivo Efficacy of a Novel Benzofuran Piperazine Derivative Versus Doxorubicin in a Triple-Negative Breast Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a head-to-head comparison of the in vivo anticancer efficacy of a novel benzofuran piperazine derivative, compound 1.19, and the well-established chemotherapeutic agent, Doxorubicin. The data presented is derived from preclinical studies utilizing a human triple-negative breast cancer (TNBC) xenograft model, offering valuable insights for researchers and professionals in the field of oncology drug development.

Comparative Efficacy Data

The in vivo antitumor activity of the benzofuran piperazine derivative 1.19 was evaluated in a murine xenograft model established with MDA-MB-231 human breast cancer cells. The efficacy was compared against Doxorubicin, a standard-of-care anthracycline antibiotic widely used in cancer chemotherapy. The primary endpoint for this comparison was the percentage of tumor growth inhibition at the culmination of the study.

Treatment GroupDoseAdministration RouteTumor Growth Inhibition (%) at Day 21
Vehicle Control--0
Benzofuran Piperazine Derivative 1.19 50 mg/kg Intraperitoneal (i.p.) 58.7 [1]
Doxorubicin (Standard) 5 mg/kg Intraperitoneal (i.p.) 72.4 [1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of efficacy data. The following protocols outline the key steps in the in vivo studies.

MDA-MB-231 Xenograft Model

The in vivo anticancer efficacy of both the benzofuran piperazine derivative 1.19 and Doxorubicin was assessed using a human breast cancer xenograft model.[1]

  • Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line, was used to establish the tumors.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) were utilized to prevent rejection of the human tumor xenografts.

  • Tumor Implantation: A suspension of MDA-MB-231 cells was subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Monitoring: Tumors were allowed to grow to a palpable size before the initiation of treatment. Tumor volume was measured regularly using calipers throughout the study period.

  • Treatment Groups: The animals were randomized into different treatment groups: vehicle control, benzofuran piperazine derivative 1.19, and Doxorubicin.

  • Dosing and Administration:

    • The benzofuran piperazine derivative 1.19 was administered intraperitoneally at a dose of 50 mg/kg.[1]

    • Doxorubicin was administered intraperitoneally at a dose of 5 mg/kg.[1]

  • Endpoint: The primary endpoint of the study was the tumor volume at a predetermined time point (e.g., day 21), from which the percentage of tumor growth inhibition was calculated relative to the vehicle control group.

Visualizing the Experimental Workflow and Biological Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Model Animal Model Animal Model->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Monitoring Tumor Monitoring Drug Administration->Tumor Monitoring Endpoint Measurement Endpoint Measurement Tumor Monitoring->Endpoint Measurement Efficacy Calculation Efficacy Calculation Endpoint Measurement->Efficacy Calculation

Caption: A generalized workflow for in vivo anticancer efficacy studies.

While the precise mechanism of action for the benzofuran piperazine derivative 1.19 is still under investigation, initial in vitro studies suggest that it may induce cell death through necrosis.[1] In contrast, Doxorubicin is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. The signaling pathway for Carbonic Anhydrase IX (CA IX), a key regulator in tumor progression and a potential target for some benzofuran derivatives, is depicted below.

CAIX_pathway cluster_environment Tumor Microenvironment cluster_cellular_response Cellular Response Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CAIX Expression CAIX Expression HIF-1α Stabilization->CAIX Expression pH Regulation pH Regulation CAIX Expression->pH Regulation Cell Survival & Proliferation Cell Survival & Proliferation pH Regulation->Cell Survival & Proliferation Invasion & Metastasis Invasion & Metastasis pH Regulation->Invasion & Metastasis

Caption: Hypoxia-induced Carbonic Anhydrase IX (CAIX) signaling pathway.

References

Validating the Mechanism of Action for a Benzofuran-7-carboxylic Acid Bioactive Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental approaches to validate the mechanism of action (MoA) of a novel "Benzofuran-7-carboxylic acid" bioactive compound. Benzofuran derivatives are a well-established class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Their diverse effects stem from interactions with various cellular targets, making rigorous MoA validation a critical step in the drug discovery pipeline.

This guide will objectively compare the performance of several widely-used target validation techniques, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.

Comparing Key Methodologies for Target Engagement and Validation

The initial stages of MoA validation often involve identifying the direct molecular target of a bioactive compound and quantifying its interaction. Subsequently, cell-based assays are employed to confirm target engagement in a physiological context and to elucidate the downstream effects on cellular signaling pathways. Here, we compare four essential techniques: Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding, and traditional Enzyme Inhibition Assays.

Parameter Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA) Kinobeads Competition Binding Enzyme Inhibition Assay
Primary Output Binding affinity (K D ), association (k a ) and dissociation (k d ) rates.[5][6][7]Target engagement confirmation in cells, apparent thermal stability shift (ΔT m ), cellular EC 50 .[8][9][10]Target identification and selectivity profiling, apparent dissociation constants (K d app ).[6][11]Inhibitory potency (IC 50 ), mechanism of inhibition (e.g., competitive, non-competitive).[12][13][14]
Typical Affinity Range pM to mMnM to µMnM to µMnM to mM
Throughput Low to MediumMedium to HighHighHigh
Cellular Context No (in vitro)Yes (in situ)Yes (cell lysate)No (in vitro)
Label-Free YesYes (for detection via Western Blot or MS)YesTypically requires labeled substrate or antibody
Advantages - Real-time kinetics.[5][6] - Precise determination of binding constants.[5][6] - No labeling of the analyte required.[6]- Confirms target engagement in a physiological context.[8][9][10] - Can be adapted for high-throughput screening.[8][9]- Unbiased identification of multiple kinase targets.[11][15] - Assesses selectivity across the kinome.[11][15]- Well-established and widely available. - Provides detailed information on the nature of inhibition.[16]
Disadvantages - Requires purified protein. - Potential for protein immobilization to affect activity.- Indirect measure of binding. - Not all proteins exhibit a clear thermal shift.- Limited to ATP-competitive inhibitors for kinases.[2][15] - Requires specialized beads and mass spectrometry.[11]- Requires a known, purified enzyme and an established activity assay.[12]
Hypothetical Data for this compound K D : 500 nMΔT m : 4.2°C Cellular EC 50 : 2.5 µMK d app (Target Kinase A): 800 nM K d app (Off-target Kinase B): 15 µMIC 50 : 750 nM

Experimental Workflows and Logical Relationships

Visualizing the experimental process and the decision-making logic is crucial for planning a robust MoA validation strategy.

G cluster_0 Target Identification & Initial Validation cluster_1 In-Depth Validation & Pathway Analysis Compound Synthesis Compound Synthesis High-Throughput Screen High-Throughput Screen Compound Synthesis->High-Throughput Screen Hit Compound (this compound) Hit Compound (this compound) High-Throughput Screen->Hit Compound (this compound) Target Identification Target Identification Hit Compound (this compound)->Target Identification In Vitro Validation In Vitro Validation Target Identification->In Vitro Validation Cellular Target Engagement Cellular Target Engagement In Vitro Validation->Cellular Target Engagement Downstream Pathway Analysis Downstream Pathway Analysis Cellular Target Engagement->Downstream Pathway Analysis Phenotypic Assays Phenotypic Assays Downstream Pathway Analysis->Phenotypic Assays MoA Confirmed MoA Confirmed Phenotypic Assays->MoA Confirmed

A high-level workflow for MoA validation.

G start Start: Bioactive Compound is_target_known Is the target known? start->is_target_known target_id Target Identification (e.g., Kinobeads, Affinity Chromatography) is_target_known->target_id No in_vitro_binding In Vitro Binding Assay (e.g., SPR, Enzyme Inhibition) is_target_known->in_vitro_binding Yes target_id->in_vitro_binding cellular_engagement Cellular Target Engagement (e.g., CETSA) in_vitro_binding->cellular_engagement pathway_analysis Downstream Pathway Analysis (e.g., Reporter Assay, Western Blot) cellular_engagement->pathway_analysis end Validated MoA pathway_analysis->end

Decision tree for selecting validation assays.

Hypothetical Signaling Pathway Modulation

Based on the known activities of benzofuran derivatives, a plausible MoA could involve the inhibition of a key kinase in a pro-inflammatory signaling pathway, such as the NF-κB pathway. Inhibition of an upstream kinase (e.g., IKK) would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.

G Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P This compound This compound This compound->IKK Complex Inhibition NF-κB NF-κB IκBα->NF-κB Sequesters Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation->NF-κB Releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription

Hypothetical inhibition of the NF-κB pathway.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics of the "this compound" compound to its purified target protein.

Methodology:

  • Immobilization of Target Protein:

    • The purified target protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • The target protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.

    • Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • A series of concentrations of the "this compound" compound, dissolved in running buffer (e.g., HBS-EP+), are injected over the sensor surface.

    • The association and dissociation of the compound are monitored in real-time.

    • The sensor surface is regenerated between injections with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).[11]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of the "this compound" compound with its target protein within intact cells.[8][9][10]

Methodology:

  • Cell Treatment:

    • Culture cells expressing the target protein to an appropriate density.

    • Treat the cells with the "this compound" compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[17]

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target stabilization and engagement.[10]

Kinobeads Competition Binding for Selectivity Profiling

Objective: To identify the kinase targets of the "this compound" compound and assess its selectivity across the kinome.

Methodology:

  • Cell Lysate Preparation:

    • Prepare a lysate from a cell line known to express a broad range of kinases.

  • Competitive Binding:

    • Incubate the cell lysate with increasing concentrations of the "this compound" compound.

    • Add "kinobeads" (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow for the binding of kinases that are not inhibited by the free compound.[2][9]

  • Enrichment and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

    • Generate dose-response curves for each identified kinase to determine the apparent dissociation constants (K d app ).[9] This allows for the assessment of both on-target potency and off-target effects.

NF-κB Reporter Assay for Pathway Analysis

Objective: To determine if the "this compound" compound inhibits the NF-κB signaling pathway in cells.[18]

Methodology:

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements.

    • Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[19]

  • Compound Treatment and Pathway Stimulation:

    • Treat the transfected cells with various concentrations of the "this compound" compound.

    • Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in luciferase activity relative to the stimulated control. A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway.[16]

By employing a combination of these robust and complementary techniques, researchers can confidently validate the mechanism of action of a novel "this compound" bioactive compound, paving the way for its further development as a potential therapeutic agent.

References

A Comparative Guide to the Metabolic Stability of Benzofuran-7-carboxylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticipated metabolic stability of Benzofuran-7-carboxylic acid and its corresponding methyl and ethyl ester derivatives. The information presented is based on established principles of drug metabolism and experimental data from structurally related compounds, offering valuable insights for early-stage drug discovery and development.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Compounds that are rapidly metabolized may have a short duration of action, while those that are too stable may accumulate and lead to toxicity. Early assessment of metabolic stability allows for the optimization of lead compounds to achieve desirable pharmacokinetic properties. The primary sites of drug metabolism are the liver and the plasma, involving a variety of enzymes such as cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and esterases.

Comparative Metabolic Stability Analysis

Direct experimental data on the metabolic stability of this compound and its simple ester derivatives is limited in publicly available literature. However, based on the metabolism of structurally analogous compounds, a comparative analysis can be drawn.

This compound:

The metabolic fate of carboxylic acids is primarily driven by two major pathways:

  • Phase I Metabolism (Oxidation): The benzofuran ring is susceptible to oxidation by cytochrome P450 enzymes. This can lead to hydroxylation at various positions on the aromatic ring or oxidative cleavage of the furan ring, a known metabolic transformation for furan-containing compounds.[1]

  • Phase II Metabolism (Conjugation): The carboxylic acid group is a prime target for conjugation reactions, particularly glucuronidation by UGTs.[2][3] This process significantly increases the water solubility of the compound, facilitating its excretion.

The overall stability of this compound will be a balance between its susceptibility to CYP-mediated oxidation and the efficiency of its conjugation.

Ester Derivatives (Methyl and Ethyl Benzofuran-7-carboxylate):

Ester derivatives introduce an additional and often dominant metabolic pathway:

  • Hydrolysis by Esterases: The ester linkage is highly susceptible to hydrolysis by various esterases present in the plasma, liver, and other tissues, converting the ester back to the parent carboxylic acid.[4] This is a common metabolic route for ester-containing drugs and prodrugs.

  • CYP-Mediated Metabolism: While ester hydrolysis is often the primary clearance mechanism, the benzofuran ring remains a target for CYP450-mediated oxidation, similar to the parent carboxylic acid.

Expected Stability Comparison:

Generally, ester derivatives are expected to be less metabolically stable than their corresponding carboxylic acids, primarily due to rapid hydrolysis by esterases.[4] Among the ester derivatives, the rate of hydrolysis can be influenced by the size of the alcohol moiety. Studies on homologous series of esters have shown that methyl esters tend to be more stable than their ethyl counterparts in plasma.[4] This is attributed to the steric hindrance around the ester bond influencing enzyme access.

Therefore, the expected order of metabolic stability is:

This compound > Methyl Benzofuran-7-carboxylate > Ethyl Benzofuran-7-carboxylate

It is important to note that this is a generalized prediction, and the actual metabolic stability can be influenced by various factors, including the specific enzymes involved and inter-species differences.

Data Presentation

The following table summarizes the anticipated metabolic liabilities and primary metabolic pathways for this compound and its ester derivatives. As direct quantitative data is unavailable, this table provides a qualitative comparison based on established metabolic principles.

CompoundPredicted Major Metabolic PathwaysAnticipated Metabolic StabilityKey Enzymes Involved
This compound Phase II Glucuronidation of the carboxylic acidPhase I Oxidation (hydroxylation, ring cleavage) of the benzofuran ringHigherUGTs, CYPs
Methyl Benzofuran-7-carboxylate Ester Hydrolysis to the carboxylic acidPhase I Oxidation of the benzofuran ringLower than the carboxylic acidEsterases, CYPs
Ethyl Benzofuran-7-carboxylate Ester Hydrolysis to the carboxylic acidPhase I Oxidation of the benzofuran ringPotentially the lowestEsterases, CYPs

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess metabolic stability.

1. Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, located in liver microsomes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Pooled liver microsomes (e.g., human, rat)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Magnesium chloride (MgCl₂)

    • Acetonitrile with an internal standard for quenching the reaction

    • Control compounds (e.g., a known stable and a known unstable compound)

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, MgCl₂, and liver microsomes.

    • Pre-warm the reaction mixture and the NADPH regenerating system to 37°C.

    • Add the test compound to the reaction mixture to a final concentration (e.g., 1 µM).

    • Initiate the reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

    • Incubate the mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

2. Plasma Stability Assay

This assay determines the stability of a compound in plasma, primarily assessing its susceptibility to hydrolysis by plasma esterases and other enzymes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Pooled plasma (e.g., human, rat), anticoagulated with heparin or EDTA

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Acetonitrile with an internal standard for quenching the reaction

    • Control compounds (e.g., a known stable and a known unstable ester)

  • Procedure:

    • Pre-warm the plasma to 37°C.

    • Add the test compound to the plasma to a final concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C with shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution incubate_micro Incubate Compound with Microsomes & Cofactor at 37°C prep_compound->incubate_micro incubate_plasma Incubate Compound with Plasma at 37°C prep_compound->incubate_plasma prep_microsomes Prepare Liver Microsome Working Solution prep_microsomes->incubate_micro prep_plasma Prepare Plasma prep_plasma->incubate_plasma prep_cofactor Prepare NADPH Regenerating System prep_cofactor->incubate_micro sample_micro Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate_micro->sample_micro sample_plasma Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate_plasma->sample_plasma quench_micro Quench with Cold Acetonitrile + Internal Standard sample_micro->quench_micro centrifuge Centrifuge to Precipitate Proteins quench_micro->centrifuge quench_plasma Quench with Cold Acetonitrile + Internal Standard sample_plasma->quench_plasma quench_plasma->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate Half-life (t½) and Intrinsic Clearance (CLint) lcms->calc

Caption: Experimental workflow for in vitro metabolic stability assays.

Caption: Predicted metabolic pathways for this compound and its esters.

Conclusion

References

Assessing Off-Target Effects of Benzofuran-7-Carboxylic Acid-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for various therapeutic applications, including as anticancer agents.[1][2] Specifically, derivatives of benzofuran-7-carboxylic acid have been explored as potent inhibitors of key signaling proteins like protein kinases and carbonic anhydrases.[3][4] However, a critical aspect of drug development is understanding a compound's selectivity. Off-target effects, where a drug interacts with proteins other than its intended target, can lead to adverse side effects or even unexpected therapeutic benefits.[5][6]

This guide provides a comparative overview of the off-target effects of representative benzofuran-based compounds, placing their performance in context with alternative inhibitors. It includes supporting data, detailed experimental protocols for assessing selectivity, and diagrams to illustrate key concepts.

Comparative Analysis: Kinase Inhibitors

A prominent application of the benzofuran scaffold is in the development of kinase inhibitors. Vemurafenib (PLX4032) and its progenitor, PLX4720, are well-known inhibitors of the BRAF kinase, particularly the oncogenic BRAFV600E mutant.[7] While designed for selectivity, these compounds exhibit off-target activities that are crucial to understand.

Comparative Selectivity Data

The following table summarizes the inhibitory activity of PLX4720, a compound structurally related to the benzofuran class, against its primary target and known off-targets. For comparison, data for Sorafenib, a multi-kinase inhibitor with a different scaffold, is included to highlight different selectivity profiles.

Target KinaseCompoundIC50 (nM)Primary Target / Off-Target
BRAFV600E PLX4720 13 Primary Target
BRAF (Wild-Type)PLX472036Off-Target
CRAFPLX4720110Off-Target
ZAKPLX4720Significant InhibitionOff-Target
BRAFV600E Sorafenib 22 Primary Target
BRAF (Wild-Type)Sorafenib6Off-Target
CRAFSorafenib1Off-Target
VEGFR2Sorafenib90Off-Target

Data compiled from multiple sources.[7][8][9]

Key Observations:

  • PLX4720 demonstrates marked selectivity for the mutated BRAFV600E over many other kinases.[7] However, it still possesses activity against wild-type BRAF and CRAF.[10]

  • A significant off-target effect of Vemurafenib/PLX4720 is the inhibition of kinases upstream of c-Jun N-terminal kinase (JNK), such as ZAK.[8][11] This inhibition can suppress apoptosis, which may contribute to the development of secondary cancers like cutaneous squamous cell carcinoma in patients.[8][12]

  • Sorafenib , in contrast, is a pan-Raf inhibitor, showing potent activity against both wild-type and mutant BRAF, as well as CRAF.[9] Its broader activity profile includes other important kinases like VEGFR2, contributing to its different therapeutic applications and side-effect profile.

Comparative Analysis: Carbonic Anhydrase Inhibitors

Benzofuran-based carboxylic acids have also been developed as potent and selective inhibitors of carbonic anhydrase (CA) isoforms, particularly the cancer-associated targets hCA IX and XII.[3][13]

Comparative Selectivity Data

The table below presents the inhibition constants (KI) for a representative benzofuran-based carboxylic acid derivative against target and off-target CA isoforms.

Carbonic Anhydrase IsoformBenzofuran Derivative 9f (KI in µM)Selectivity Profile
hCA IX (Target) 0.56 Target Isoform
hCA XII (Target) 1.6 Target Isoform
hCA I (Off-Target)>100High Selectivity over hCA I
hCA II (Off-Target)26.5Moderate Selectivity over hCA II

Data sourced from a study on benzofuran-based carboxylic acids as CA inhibitors.[3]

Key Observations:

  • The benzofuran derivative shows submicromolar potency against the primary cancer-related target hCA IX.[13]

  • It exhibits excellent selectivity against the ubiquitous off-target isoform hCA I and moderate selectivity against hCA II.[3][14] This selectivity is crucial for minimizing side effects associated with the inhibition of these physiologically important isoforms.

Experimental Protocols

Accurate assessment of off-target effects relies on robust and standardized experimental methodologies.

Protocol 1: In Vitro Kinase Profiling

This protocol provides a general method for evaluating the selectivity of an inhibitor across a panel of purified kinases.

Assay Principle: The assay quantifies the ability of a compound to prevent a specific kinase from phosphorylating its substrate. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a direct indicator of kinase activity.[15]

Materials:

  • A panel of purified recombinant kinases.

  • Kinase-specific peptide or protein substrates.

  • Adenosine triphosphate (ATP).

  • Kinase reaction buffer.

  • Test compound (serial dilutions).

  • ADP-Glo™ Kinase Assay kit.

  • Luminescence-capable microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.

  • Add the diluted compound to the designated wells. Include vehicle-only (no inhibitor) and no-kinase (background) controls.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate for a specified time (e.g., 60 minutes) at the kinase's optimal temperature (e.g., 30°C).

  • Terminate the reaction and measure the amount of ADP generated using the ADP-Glo™ system as per the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound engages its target within a cellular environment.

Assay Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. CETSA measures this change in stability.

Materials:

  • Cultured cells.

  • Test compound.

  • Lysis buffer.

  • Equipment for heating samples precisely (e.g., PCR thermocycler).

  • Instrumentation for protein detection (e.g., Western blot apparatus or mass spectrometer).

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified duration.

  • Harvest the cells and resuspend them in a buffer.

  • Divide the cell suspension into aliquots and heat them to a range of different temperatures.

  • Lyse the cells to separate soluble and precipitated proteins.

  • Isolate the soluble protein fraction via centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein versus temperature to create melting curves. A rightward shift in the curve for the compound-treated samples indicates target engagement.[15]

Visualizations

Workflow for Off-Target Effect Assessment

The following diagram illustrates a typical workflow for identifying and characterizing the off-target effects of a lead compound.

G cluster_0 Screening & Discovery cluster_1 Off-Target Profiling cluster_2 Validation & Analysis Lead Compound Lead Compound Primary Target Assay Primary Target Assay Lead Compound->Primary Target Assay On-Target Activity Kinome Panel Screen Kinome Panel Screen Primary Target Assay->Kinome Panel Screen Receptor Panel Screen Receptor Panel Screen Primary Target Assay->Receptor Panel Screen Cell-Based Phenotypic Screen Cell-Based Phenotypic Screen Primary Target Assay->Cell-Based Phenotypic Screen Selectivity Analysis Selectivity Analysis Kinome Panel Screen->Selectivity Analysis Receptor Panel Screen->Selectivity Analysis CETSA CETSA Selectivity Analysis->CETSA Validate Hits Safety & Toxicity Assessment Safety & Toxicity Assessment Selectivity Analysis->Safety & Toxicity Assessment

Caption: A generalized workflow for the assessment of off-target effects in drug discovery.

On-Target vs. Off-Target Signaling

This diagram conceptualizes how a single compound can affect both the intended and unintended signaling pathways.

G Benzofuran Compound Benzofuran Compound Primary Target (e.g., BRAF V600E) Primary Target (e.g., BRAF V600E) Benzofuran Compound->Primary Target (e.g., BRAF V600E) Inhibition Off-Target (e.g., ZAK) Off-Target (e.g., ZAK) Benzofuran Compound->Off-Target (e.g., ZAK) Inhibition MEK/ERK Pathway MEK/ERK Pathway Primary Target (e.g., BRAF V600E)->MEK/ERK Pathway JNK Pathway JNK Pathway Off-Target (e.g., ZAK)->JNK Pathway Tumor Suppression Tumor Suppression MEK/ERK Pathway->Tumor Suppression Apoptosis Suppression Apoptosis Suppression JNK Pathway->Apoptosis Suppression

Caption: On-target and off-target signaling effects of a hypothetical benzofuran-based kinase inhibitor.

References

Safety Operating Guide

Safe Disposal of Benzofuran-7-Carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Benzofuran-7-carboxylic acid, a compound that requires careful management as a hazardous chemical waste. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. Based on GHS classifications from available data for similar compounds and related structures, it should be handled with care.[1] The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin IrritationH315: Causes skin irritation[1]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]
Serious Eye IrritationH319: Causes serious eye irritation[1]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory IrritationH335: May cause respiratory irritation[1]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Note: This data is based on GHS classifications for this compound and related benzofuran compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.

Operational Plan for Disposal

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[4] The following procedure outlines the necessary steps for its safe collection and disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[5]

  • Eye Protection: Safety goggles or a face shield must be worn.[5]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[5]

  • Respiratory Protection: If handling the solid form and dust may be generated, use a NIOSH-approved respirator.[6]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be compatible with the chemical and have a secure, leak-proof closure.[7]

  • Solid Waste:

    • For solid this compound, carefully sweep or shovel the material into the designated waste container.[2][8] Avoid creating dust.[2][6][9]

    • Contaminated materials such as weighing paper, gloves, and wipes should also be placed in this container.

  • Liquid Waste (Solutions):

    • If this compound is in a solution, do not dispose of it down the drain.[5][6][10]

    • Pour the solution into a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

    • Do not mix with incompatible waste streams. For example, keep away from strong oxidizing agents.[2][9]

Step 3: Labeling of Hazardous Waste

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[4][7] The label must include:

  • The words "Hazardous Waste".[7][11]

  • The full chemical name: "this compound". Do not use abbreviations.[7]

  • The specific constituents and their approximate concentrations if in a mixture.

  • The date when the waste was first added to the container (accumulation start date).[7]

  • The name and contact information of the principal investigator or laboratory supervisor.[7]

  • Applicable hazard warnings (e.g., "Irritant").[7]

Step 4: Storage of Hazardous Waste

Waste containers must be stored safely in the laboratory pending pickup by a licensed waste disposal company.

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[11] This area should be under the control of laboratory personnel.[7][12]

  • Container Integrity: Keep the container securely closed at all times, except when adding waste.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[7]

  • Ventilation: Ensure the storage area is well-ventilated.[2][7]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed chemical waste management company.[13]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

  • Regulatory Compliance: The disposal process must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA).[7] For academic institutions, EPA's Subpart K regulations may apply, which provide alternative requirements for managing hazardous waste in laboratories.[12][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal start Start: Have this compound waste for disposal ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_form Is the waste solid or liquid? ppe->waste_form solid_waste Collect solid waste and contaminated materials in a designated solid waste container. waste_form->solid_waste Solid liquid_waste Pour liquid waste into a designated liquid waste container. waste_form->liquid_waste Liquid check_compatibility Ensure waste container is chemically compatible. solid_waste->check_compatibility liquid_waste->check_compatibility label_container Label the container with: - 'Hazardous Waste' - Full Chemical Name - Constituents - Accumulation Date - PI Information - Hazard Warnings check_compatibility->label_container store_waste Store sealed container in a designated Satellite Accumulation Area with secondary containment. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Waste is properly disposed of by a licensed contractor. contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzofuran-7-carboxylic Acid

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like this compound is paramount. This guide provides immediate, essential safety protocols and logistical information to minimize risks and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

To mitigate these risks, the following personal protective equipment is mandatory.

Protection Type Specific Equipment Standard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[2]
Skin Protection Chemical-resistant, impervious gloves (inspect before use); Fire/flame resistant and impervious clothing; Long-sleeved clothingEU Directive 89/686/EEC and the standard EN 374[2]
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced. Use type P95 (US) or P1 (EU EN 143) for nuisance exposures, and higher-level protection like OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher concentrations.NIOSH (US) or CEN (EU) approved[3]
Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain chemical integrity.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Avoid contact with skin and eyes.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[2][4]

  • Store away from incompatible materials and foodstuff containers.[2]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spillage and Disposal

Accidental Release Measures:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

  • Wear appropriate personal protective equipment.[2]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Disposal:

  • Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations.

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

Operational Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh and Handle Chemical C->D E Perform Experimental Procedure D->E F Decontaminate Workspace and Equipment E->F G Dispose of Waste in Designated Container F->G H Doff and Dispose of/Clean PPE G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzofuran-7-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。